Pentafluoronitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUOFQAJCYUOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236755 | |
| Record name | Pentafluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-78-4 | |
| Record name | Pentafluoronitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluoronitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2E9EAQ44S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and preparation of Pentafluoronitrobenzene
An In-Depth Technical Guide to the Synthesis and Preparation of Pentafluoronitrobenzene
Abstract
This compound (C₆F₅NO₂) is a highly versatile organofluorine compound, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, stemming from the presence of five strongly electron-withdrawing fluorine atoms and a nitro group, make it a valuable intermediate for introducing the pentafluorophenyl moiety into a wide range of molecules. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and essential safety considerations. It is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require a practical and scientifically grounded understanding of this important chemical's synthesis.
Introduction: Significance and Properties of this compound
This compound is a liquid at room temperature characterized by a high density and a distinct boiling point. The compound's chemical reactivity is dominated by the heavily fluorinated aromatic ring, which is electron-deficient. This property makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile displaces one of the fluorine atoms, typically at the para position. This reactivity is the cornerstone of its utility as a synthetic intermediate.[2][3] Furthermore, the nitro group can be readily reduced to an amine, providing a pathway to pentafluoroaniline and its derivatives, which are themselves valuable in further chemical transformations.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 880-78-4 | |
| Molecular Formula | C₆F₅NO₂ | |
| Molecular Weight | 213.06 g/mol | |
| Appearance | Liquid | |
| Density | 1.656 g/mL at 25 °C | |
| Boiling Point | 158-161 °C | |
| Refractive Index | n20/D 1.447 | |
| Flash Point | 91 °C (195.8 °F) - closed cup |
Overview of Synthetic Strategies
The synthesis of this compound primarily relies on the introduction of a nitro group onto a pre-existing pentafluorinated aromatic ring. The strong deactivating effect of the fluorine atoms makes traditional electrophilic aromatic substitution challenging. Therefore, methodologies often require forcing conditions or specialized reagent systems to achieve efficient conversion. The most prominent and practical approach is the direct nitration of pentafluorobenzene.
Caption: Primary synthetic route to this compound.
Core Synthetic Methodology: Direct Nitration of Pentafluorobenzene
The most direct and commonly cited method for preparing this compound is the nitration of pentafluorobenzene.[1] Due to the highly electron-deficient nature of the pentafluorophenyl ring, standard nitrating conditions (a mixture of nitric and sulfuric acid) are often insufficient. The reaction requires a potent electrophile and conditions that can overcome the high activation energy barrier.
Mechanistic Principles: Generating the Electrophile
The core of this reaction is the generation of a highly reactive nitrating agent. While the classic nitronium ion (NO₂⁺) is the key electrophile in the nitration of benzene, its formation and reactivity must be enhanced for deactivated substrates.[4][5] In the cited method, a mixture of nitric acid (HNO₃) and boron trifluoride (BF₃) in a sulfolane (tetrahydrothiophene 1,1-dioxide) solvent is used.[1] BF₃, a strong Lewis acid, coordinates to the nitric acid, facilitating the departure of a water molecule and generating the highly electrophilic nitronium ion. The polar aprotic solvent, sulfolane, helps to stabilize the charged intermediates involved in the reaction.
Caption: Mechanism of electrophilic aromatic nitration.
Detailed Experimental Protocol
This protocol is adapted from established chemical literature and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions in place.[1]
Reagents and Materials:
-
Pentafluorobenzene (C₆F₅H)
-
Nitric Acid (HNO₃, fuming)
-
Boron Trifluoride (BF₃)
-
Tetrahydrothiophene 1,1-dioxide (Sulfolane)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for synthesis, extraction, and distillation
-
Fume hood
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add pentafluorobenzene and an appropriate volume of sulfolane as the solvent. Cool the mixture in an ice bath.
-
Reagent Addition: Cautiously add fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the cooled, stirring solution of pentafluorobenzene over a period of 30-60 minutes. Maintain the temperature below 10 °C.
-
Catalyst Introduction: After the nitric acid addition is complete, begin bubbling gaseous boron trifluoride (BF₃) through the reaction mixture or add a BF₃-etherate complex slowly. A mild exotherm may be observed. Continue stirring at a controlled temperature as specified by the detailed literature procedure.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup and Quenching: Once the reaction is complete, pour the reaction mixture slowly over a large volume of crushed ice and water with vigorous stirring. This will quench the reaction and precipitate the product if it is a solid, or form a separate organic layer.
-
Neutralization: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is then purified, typically by vacuum distillation, to yield pure this compound. Collect the fraction boiling at the correct temperature and pressure.
Safety, Handling, and Waste Disposal
This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.
Hazard Identification
-
This compound: Irritating to the eyes, respiratory system, and skin.[1] Classified as a combustible liquid.
-
Fuming Nitric Acid: Highly corrosive, strong oxidizer, and toxic. Causes severe skin burns and eye damage.
-
Boron Trifluoride: A toxic and corrosive gas. Reacts with moisture in the air to form corrosive byproducts.
-
Sulfolane: Can be harmful if swallowed or absorbed through the skin.
Safe Handling and Personal Protective Equipment (PPE)
All operations must be conducted inside a certified chemical fume hood.[6][7] A comprehensive safety workflow should be followed at all times.
Caption: Workflow for safe handling and emergency response.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield are mandatory.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[8]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA-approved respirator with a suitable cartridge for organic vapors and acid gases should be used.[7]
Waste Disposal
All chemical waste, including residual reactants, solvents, and contaminated materials, must be collected in properly labeled, sealed containers.[8] Disposal must be handled through an approved hazardous waste disposal program in accordance with local, state, and federal regulations. Do not discharge into drains.
Conclusion
The synthesis of this compound, a key precursor in modern organic chemistry, is most effectively achieved through the direct nitration of pentafluorobenzene using a potent nitrating system. This guide has detailed the mechanistic rationale, provided a step-by-step protocol, and emphasized the critical safety procedures required for this process. A thorough understanding of the reaction's principles and a rigorous approach to safety are paramount for the successful and safe preparation of this valuable compound. Researchers and scientists can leverage this knowledge to confidently incorporate this compound into their synthetic programs for developing novel molecules in medicine and materials science.
References
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- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexafluorobenzene - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Pentafluoronitrobenzene (CAS 880-78-4): A Comprehensive Technical Guide for Advanced Synthesis and Development
This guide provides an in-depth exploration of pentafluoronitrobenzene (PFNB), a pivotal reagent in modern organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of PFNB's reactivity, applications, and handling. We will delve into the mechanistic underpinnings of its utility, providing actionable protocols and a framework for its strategic deployment in complex synthetic challenges.
Introduction: The Quintessential Electron-Deficient Aromatic
This compound (C₆F₅NO₂) is a highly fluorinated aromatic compound distinguished by the presence of five fluorine atoms and a potent nitro group attached to a benzene ring.[1] This unique substitution pattern renders the aromatic core exceptionally electron-deficient, a feature that dictates its characteristic reactivity and establishes its role as a versatile building block in synthetic chemistry.
The synergistic electron-withdrawing effects of the five fluorine atoms and the nitro group make PFNB highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility.[2][3] This heightened reactivity, coupled with the unique physicochemical properties imparted by fluorine, has positioned PFNB as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers and durable coatings.[4][5]
Physical and Chemical Properties
A clear understanding of PFNB's physical properties is essential for its effective use in a laboratory setting. Below is a summary of its key characteristics.
| Property | Value | References |
| CAS Number | 880-78-4 | [4][6] |
| Molecular Formula | C₆F₅NO₂ | [1][4] |
| Molecular Weight | 213.06 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 158-161 °C | [6][7][8] |
| Density | 1.656 g/mL at 25 °C | [6][7][8] |
| Refractive Index | n20/D 1.447 | [6][7][8] |
| Flash Point | 90-91 °C | [6][9] |
The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic systems that favor electrophilic substitution, the electron-poor nature of the PFNB ring makes it an excellent electrophile for attack by nucleophiles.[3][10]
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11][12] The strong electron-withdrawing nitro and fluoro substituents are crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.[10][12]
Caption: Generalized SNAr mechanism of this compound.
A key feature of SNAr reactions with PFNB is the regioselectivity of the substitution. The nitro group exerts a powerful directing effect, primarily activating the positions ortho and para to it for nucleophilic attack.[13][14] In many cases, substitution occurs preferentially at the para position due to a combination of electronic and steric factors.[2] For instance, the reaction of PFNB with ammonia yields a mixture of ortho- and para-nitroamines.[13][14]
Synthetic Applications: A Versatile Building Block
The predictable and efficient reactivity of this compound has led to its widespread use in various fields of chemical synthesis.
Pharmaceutical and Agrochemical Synthesis
In drug discovery and development, the incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. PFNB serves as a valuable scaffold for introducing a pentafluorophenyl group or for the synthesis of complex fluorinated intermediates.[4][5] Its ability to readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, allows for the construction of diverse molecular architectures.[2]
A notable application is in the synthesis of photoaffinity reagents, such as p-azidotetrafluoroaniline, which are used to study biomolecular interactions.[6][9][15]
Materials Science
The unique properties of fluorinated compounds, such as high thermal stability and chemical resistance, make them ideal for advanced materials.[4][5] PFNB is employed as a monomer or cross-linking agent in the production of high-performance polymers and coatings.[4][5] These materials find applications in electronics and other demanding environments where durability is paramount.[5]
Derivatization for Analytical Chemistry
Pentafluorophenyl derivatives are often used in analytical chemistry to enhance the detectability of certain analytes, particularly in gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). While related reagents like pentafluorobenzyl bromide (PFB-Br) or pentafluorobenzoyl chloride (PFBoylCl) are more common for derivatizing functional groups like hydroxyls and amines, the underlying principle of introducing a polyfluorinated tag for enhanced sensitivity is a key concept in the field.[16][17][18][19][20]
Experimental Protocols and Methodologies
To ensure the successful application of this compound in a research setting, adherence to well-defined experimental protocols is crucial.
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general framework for the reaction of PFNB with a generic nucleophile. Note: Reaction conditions should be optimized for each specific substrate and nucleophile.
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, or Et₃N) is typically added to facilitate the reaction.[2]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pentafluorobenzene derivative.
Caption: A typical experimental workflow for SNAr with PFNB.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Health Hazards: It is irritating to the eyes, respiratory system, and skin.[8][21]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[8][9][21]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Always consult the Safety Data Sheet (SDS) before use for complete safety and handling information.[22][23][24]
Conclusion
This compound stands as a testament to the power of fluorine chemistry in enabling modern synthetic strategies. Its high reactivity in nucleophilic aromatic substitution, driven by the profound electron-withdrawing nature of its substituents, provides a reliable and versatile platform for the synthesis of a wide array of functionalized aromatic compounds. For the discerning scientist in pharmaceutical discovery, agrochemical development, or materials science, a thorough understanding of PFNB's properties and reactivity is not merely advantageous—it is essential for innovation and success.
References
- 1. CAS 880-78-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 880-78-4 [chemicalbook.com]
- 7. This compound 98 880-78-4 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. 五氟硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. scbt.com [scbt.com]
- 16. mdpi.com [mdpi.com]
- 17. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CAS No.880-78-4,this compound Suppliers,MSDS download [lookchem.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. cn.canbipharm.com [cn.canbipharm.com]
- 24. indofinechemical.com [indofinechemical.com]
An In-depth Technical Guide to the Physical Properties of Pentafluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluoronitrobenzene (C₆F₅NO₂) is a highly versatile synthetic intermediate, pivotal in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, stemming from the synergistic effect of the strongly electron-withdrawing pentafluorophenyl and nitro groups, make it a subject of considerable interest in contemporary chemical research. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and detailed experimental protocols for their verification. Understanding these fundamental characteristics is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in various experimental settings.
Molecular and Macroscopic Properties: A Quantitative Overview
The physical characteristics of this compound are a direct consequence of its molecular structure. The high molecular weight and the presence of five electronegative fluorine atoms and a nitro group significantly influence its intermolecular forces, leading to its characteristic density, boiling point, and refractive index. A summary of these key physical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 880-78-4 | [1][2] |
| Molecular Formula | C₆F₅NO₂ | [1][2] |
| Molecular Weight | 213.06 g/mol | [1][2] |
| Appearance | Light yellow to amber clear liquid | [1] |
| Density | 1.656 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 158-161 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.447 | [2][3][4] |
| Flash Point | 91 °C (closed cup) | [2] |
| Vapor Pressure | 3.24 mmHg at 25°C | [5] |
Expert Insight: The high density of this compound is a noteworthy feature, directly attributable to the presence of five heavy fluorine atoms on the benzene ring. This property is crucial to consider in reaction setups, particularly in biphasic systems where phase separation is dependent on density differences.
Understanding the Physical State: Melting Point and Solubility
This compound is a liquid at standard ambient temperature and pressure, indicating its melting point is below room temperature. While a precise melting point is not consistently reported in readily available literature, its liquid state under normal laboratory conditions is a key practical characteristic.
The solubility of a compound is a critical parameter for its application in synthesis, dictating the choice of reaction solvents and purification methods. Based on the principle of "like dissolves like," the polar nature of the nitro group combined with the fluorinated aromatic ring suggests that this compound will exhibit solubility in a range of common organic solvents. While comprehensive quantitative solubility data is scarce, qualitative solubility can be predicted and experimentally determined.
Experimental Protocol: Determination of Qualitative Solubility
This protocol outlines a straightforward method to assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1 mL of the chosen solvent to a clean, dry test tube.
-
Add one drop of this compound to the solvent.
-
Observe for the formation of a single, clear phase (soluble) or the presence of two distinct layers or a cloudy suspension (insoluble/partially soluble).
-
If the substance appears to be soluble, continue adding this compound dropwise, vortexing after each addition, until the solution becomes saturated (i.e., no more solute dissolves). Record the approximate number of drops added to reach saturation.
-
If the substance is insoluble, gently warm the mixture to observe if solubility increases with temperature.
-
Repeat the procedure for each solvent.
Causality Behind Solvent Choice: The selection of solvents with varying polarities (from polar protic like methanol to nonpolar like hexane) provides a comprehensive solubility profile. This allows researchers to identify suitable solvents for reactions, extractions, and chromatographic purification. For instance, its expected solubility in moderately polar to nonpolar solvents makes it amenable to normal-phase chromatography.
Spectroscopic Signature: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms within the molecule.
-
¹H NMR: Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of pure this compound is expected to be silent in the aromatic region. Any observed signals would likely be due to impurities or residual protons in the NMR solvent.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the six carbons of the benzene ring. The chemical shifts will be significantly influenced by the attached fluorine and nitro groups. Carbons directly bonded to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals for the fluorine atoms at the ortho, meta, and para positions relative to the nitro group, each with characteristic chemical shifts and coupling patterns.
Experimental Protocol: Acquisition of NMR Spectra
Materials:
-
This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, acetone-d₆)
-
NMR tube
-
Pipette
-
NMR spectrometer
Procedure:
-
Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing a sample for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expected Characteristic IR Absorption Bands:
-
Aromatic C=C stretching: 1600-1475 cm⁻¹
-
C-F stretching: 1350-1100 cm⁻¹ (strong absorptions)
-
N-O stretching (nitro group): 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) (strong absorptions)
Experimental Protocol: Acquisition of an IR Spectrum (Neat Liquid)
Materials:
-
This compound
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
FT-IR spectrometer
Procedure:
-
Ensure the salt plates are clean and dry.
-
Place one to two drops of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum according to the instrument's standard operating procedures.
-
After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) and return them to the desiccator.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the fluorinated aromatic ring is expected to give rise to characteristic absorption bands. The absorption maxima (λ_max) for nitroaromatic compounds are influenced by the substitution pattern on the ring and the solvent used. For nitrobenzene, characteristic absorptions are observed around 260 nm. The extensive fluorination in this compound may cause a slight shift in this absorption.
Experimental Protocol: Acquisition of a UV-Vis Spectrum
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute stock solution of this compound in the chosen spectroscopic grade solvent.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.2-1.0 AU).
-
Fill one quartz cuvette with the pure solvent to be used as a blank.
-
Fill a second quartz cuvette with the diluted sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Diagram: Logic for Spectroscopic Analysis
Caption: Logical flow from compound to spectroscopic techniques and the information they provide.
Conclusion
This technical guide has provided a detailed examination of the key physical properties of this compound, a compound of significant interest to the scientific and industrial research communities. By presenting a combination of established data and robust, self-validating experimental protocols, this document aims to equip researchers with the foundational knowledge necessary for the confident and effective application of this versatile chemical. The provided methodologies for determining melting point, solubility, and spectroscopic characteristics serve as a practical resource for in-house verification and further investigation. A thorough understanding of these physical properties is the cornerstone of innovative and successful research and development endeavors involving this compound.
References
- 1. Health and environmental effects profile for pentachloronitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Pentafluoronitrobenzene molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of Pentafluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₆F₅NO₂) is a pivotal chemical intermediate, distinguished by its unique electronic properties and reactivity, which render it an invaluable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive analysis of its molecular and electronic structure, the nature of its chemical bonding, and the profound implications these features have on its reactivity. We will delve into the interplay of inductive and resonance effects, supported by spectroscopic and computational data, and culminate in a discussion of its application in synthetic protocols, thereby offering a holistic view for professionals engaged in advanced chemical research and development.
Introduction: The Significance of a Polyfunctional Aromatic Core
This compound is an organofluorine compound featuring a benzene ring scaffold heavily substituted with five fluorine atoms and a single nitro group.[1][2] This dense functionalization creates a molecule with a highly electron-deficient aromatic system, a characteristic that is central to its utility. In drug discovery, the incorporation of fluorinated moieties is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] this compound serves as a versatile precursor for introducing the pentafluorophenyl group into complex molecular architectures, a testament to its strategic importance in the synthesis of novel therapeutic agents and advanced materials.
Molecular Geometry: A Study in Planarity and Distortion
The structural framework of this compound is predicated on the benzene ring. While the core is largely planar, the steric and electronic influence of the bulky and highly electronegative substituents introduces subtle but significant geometric distortions compared to unsubstituted benzene. The precise bond lengths and angles are best determined through high-resolution techniques like X-ray crystallography or sophisticated computational modeling.[6][7][8]
Bond Lengths and Angles
The combination of a powerful electron-withdrawing nitro group and five electronegative fluorine atoms significantly alters the bond lengths within the aromatic ring. The C-C bonds adjacent to the nitro-substituted carbon are expected to be slightly elongated due to electronic repulsion and resonance effects, while the C-F bonds are characteristically short and strong. Theoretical calculations and experimental data from analogous compounds provide insight into these parameters.[9][10][11]
Table 1: Representative Geometrical Parameters of this compound (Computed Data)
| Parameter | Bond/Angle | Typical Value (Å or °) | Rationale |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å | Influenced by substituent electronic effects, slight deviation from benzene's 1.39 Å. |
| C-F | ~1.33 Å | Strong, polarized bond due to fluorine's high electronegativity.[12] | |
| C-N | ~1.48 Å | Single bond character, connecting the ring to the nitro group.[10] | |
| N-O | ~1.22 Å | Double bond character due to resonance within the nitro group.[10] | |
| Bond Angle | C-C-C (Ring) | ~118-122° | Angles deviate from the ideal 120° of benzene to accommodate substituents. |
| C-C-N | ~118° | Steric and electronic repulsion influences the angle at the substitution point. | |
| O-N-O | ~125° | Characteristic angle for a nitro group, reflecting sp² hybridization of nitrogen.[10] |
Note: The values presented are derived from computational chemistry models (e.g., Density Functional Theory) and are consistent with experimental data for related fluorinated and nitrated aromatic compounds.[11][13]
Caption: Ball-and-stick model of this compound.
Electronic Architecture: A Tale of Two Effects
The reactivity of this compound is a direct consequence of the powerful electronic perturbations induced by its substituents. These effects are primarily twofold: the inductive effect and the resonance effect.
Inductive Effect (-I)
Both fluorine and the nitro group are highly electronegative. Fluorine is the most electronegative element, and the nitro group's nitrogen atom is bonded to two even more electronegative oxygen atoms. Consequently, both substituents strongly pull electron density away from the aromatic ring through the sigma (σ) bond framework. This inductive withdrawal (-I effect) is additive, meaning the five fluorine atoms and one nitro group collectively render the benzene ring exceptionally electron-poor.
Resonance Effect (-R/+R)
Resonance involves the delocalization of pi (π) electrons across the molecule.
-
Nitro Group (-R Effect): The nitro group is a classic and potent resonance-withdrawing group. It actively pulls π-electron density from the ring into the N-O bonds, further depleting the ring's electron density. This effect is most pronounced at the ortho and para positions relative to the nitro group.[14][15]
-
Fluorine (+R Effect): While strongly inductively withdrawing, fluorine possesses lone pairs of electrons that can be donated back into the ring via resonance (+R effect).[16] However, for halogens, the -I effect overwhelmingly dominates the +R effect. The contribution of fluorine's resonance donation is minimal compared to its powerful inductive pull.
The net result is a highly polarized molecule where the aromatic ring carries a significant partial positive charge, making it a prime target for electron-rich reagents (nucleophiles).
Caption: Dominant electronic effects governing the reactivity of the aromatic ring.
Reactivity and Synthetic Utility: The SNAr Reaction
The electron-deficient nature of this compound makes it exceptionally reactive towards Nucleophilic Aromatic Substitution (SₙAr) . This is the cornerstone of its synthetic utility. In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.
The key factors enabling this reactivity are:
-
Activation: The powerful electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex, lowering the reaction's activation energy.
-
Leaving Group: Fluoride is an effective leaving group in the SₙAr context because its high electronegativity polarizes the C-F bond, facilitating nucleophilic attack.
The position para to the nitro group (C4) is the most activated site for nucleophilic attack due to the superior resonance stabilization of the intermediate.
General Experimental Protocol: SₙAr with an Amine Nucleophile
This protocol outlines a representative SₙAr reaction, a common step in the synthesis of more complex molecules for drug discovery.
Objective: To synthesize N-alkyl-2,3,5,6-tetrafluoro-4-nitroaniline.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Causality: Polar aprotic solvents are chosen because they effectively solvate the cation of the base but do not solvate the nucleophile as strongly, thus enhancing its nucleophilicity.
-
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: The base is crucial for deprotonating the amine nucleophile after it has added to the ring (in the case of primary/secondary amines) or to scavenge the HF formed as a byproduct, driving the reaction to completion.
-
-
Reaction Conditions: Heat the mixture to a temperature between 60-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.
-
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted tetrafluoronitroaniline.[17]
Caption: A generalized workflow for a typical SₙAr reaction using this compound.
Conclusion
The molecular structure and bonding of this compound give rise to a unique and highly valuable reactivity profile. The synergistic combination of strong inductive and resonance electron withdrawal by the fluorine and nitro substituents transforms the aromatic ring into a potent electrophile. This inherent reactivity, primarily channeled through the SₙAr mechanism, establishes this compound as a premier building block for the synthesis of complex, fluorinated molecules. For researchers in drug development and materials science, a thorough understanding of its structural and electronic properties is essential for leveraging its full synthetic potential.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uwosh.edu [uwosh.edu]
- 11. ijcps.org [ijcps.org]
- 12. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 13. journalajopacs.com [journalajopacs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Khan Academy [en.khanacademy.org]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of Pentafluoronitrobenzene
Introduction
Pentafluoronitrobenzene (C₆F₅NO₂) is a fully fluorinated aromatic compound featuring a nitro functional group. Its unique electronic properties, stemming from the strong electron-withdrawing nature of both the perfluorinated ring and the nitro group, make it a valuable building block in organic synthesis, materials science, and the development of energetic materials. Accurate and unambiguous characterization of this compound is paramount for its effective use in research and development.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the principles, experimental protocols, and detailed interpretation of the spectra, this document serves as an essential resource for researchers, scientists, and professionals in drug development for the structural elucidation and quality assessment of this important chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For this compound, ¹⁹F and ¹³C NMR are particularly informative.
¹⁹F NMR Spectroscopy
The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and spin of ½, resulting in sharp signals and high sensitivity. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, even for structurally similar fluorine atoms.[1]
Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum
-
Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. The choice of aprotic solvent is crucial to avoid potential hydrogen bonding interactions that could influence chemical shifts.
-
Internal Standard: While spectra can be referenced to an external standard, adding a small amount of an internal reference such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can improve accuracy. The primary reference standard for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).[2]
-
Instrument Setup:
-
Acquire the spectrum on a Fourier Transform NMR spectrometer equipped with a fluorine-observe probe.
-
Set the spectral width to encompass the aromatic fluorine region (e.g., from -130 ppm to -170 ppm).
-
Employ a standard single-pulse experiment. Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) is typically sufficient.
-
A relaxation delay of 5-10 seconds is recommended for accurate integration, though shorter delays are often used for routine characterization.
-
Data Analysis and Interpretation
The ¹⁹F NMR spectrum of this compound is a classic example of a substituted pentafluorophenyl ring system. Due to molecular symmetry, three distinct fluorine environments are observed with an integration ratio of 2:1:2.
-
Ortho-Fluorines (F-2, F-6): These are closest to the nitro group.
-
Para-Fluorine (F-4): This fluorine is directly opposite the nitro group.
-
Meta-Fluorines (F-3, F-5): These are situated between the other fluorine atoms.
The strong electron-withdrawing nitro group significantly influences the electron density at each position, resulting in distinct chemical shifts. The signals are split into multiplets due to spin-spin coupling between the different fluorine nuclei.
Table 1: Typical ¹⁹F NMR Data for this compound
| Position | Relative Integral | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |
| F-2, F-6 (ortho) | 2 | ~ -145 to -150 | Triplet of doublets (td) or Multiplet (m) | ³J(F2-F3) ≈ 20 Hz, ⁴J(F2-F4) ≈ 5-8 Hz |
| F-4 (para) | 1 | ~ -155 to -160 | Triplet (t) | ⁴J(F4-F3) ≈ 20 Hz |
| F-3, F-5 (meta) | 2 | ~ -160 to -165 | Triplet of triplets (tt) or Multiplet (m) | ³J(F3-F2) ≈ 20 Hz, ⁴J(F3-F4) ≈ 20 Hz |
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.
The coupling patterns arise from interactions between non-equivalent fluorines. Generally, the magnitude of the coupling constant decreases as the number of bonds separating the nuclei increases (³J > ⁴J > ⁵J).[2]
Caption: ¹⁹F-¹⁹F spin-spin coupling relationships in this compound.
¹³C NMR Spectroscopy
While ¹³C has a low natural abundance (~1.1%), ¹³C NMR is invaluable for mapping the carbon skeleton of a molecule.[3] In fluorinated compounds, the spectra are characterized by C-F coupling, which splits each carbon signal into a multiplet.[4]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: A more concentrated sample is typically required compared to ¹⁹F NMR. Dissolve ~50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup:
-
Use a broadband or carbon-observe probe.
-
The standard acquisition mode is proton-decoupled, which collapses C-H splittings and provides a Nuclear Overhauser Effect (NOE) enhancement to the carbon signals. Since this compound has no protons, the primary benefit is simplification by removing any potential long-range C-H couplings from solvent impurities.
-
Due to the low natural abundance of ¹³C and often long relaxation times for quaternary carbons, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5-10 seconds) are necessary.
-
The spectral width should be set to cover the full range of sp² carbons (e.g., 0-160 ppm).
-
Data Analysis and Interpretation
The ¹³C NMR spectrum will show four signals corresponding to the four unique carbon environments. The carbon atom attached to the nitro group (C1) is typically not coupled to fluorine and appears as a singlet, often with lower intensity. The other three signals (C2/C6, C3/C5, and C4) will be split by the directly attached fluorine (large ¹J_CF coupling) and by fluorines two or three bonds away (smaller ²J_CF and ³J_CF couplings), resulting in complex multiplets.
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Typical Coupling Constants (J, Hz) |
| C1 | ~ 120 - 125 | Singlet (s) | N/A |
| C4 | ~ 138 - 142 | Triplet of triplets (tt) | ¹J_CF ≈ 250-260, ³J_CF ≈ 5-10 |
| C2, C6 | ~ 142 - 146 | Doublet of multiplets (dm) | ¹J_CF ≈ 250-260, ²J_CF ≈ 15-25 |
| C3, C5 | ~ 145 - 149 | Doublet of multiplets (dm) | ¹J_CF ≈ 250-260, ²J_CF ≈ 15-25 |
Note: The large one-bond C-F coupling constants are highly characteristic of fluorinated aromatic rings.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5]
Experimental Protocol: Acquiring an IR Spectrum
A common and convenient method for solid samples is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the crystalline this compound powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans in the mid-IR range (4000-400 cm⁻¹).
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
The causality for choosing ATR is its simplicity and speed. It requires minimal sample preparation and eliminates the need for making KBr pellets, which can be time-consuming and sensitive to moisture.
Caption: Simplified workflow for acquiring an IR spectrum using an ATR accessory.
Data Analysis and Interpretation
The IR spectrum of this compound is dominated by absorptions from the nitro group, C-F bonds, and the aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1650 | Medium | Aromatic C=C Stretch |
| ~ 1570 - 1540 | Strong | Asymmetric NO₂ Stretch |
| ~ 1520 | Strong | Aromatic C=C Stretch |
| ~ 1360 - 1330 | Strong | Symmetric NO₂ Stretch |
| ~ 1000 | Strong | C-F Stretch |
The most diagnostic peaks are the two strong absorptions corresponding to the nitro group. For aromatic nitro compounds, the asymmetric stretch appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[6] The presence of these two intense bands is a clear indicator of the NO₂ functional group. Additionally, a very strong, sharp absorption around 1000 cm⁻¹ is characteristic of the C-F stretching vibrations of the perfluorinated ring.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern upon ionization, which aids in confirming the molecular formula and aspects of the structure.
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) is a common high-energy ionization technique suitable for relatively stable, volatile compounds like this compound. It is often coupled with Gas Chromatography (GC-MS).
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a microliter volume into the GC, which separates the compound from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a molecular ion (M⁺˙) and causing extensive fragmentation.
-
Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Data Analysis and Interpretation
The mass spectrum provides the molecular weight and a fragmentation fingerprint.
-
Molecular Ion (M⁺˙): The molecular weight of this compound (C₆F₅NO₂) is 213.06 g/mol . A peak at m/z = 213 will correspond to the molecular ion. This peak should be reasonably intense due to the stability of the aromatic system.
-
Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart in predictable ways. For nitroaromatics, characteristic losses involve the nitro group.[9][10]
Table 4: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 213 | [C₆F₅NO₂]⁺˙ | (Molecular Ion) |
| 183 | [C₆F₅O]⁺ | NO |
| 167 | [C₆F₅]⁺ | NO₂ |
| 117 | [C₅F₃]⁺ | CF₂ from [C₆F₅]⁺ |
The most significant fragmentation pathway involves the loss of the nitro group (NO₂, mass = 46) to form the very stable pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167.[11] Another common pathway is the loss of nitric oxide (NO, mass = 30) to give the [C₆F₅O]⁺ fragment at m/z 183. These two fragments are highly diagnostic for the structure.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. azom.com [azom.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
An In-depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism on Pentafluoronitrobenzene
Abstract
This technical guide provides a comprehensive examination of the Nucleophilic Aromatic Substitution (SNAr) mechanism as it pertains to pentafluoronitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this powerful reaction, the unique reactivity of the this compound substrate, and its practical applications in the synthesis of complex molecules. We will explore the mechanistic intricacies, including the formation and stabilization of the pivotal Meisenheimer complex, the role of activating and leaving groups, and the kinetic considerations that influence reaction outcomes. Furthermore, this guide presents detailed experimental protocols and data-driven insights to empower scientists in the effective utilization of this critical synthetic transformation.
Introduction: The Power and Elegance of SNAr in Modern Synthesis
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the functionalization of aromatic rings.[1] Unlike electrophilic aromatic substitution, which relies on the reaction of an electron-rich aromatic system with an electrophile, SNAr proceeds through the attack of a nucleophile on an electron-deficient aromatic ring.[2] This inversion of electronic demand is achieved by the presence of potent electron-withdrawing groups (EWGs) on the aromatic core, which activate the ring towards nucleophilic attack.[3]
This compound is a preeminent substrate for SNAr reactions due to the synergistic electron-withdrawing effects of its five fluorine atoms and a nitro group. This high degree of activation makes it an exceptionally reactive and versatile building block in medicinal chemistry and materials science, enabling the construction of highly functionalized aromatic compounds.[4] The fluorine atoms not only activate the ring but can also serve as leaving groups, offering multiple sites for substitution.[4] This guide will dissect the mechanism of SNAr on this important molecule, providing both theoretical understanding and practical guidance.
The SNAr Mechanism on this compound: A Stepwise Journey
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[2][5] This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] However, it is worth noting that recent computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted (cSNAr) pathway, where bond formation and bond cleavage occur in a single step.[8][9][10] For highly activated systems like this compound, the stepwise mechanism featuring a distinct Meisenheimer intermediate is widely supported.[11]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction initiates with the attack of a nucleophile (Nu-) on one of the carbon atoms of the this compound ring. This attack disrupts the aromaticity of the ring, forming a tetrahedral intermediate.[5] This intermediate, the Meisenheimer complex, is a key feature of the SNAr mechanism.[6] The negative charge introduced by the nucleophile is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group.[3][12]
The position of nucleophilic attack is highly regioselective. In this compound, the attack predominantly occurs at the para position relative to the nitro group. This preference is due to the superior stabilization of the resulting Meisenheimer complex, where the negative charge can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[8]
Caption: Formation of the Meisenheimer complex.
The stability of the Meisenheimer complex is paramount to the facility of the SNAr reaction. The strong electron-withdrawing nature of both the five fluorine atoms (via the inductive effect) and the nitro group (via both inductive and resonance effects) effectively stabilizes this anionic intermediate, thereby lowering the activation energy of this first, typically rate-determining, step.[13][14]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
The second step of the mechanism involves the expulsion of a leaving group from the Meisenheimer complex, which restores the aromaticity of the ring.[5] In the case of this compound, the leaving group is typically a fluoride ion. The departure of the leaving group is a fast process, driven by the thermodynamic favorability of reforming the stable aromatic system.[13]
Caption: Elimination of the leaving group.
An interesting and somewhat counterintuitive aspect of SNAr reactions is the leaving group ability of the halogens. The observed trend is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[2][14] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[13][14] The high electronegativity of fluorine provides a strong inductive electron-withdrawing effect that stabilizes the Meisenheimer complex, thus accelerating the rate-determining step.[13]
Key Factors Influencing SNAr Reactions on this compound
Several factors critically influence the outcome and efficiency of SNAr reactions. A thorough understanding of these allows for the rational design of synthetic strategies.
The Nature of the Nucleophile
A wide variety of nucleophiles can participate in SNAr reactions with this compound, including amines, alkoxides, phenoxides, and thiolates.[4][12] The nucleophilicity of the attacking species is a key determinant of the reaction rate. Generally, stronger nucleophiles will react more rapidly.
The Role of the Solvent
The choice of solvent can have a significant impact on the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly employed.[15] These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its effective nucleophilicity. They are less effective at solvating the anionic nucleophile itself, leaving it "naked" and more reactive.
Reaction Temperature
As with most chemical reactions, the rate of SNAr reactions generally increases with temperature. However, elevated temperatures can sometimes lead to side reactions or decomposition of starting materials or products. Therefore, temperature optimization is often necessary to achieve a balance between reaction rate and selectivity.
Experimental Protocol: A Representative SNAr Reaction
The following protocol provides a general procedure for the para-selective substitution of a primary amine on this compound. This serves as a practical example for researchers looking to implement this chemistry.
Reaction: Synthesis of N-(2,3,5,6-tetrafluoro-4-nitrophenyl)aniline
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 1.0 g | 1.0 |
| Aniline | 1.1 - 1.5 eq. | 1.1 - 1.5 |
| Potassium Carbonate (K₂CO₃) | 2.0 eq. | 2.0 |
| Dimethylformamide (DMF) | 20 mL | - |
Procedure:
-
To a stirred solution of this compound (1.0 g) in DMF (20 mL) in a round-bottom flask, add aniline (1.1 - 1.5 equivalents).
-
Add potassium carbonate (2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.
-
Upon completion, pour the reaction mixture into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
This protocol is a general guideline and may require optimization for specific substrates and scales.
Applications in Drug Discovery and Development
The SNAr reaction of this compound and its derivatives is a powerful tool in drug discovery. The introduction of fluorine-containing motifs can significantly impact the physicochemical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity.[16][17] The ability to readily introduce diverse functionalities onto the perfluorinated ring allows for the rapid generation of compound libraries for screening and lead optimization.
For instance, the selective replacement of fluorine atoms with various nucleophiles enables the synthesis of a wide array of substituted nitroaromatics, which are versatile intermediates for further transformations. The nitro group itself can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or sulfonylation.
Conclusion
The Nucleophilic Aromatic Substitution reaction on this compound is a robust and highly enabling transformation in modern organic chemistry. Its mechanism, centered around the formation of a stabilized Meisenheimer complex, is well-understood, allowing for predictable and controllable outcomes. For researchers in drug discovery and materials science, a firm grasp of the principles and practicalities of this reaction is essential for the efficient synthesis of novel, highly functionalized aromatic compounds. The continued exploration of this chemistry promises to unlock new avenues for molecular design and innovation.
References
- 1. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Textbook aromatic substitution mechanism overthrown | Research | Chemistry World [chemistryworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. pharmacyjournal.org [pharmacyjournal.org]
- 17. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Pentafluoronitrobenzene
Abstract
Pentafluoronitrobenzene is a versatile reagent in organic synthesis, largely owing to the profound electron-withdrawing effects of its nitro group in conjunction with the five fluorine atoms on the aromatic ring. This guide provides a comprehensive technical overview of these electronic effects, exploring their influence on the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its use, and discuss its applications in the synthesis of complex molecules and as a derivatizing agent for analytical purposes. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this powerful synthetic building block.
Introduction: The Unique Electronic Landscape of this compound
This compound, C₆F₅NO₂, is a highly electron-deficient aromatic compound. This deficiency is a direct consequence of the cumulative electron-withdrawing power of two distinct functionalities: the five fluorine atoms and the nitro group (NO₂). The fluorine atoms, being the most electronegative elements, exert a strong inductive effect (-I), pulling electron density away from the benzene ring through the sigma bonds.
The nitro group, however, is a particularly potent electron-withdrawing group due to a combination of a strong inductive effect and a powerful resonance effect (-M).[1][2] The nitrogen atom in the nitro group bears a formal positive charge, which strongly attracts electrons from the aromatic system.[3][4] This effect is further amplified by the resonance delocalization of the ring's π-electrons onto the oxygen atoms of the nitro group.[1] This synergistic electron withdrawal by both the fluorine atoms and the nitro group renders the aromatic ring of this compound exceptionally electrophilic and thus highly susceptible to nucleophilic attack.
The Nitro Group's Dominance in Activating the Ring for Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of this compound lies in its remarkable reactivity in nucleophilic aromatic substitution (SNAr) reactions.[5][6] In these reactions, a nucleophile replaces a leaving group (in this case, a fluoride ion) on the aromatic ring. The rate of SNAr reactions is critically dependent on the stability of the intermediate Meisenheimer complex, a negatively charged species formed upon nucleophilic attack.
The strong electron-withdrawing nature of the nitro group plays a pivotal role in stabilizing this intermediate.[7] The negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, significantly lowering the activation energy of the reaction.[7] This stabilization is most effective when the nucleophile attacks the positions ortho or para to the nitro group, as this allows for direct resonance delocalization of the negative charge onto the nitro group's oxygen atoms.
Computational studies have provided a mechanistic basis for this regioselectivity, predicting a concerted substitution at the para-position and a two-step substitution at the ortho-position.[8] The presence of the five fluorine atoms further enhances the rate of SNAr by inductively stabilizing the negatively charged intermediate.
Regioselectivity in SNAr Reactions
In this compound, the para-fluorine atom is the most susceptible to nucleophilic substitution. This is due to the combined electron-withdrawing effects of the nitro group and the other four fluorine atoms, which create a significant partial positive charge at the C4 position. The stability of the resulting Meisenheimer complex is maximized when the negative charge is delocalized onto the nitro group, a scenario that is most favorable with para substitution.
Applications in Organic Synthesis and Drug Discovery
The high reactivity of this compound towards nucleophiles makes it a valuable building block in the synthesis of a wide array of complex organic molecules. Its applications span from the creation of novel materials to the development of new pharmaceutical agents.[9][]
Synthesis of Highly Functionalized Aromatic Compounds
This compound serves as a scaffold for introducing various functionalities onto a perfluorinated aromatic ring. By reacting it with different nucleophiles (e.g., amines, alkoxides, thiolates), a diverse range of substituted tetrafluoronitrobenzene derivatives can be synthesized.[11][12] These products can then be further modified, for example, by reducing the nitro group to an amine, which can then participate in a host of other chemical transformations.[2]
Role in Drug Development
The pentafluorophenyl moiety is a common feature in many modern pharmaceuticals. Its inclusion can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This compound provides a convenient entry point for incorporating this important structural motif into drug candidates.[]
Derivatizing Agent in Analytical Chemistry
This compound and its derivatives are also employed as derivatizing agents in analytical chemistry, particularly for gas chromatography (GC) with electron capture detection (ECD).[13][14][15] The high electron affinity of the pentafluorophenyl group makes its derivatives highly sensitive to ECD, allowing for the trace-level detection of analytes containing functional groups that can react with this compound-based reagents. For instance, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA.HCl) is a widely used derivatizing agent for carbonyl-containing compounds.[13][14]
Experimental Protocols
The following protocols are provided as a general guide. Researchers should always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiment.[16][17][18]
General Procedure for Nucleophilic Aromatic Substitution of this compound
This protocol describes a general method for the reaction of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alkoxide, thiolate)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
If the nucleophile is a salt, add it directly to the solution. If the nucleophile is neutral, add it to the solution followed by the addition of a base (1.1 - 1.5 eq).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted tetrafluoronitrobenzene.
Reduction of the Nitro Group
This protocol outlines a general procedure for the reduction of a nitro-substituted tetrafluorobenzene to the corresponding aniline.
Materials:
-
Substituted tetrafluoronitrobenzene
-
Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/HCl)
-
Solvent (e.g., ethanol, ethyl acetate, acetic acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure (using SnCl₂·2H₂O):
-
In a round-bottom flask, dissolve the substituted tetrafluoronitrobenzene (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired tetrafluoroaniline derivative.
Spectroscopic and Physical Properties
The characterization of this compound and its derivatives relies on various spectroscopic techniques.[19][20][21][22][23]
| Property | Value |
| Molecular Formula | C₆F₅NO₂ |
| Molecular Weight | 213.06 g/mol |
| Appearance | Liquid |
| Boiling Point | 158-161 °C |
| Density | 1.656 g/mL at 25 °C |
| Refractive Index | n20/D 1.447 |
Spectroscopic Data:
-
¹⁹F NMR: The ¹⁹F NMR spectrum of this compound is complex due to fluorine-fluorine coupling. The chemical shifts are typically in the range of -140 to -165 ppm relative to CFCl₃.
-
¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.
-
IR Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C-F bonds (around 1000-1400 cm⁻¹) and the nitro group (symmetric and asymmetric stretches around 1350 and 1550 cm⁻¹, respectively).
-
UV-Vis Spectroscopy: this compound absorbs in the UV region, with absorption maxima influenced by the electronic transitions of the aromatic system and the nitro group.[20]
Safety Considerations
This compound is a hazardous substance and should be handled with appropriate safety precautions.[16][17][18] It is harmful if swallowed and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
The powerful electron-withdrawing effects of the nitro group, in concert with the five fluorine atoms, make this compound a highly activated and versatile reagent for organic synthesis. Its propensity to undergo nucleophilic aromatic substitution with high regioselectivity has cemented its role as a valuable building block for the construction of complex, highly functionalized aromatic compounds. A thorough understanding of its electronic properties and reactivity is essential for its effective application in research, drug discovery, and materials science.
Visualizations
Diagrams
Caption: Generalized workflow for the SNAr reaction of this compound.
Caption: Synthetic pathways utilizing this compound.
References
- 1. scispace.com [scispace.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. O -(2,3,4,5,6-五氟苄基)羟胺 盐酸盐 derivatization grade (GC derivatization), LiChropur™, ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 14. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
- 18. cpchem.com [cpchem.com]
- 19. lehigh.edu [lehigh.edu]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. ijmrpsjournal.com [ijmrpsjournal.com]
- 22. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 23. solubilityofthings.com [solubilityofthings.com]
The Synthetic Versatility of Pentafluoronitrobenzene: A Guide for Advanced Organic Synthesis
An In-depth Technical Guide
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry.[1][2] The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—can dramatically improve the performance of bioactive compounds and advanced materials.[3][4] Among the array of fluorinated building blocks available to the synthetic chemist, pentafluoronitrobenzene stands out as a particularly versatile and powerful reagent.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. Moving beyond a simple catalog of reactions, we will delve into the principles governing its reactivity, showcase its utility in the construction of complex molecular architectures, and provide practical, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Part 1: Core Principles of Reactivity
The synthetic utility of this compound is rooted in its unique electronic structure. The benzene ring is rendered exceptionally electron-deficient by the cumulative, powerful inductive effects of five highly electronegative fluorine atoms and the strong resonance and inductive electron-withdrawal of the nitro group.[5] This profound electrophilicity makes the aromatic core highly susceptible to attack by nucleophiles, forming the basis of its most common and powerful application: Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism: A Favored Pathway
Unlike electron-rich aromatic systems that favor electrophilic substitution, the electron-poor nature of this compound makes it an ideal substrate for the SNAr mechanism.[6] This pathway proceeds via a two-step addition-elimination process.
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Fluoride: The aromaticity is restored by the expulsion of a fluoride ion, which is a good leaving group.
The presence of the nitro group is crucial, as it provides significant resonance stabilization to the Meisenheimer complex, thereby lowering the activation energy of the reaction.[6][7]
Caption: SNAr mechanism on this compound.
Regioselectivity: The Dominance of para-Substitution
A key feature of SNAr reactions on this compound is the pronounced preference for substitution at the C4 position, para to the nitro group. This regioselectivity is a direct consequence of the stability of the intermediate Meisenheimer complex. When the nucleophile attacks the para position, the resulting negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides a significantly more stable intermediate compared to attack at the ortho or meta positions.[7][8] While ortho substitution is electronically possible, it is often sterically hindered by the adjacent nitro group.
Caption: Decisive factors in SNAr regioselectivity.
Part 2: Key Synthetic Transformations & Applications
The predictable reactivity and regioselectivity of this compound enable a wide range of synthetic transformations, allowing for the facile introduction of various functionalities.
C-O, C-N, and C-S Bond Formation
This compound reacts efficiently with a host of oxygen, nitrogen, and sulfur nucleophiles to yield the corresponding para-substituted tetrafluoronitrobenzene derivatives. These reactions are typically high-yielding and serve as the entry point for more complex syntheses.
| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type | Yield (%) | Reference |
| Oxygen | Phenothiazine | K₃PO₄, MeCN, reflux | 10-(perfluoro-4-nitrophenyl)phenothiazine | 78 | [8] |
| Nitrogen | Ammonia | Ether, RT | 2,3,5,6-Tetrafluoro-4-nitroaniline | High | [9] |
| Nitrogen | Aniline | K₂CO₃, DMSO | N-(2,3,5,6-Tetrafluoro-4-nitrophenyl)aniline | High | [10] |
| Sulfur | Thiophenol | Base (e.g., K₂CO₃), DMF | Phenyl(2,3,5,6-tetrafluoro-4-nitrophenyl)sulfane | High | [10] |
Table 1: Representative SNAr Reactions of this compound.
These primary substitution products are themselves valuable intermediates. For instance, the phenothiazine derivative has been explored for its potential applicability as a photocatalyst.[8]
A Gateway to Advanced Materials: Polymer Synthesis
This compound and its derivatives are valuable monomers for the synthesis of high-performance fluorinated polymers. The electron-deficient nature of the aromatic ring facilitates polycondensation reactions.
For example, novel fluorinated poly(ether nitrile)s (PENs) have been synthesized via the aromatic nucleophilic substitution reaction of 2,3,4,5,6-pentafluorobenzonitrile (which can be derived from this compound) with various bisphenols.[11] These resulting polymers exhibit excellent solubility, high thermal stability (with 5% weight loss temperatures often exceeding 500°C), and high glass transition temperatures (Tg), making them suitable for advanced engineering applications.[11]
Similarly, norbornene-type monomers bearing a pentafluorophenyl group can be synthesized and subsequently polymerized via addition polymerization to create polymers with high gas permeability, which are of interest for membrane gas separation technologies.[12]
Derivatization for Versatility: The Power of the Nitro and Fluoro Groups
While SNAr is the primary reaction, the functional groups on this compound offer further synthetic handles.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C). This yields pentafluoroaniline, a versatile intermediate in its own right.[5] Pentafluoroaniline can undergo diazotization to introduce a range of other functionalities or be used in amide coupling and other C-N bond-forming reactions.
-
Cross-Coupling Reactions: Although direct palladium-catalyzed cross-coupling of the C-NO₂ bond in nitroarenes has been developed, it is a specialized reaction.[13] More commonly, the pentafluorophenyl moiety is derivatized first. For instance, after an initial SNAr reaction, the remaining C-F bonds or the entire aryl ring can participate in cross-coupling, though C-F bond activation is often challenging and may require specific catalysts or conditions.[14][15][16] The transformation of this compound into a pentafluorophenyl organometallic reagent (e.g., via pentafluorophenylmagnesium bromide) opens access to a wide range of coupling partners.[17]
Caption: Synthetic pathways originating from this compound.
Part 3: Experimental Protocols & Considerations
To translate theory into practice, this section provides a representative experimental protocol for a typical SNAr reaction.
Protocol: Synthesis of 2,3,5,6-Tetrafluoro-4-nitroaniline
This protocol is adapted from the reaction of this compound with ammonia in an ether solvent, as described in the literature.[9]
Materials:
-
This compound (C₆F₅NO₂)
-
Anhydrous diethyl ether (Et₂O)
-
Ammonia (gas)
-
Ammonium fluoride (NH₄F) - for reference/filtration
-
Chromatography column (Alumina or Silica Gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (e.g., 3.0 g, 14.1 mmol) in anhydrous diethyl ether (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Ammoniation: Bubble ammonia gas slowly through the solution for approximately 6 hours. The solution will typically turn a reddish color.
-
Reaction Time: After the gas introduction is complete, seal the flask and allow it to stir at room temperature for 18 hours.
-
Work-up: A precipitate of ammonium fluoride will form. Filter the reaction mixture to remove the solid salt.
-
Isolation: Evaporate the filtrate to dryness in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on alumina or silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2,3,5,6-tetrafluoro-4-nitroaniline.
Causality and Choices:
-
Solvent: Diethyl ether is a suitable non-protic solvent that dissolves the starting material and does not react with ammonia.
-
Reagent: Gaseous ammonia provides a high concentration of the nucleophile to drive the reaction.
-
Temperature: The reaction proceeds efficiently at room temperature, highlighting the high reactivity of the substrate.
-
Purification: Chromatography is necessary to remove any unreacted starting material and potential minor isomers or byproducts.
Safety and Handling
-
This compound: Is a toxic and irritating compound. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Ammonia Gas: Is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
Conclusion
This compound is a cornerstone reagent in modern organofluorine chemistry. Its utility is defined by the predictable and highly efficient Nucleophilic Aromatic Substitution reaction, which is overwhelmingly selective for the para position. This reactivity provides a direct and reliable route to a vast array of substituted tetrafluorophenyl intermediates. From these building blocks, chemists can construct complex molecules, including high-performance polymers, functionalized heterocycles, and precursors for pharmaceuticals. The ability to further manipulate the nitro group adds another layer of synthetic versatility. By understanding the fundamental principles of its reactivity and employing robust experimental protocols, researchers can continue to unlock the full potential of this powerful synthetic tool.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Gas Transport Properties of Addition Polynorbornene with Perfluorophenyl Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Safe Handling and Disposal of Pentafluoronitrobenzene
For researchers, scientists, and drug development professionals, the utility of halogenated nitroaromatic compounds like pentafluoronitrobenzene is undeniable. Its unique electronic properties make it a valuable building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and meticulous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Compound: Physicochemical Properties and Hazard Profile
This compound (C₆F₅NO₂) is a light yellow liquid with a boiling point of 158-161 °C. A clear understanding of its properties is the foundation of a robust safety protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 880-78-4 | |
| Molecular Formula | C₆F₅NO₂ | |
| Molecular Weight | 213.06 g/mol | |
| Appearance | Light yellow to amber clear liquid | [1] |
| Boiling Point | 158-161 °C | |
| Density | 1.656 g/mL at 25 °C | |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Vapor Pressure | 3.24 mmHg at 25°C | [2] |
The presence of five fluorine atoms and a nitro group on the benzene ring significantly influences its reactivity and toxicity.[1] It is classified as a combustible liquid and is irritating to the eyes, skin, and respiratory system. Long-term exposure to similar compounds, like pentachloronitrobenzene, has been associated with liver damage, and it is considered a possible human carcinogen.[3][4]
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough risk assessment is paramount before any work with this compound commences. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental conditions.
Key Hazards:
-
Acute Toxicity: Irritating to the skin, eyes, and respiratory system. Inhalation of vapors or direct contact can cause immediate discomfort and potential tissue damage.
-
Chronic Toxicity: While specific long-term data for this compound is limited, related compounds like pentachloronitrobenzene are suspected endocrine disruptors and are classified as possible human carcinogens.[4]
-
Flammability: As a combustible liquid with a flash point of 91 °C, it can ignite if exposed to a sufficient heat source. Vapors are heavier than air and can accumulate in low-lying areas, creating a fire hazard.
-
Reactivity: While generally stable, it can react with strong oxidizing agents, strong acids, and strong bases.[5]
-
Environmental Hazards: this compound and its degradation products can be persistent in the environment and are very toxic to aquatic life.[6][7] It has the potential for bioaccumulation in the food chain.[7]
Caption: Primary hazard classes associated with this compound.
Safe Handling Protocols: Engineering and Administrative Controls
The cornerstone of safe handling lies in a multi-layered approach that prioritizes engineering controls, supplemented by robust administrative procedures and, finally, personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[5] The storage area should be clearly labeled, and containers kept tightly closed.[8] It is classified under Storage Class 10 for combustible liquids.
Administrative Controls: Standard Operating Procedures (SOPs)
-
Restricted Access: Designate specific areas for working with this compound and restrict access to authorized personnel only.
-
Training: All personnel must receive comprehensive training on the hazards, safe handling procedures, emergency response, and proper disposal of this chemical before commencing any work.[9]
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled.[6] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential for protecting against residual risks. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
Caption: Essential PPE for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned.[10] For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a Type ABEK (EN14387) filter is recommended. Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[10]
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is critical for mitigating the consequences of an accidental release or exposure.
Spills
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[8]
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
Fire
-
In case of a fire involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[14]
-
Do not use a direct stream of water, as it may spread the fire.
-
Firefighters should wear self-contained breathing apparatus and full protective clothing.
-
Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen fluoride.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Disposal: A Commitment to Environmental Stewardship
The disposal of this compound and its contaminated waste must be handled with the utmost care to prevent environmental contamination. All waste must be treated as hazardous.
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.[6]
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal regulations.[6] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Professional Disposal: Never dispose of this compound down the drain or in regular trash.[6] All waste must be disposed of through a licensed hazardous waste disposal company.
Conclusion: A Culture of Safety
This compound is a powerful tool in the arsenal of the modern chemist. However, its potential for harm necessitates a culture of safety that goes beyond mere compliance. By integrating a deep understanding of its hazards with robust engineering controls, meticulous work practices, and a state of constant preparedness, researchers can harness the synthetic utility of this compound while ensuring the safety of themselves, their colleagues, and the environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS No.880-78-4,this compound Suppliers,MSDS download [lookchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hsa.ie [hsa.ie]
- 12. gov.uk [gov.uk]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. cpchem.com [cpchem.com]
Pentafluoronitrobenzene: A Versatile Building Block for Advanced Fluorinated Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluoronitrobenzene stands as a cornerstone in the synthesis of complex fluorinated molecules, prized for its predictable reactivity and versatility. This guide provides an in-depth exploration of its chemical properties, focusing on the mechanistic principles of nucleophilic aromatic substitution (SNAr). It offers field-proven insights and detailed experimental protocols for the strategic incorporation of this building block into a diverse array of functional materials, including advanced polymers and pharmaceutically relevant scaffolds. Through a combination of theoretical grounding, practical methodologies, and quantitative data, this document serves as a comprehensive resource for harnessing the synthetic potential of this compound.
Introduction: The Strategic Advantage of this compound
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] This has led to a surge in the development of fluorinated compounds across various scientific disciplines, from materials science to medicinal chemistry.[2] this compound (C₆F₅NO₂) has emerged as a particularly valuable building block in this endeavor. Its highly electron-deficient aromatic ring, a consequence of the cumulative inductive effect of five fluorine atoms and the strong electron-withdrawing nitro group, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[3] This predictable reactivity allows for the controlled, and often regioselective, introduction of a wide range of functionalities, making it a go-to precursor for the synthesis of highly substituted aromatic compounds.
The Chemistry of this compound: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the SNAr reaction. This process typically proceeds through a two-step addition-elimination mechanism, which is significantly influenced by the electron-deficient nature of the aromatic ring.
The Addition-Elimination Mechanism
The SNAr reaction of this compound is initiated by the attack of a nucleophile on one of the carbon atoms of the aromatic ring. This attack is favored at the carbon atoms positioned ortho or para to the powerfully electron-withdrawing nitro group, as these positions can best stabilize the resulting negative charge. The addition of the nucleophile disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity is restored by the elimination of a leaving group, which in the case of this compound is a fluoride ion.[4]
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Generalized workflow of the SNAr mechanism.
Regioselectivity
A key feature of SNAr reactions on this compound is the high degree of regioselectivity. The incoming nucleophile preferentially attacks the carbon atom at the para position (C-4) relative to the nitro group. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the nitro group is in the para position, allowing for delocalization of the charge onto the oxygen atoms of the nitro group. While substitution at the ortho positions (C-2 and C-6) is also possible, it is generally less favored due to steric hindrance and less effective charge delocalization compared to the para position.
This compound in Polymer Synthesis
This compound and its derivatives are valuable monomers for the synthesis of high-performance fluorinated polymers, such as poly(arylene ether)s. These polymers often exhibit desirable properties including high thermal stability, chemical resistance, and low dielectric constants.[5][6]
Synthesis of Poly(arylene ether)s
The synthesis of poly(arylene ether)s from this compound typically involves a nucleophilic aromatic substitution polycondensation reaction. In this process, a bisphenol is treated with a base to generate a more nucleophilic bisphenoxide, which then reacts with this compound (or a derivative where the nitro group is replaced by another activating group like a nitrile). The polymerization proceeds through the stepwise formation of ether linkages, with the elimination of fluoride ions.[7]
dot graph "Polymer_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Caption: Experimental workflow for poly(arylene ether) synthesis.
Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorine-containing moieties into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[8] While direct examples of FDA-approved drugs containing a this compound-derived moiety are not readily found, the synthetic utility of this building block makes it a valuable tool in the synthesis of complex fluorinated molecules that are of interest in drug discovery.[7][9][10] For instance, the pentafluorophenyl group can be introduced and subsequently modified to create novel pharmacophores.
Experimental Protocols
The following protocols are provided as a guide for common nucleophilic aromatic substitution reactions of this compound. Researchers should always conduct a thorough risk assessment before performing any new experiment.
General Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Reaction with an Amine (Aniline)
This protocol describes the synthesis of N-(pentafluorophenyl)aniline.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add aniline (1.1 eq) to the solution, followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Thiol (Thiophenol)
This protocol outlines the synthesis of pentafluorophenyl phenyl sulfide.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of thiophenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with a Phenol
This protocol describes the synthesis of a pentafluorophenyl ether.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine phenol (1.1 eq) and potassium carbonate (1.5 eq) in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100-120 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | K₂CO₃ | DMF | 90 | 5 | 4-Anilino-2,3,5,6-tetrafluoronitrobenzene | ~85 |
| Thiophenol | K₂CO₃ | DMF | 70 | 3 | 4-(Phenylthio)-2,3,5,6-tetrafluoronitrobenzene | ~90 |
| Phenol | K₂CO₃ | DMF | 110 | 6 | 4-Phenoxy-2,3,5,6-tetrafluoronitrobenzene | ~80 |
| Sodium Methoxide | - | Methanol | Room Temp | 2 | 4-Methoxy-2,3,5,6-tetrafluoronitrobenzene | >90[4] |
Spectroscopic Data
The characterization of the products from these reactions relies on various spectroscopic techniques. 19F NMR is particularly informative for fluorinated compounds, as the chemical shifts are highly sensitive to the electronic environment of the fluorine atoms.[11][12]
Expected 19F NMR Chemical Shift Ranges for para-Substituted Tetrafluoronitrobenzene Derivatives:
| Position | Chemical Shift Range (ppm relative to CFCl₃) |
| F-2, F-6 | -140 to -150 |
| F-3, F-5 | -155 to -165 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of fluorinated compounds. Its high reactivity in nucleophilic aromatic substitution reactions, coupled with predictable regioselectivity, allows for the efficient introduction of diverse functional groups. This technical guide has provided a comprehensive overview of the fundamental chemistry of this compound, along with detailed experimental protocols and quantitative data to aid researchers in its practical application. As the demand for advanced fluorinated materials in polymer science, medicinal chemistry, and other fields continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in future innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Fluorine-containing Poly(ether ether ketone)s [crcu.jlu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. EP0894783A1 - Process for the synthesis of phenol from benzene - Google Patents [patents.google.com]
- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Pentafluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluoronitrobenzene (C₆F₅NO₂) is a key intermediate in the synthesis of complex fluorinated molecules, widely utilized in the pharmaceutical and agrochemical industries. Its highly substituted aromatic ring offers unique chemical properties, but also raises important questions regarding its thermal stability. Understanding the thermal decomposition behavior of this compound is paramount for ensuring safe handling, optimizing reaction conditions, and predicting potential degradation pathways in drug development and manufacturing. This guide provides a comprehensive overview of the thermal stability of this compound, detailing its decomposition mechanisms, hazardous byproducts, and the state-of-the-art analytical techniques used for its characterization.
Introduction: The Significance of Thermal Stability in Fluoroaromatic Chemistry
The incorporation of fluorine atoms into aromatic systems can drastically alter a molecule's physical, chemical, and biological properties. In drug development, this often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This compound serves as a versatile building block in this context, with the nitro group acting as a powerful electron-withdrawing group and a precursor for further functionalization.
However, the combination of a nitro group and a perfluorinated ring introduces significant energetic potential. Nitroaromatic compounds are a well-known class of energetic materials, and their decomposition can be rapid and exothermic.[1] The thermal stability of this compound is therefore a critical parameter that dictates its safe storage, handling, and use in chemical synthesis. This guide aims to provide a detailed understanding of the factors governing its decomposition and the methodologies to assess its thermal hazards.
Physicochemical Properties and General Handling
A foundational understanding of the physical properties of this compound is essential before delving into its thermal behavior.
| Property | Value |
| Molecular Formula | C₆F₅NO₂ |
| Molecular Weight | 213.06 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 284 - 289 °F / 140 - 143 °C |
| Boiling Point | Not available (decomposes) |
| Solubility | Insoluble in water |
General Handling and Storage: this compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] It should be stored in a cool, dry place away from heat and sources of ignition.[3] The material is stable under recommended storage conditions.[3]
Theoretical Framework of Thermal Decomposition
The thermal decomposition of nitroaromatic compounds can proceed through several pathways, with the predominant mechanism often depending on the molecular structure and external conditions. For this compound, two primary decomposition pathways are anticipated based on studies of related compounds.
C-NO₂ Bond Homolysis
The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic compounds.[1][4] This homolytic cleavage results in the formation of a pentafluorophenyl radical and nitrogen dioxide:
C₆F₅NO₂ → C₆F₅• + •NO₂
Nitro-Nitrite Isomerization
An alternative pathway involves the intramolecular rearrangement of the nitro group to a nitrite, followed by the cleavage of the O-NO bond.[6]
C₆F₅NO₂ → C₆F₅ONO → C₆F₅O• + •NO
This pathway is often competitive with C-NO₂ bond homolysis and can be influenced by the electronic effects of the substituents on the aromatic ring.[6] For nitrobenzene itself, this isomerization is considered a key step in its thermal decomposition.[6]
Below is a diagram illustrating these potential initial decomposition pathways.
References
Solubility of Pentafluoronitrobenzene in Common Organic Solvents: A Technical Guide to Theoretical Principles and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Pentafluoronitrobenzene (C₆F₅NO₂) is a pivotal building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its utility in reaction design, purification, and formulation is fundamentally governed by its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the theoretical principles dictating the solubility of this highly fluorinated nitroaromatic compound. Due to the scarcity of consolidated quantitative solubility data in public literature, this document focuses on empowering researchers by providing a detailed, first-principles-based experimental protocol for the accurate determination of its solubility. The guide includes a discussion of intermolecular forces, a robust, step-by-step methodology based on the isothermal shake-flask method with gravimetric analysis, and a workflow for ensuring data integrity.
Introduction
This compound (CAS 880-78-4) is a versatile intermediate characterized by an electron-deficient aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is harnessed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is not merely academic; it is a critical, practical necessity for:
-
Reaction Optimization: Selecting an appropriate solvent can dramatically influence reaction rates, yields, and side-product formation by ensuring reactants remain in the solution phase.
-
Process Scale-Up: Knowledge of solubility is essential for designing crystallization and purification processes, impacting product purity and process efficiency.
-
Formulation Development: For drug development applications, solubility data informs the choice of excipients and delivery systems.
This guide will first explore the physicochemical properties of this compound and the molecular-level interactions that govern its solubility, followed by a detailed, actionable protocol for its experimental determination.
Physicochemical Properties of this compound
A baseline understanding of the physical properties of this compound is essential before undertaking solubility studies. These properties, summarized in Table 1, influence its behavior in solution.
| Property | Value | Source |
| CAS Number | 880-78-4 | |
| Molecular Formula | C₆F₅NO₂ | |
| Molecular Weight | 213.06 g/mol | |
| Form | Liquid | |
| Density | 1.656 g/mL at 25 °C | |
| Boiling Point | 158-161 °C | |
| Refractive Index | n20/D 1.447 |
Theoretical Principles Governing Solubility
The solubility of a substance is dictated by the interplay of intermolecular forces between the solute and the solvent, a principle famously summarized as "like dissolves like".[1][2] For this compound, two key structural features define its interactions: the highly polar nitro group and the perfluorinated aromatic ring.
-
The Nitro Group (-NO₂): The strong dipole moment of the nitro group allows for significant dipole-dipole interactions with polar solvents.
-
The Pentafluorophenyl Ring (C₆F₅-): The five fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring. This creates a polarized ring with a partial positive charge at the center and a negative periphery.[3] This structure influences interactions in several ways:
-
Repulsive Interactions: The polarized nature of the C₆F₅ ring can lead to repulsive interactions with the electron-rich π-systems of other aromatic molecules unless a favorable stacked geometry is achieved.[3]
-
London Dispersion Forces: As with all molecules, van der Waals dispersion forces are present and will be the primary mode of interaction in nonpolar solvents.
-
Limited Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atoms of the nitro group but cannot act as a hydrogen bond donor.
-
Based on these principles, we can make qualitative predictions:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and aromatic solvents (e.g., toluene), which can engage in dipole-dipole and potential π-stacking interactions.
-
Moderate Solubility: Expected in polar protic solvents (e.g., ethanol, methanol). While the nitro group can interact with the solvent's hydroxyl group, the bulky, somewhat hydrophobic fluorinated ring may limit extensive solvation.
-
Low Solubility: Expected in nonpolar aliphatic solvents (e.g., hexane, cyclohexane), where only weaker London dispersion forces can be established. It is also expected to have very low solubility in water.
Standardized Protocol for Experimental Solubility Determination
Given the lack of a comprehensive public dataset, a reliable experimental method is required. The Isothermal Shake-Flask Method followed by Gravimetric Analysis is a robust and accessible technique for determining the solubility of a non-volatile liquid or solid solute in an organic solvent.[4][5][6]
Principle of the Method
An excess amount of this compound is agitated in a specific volume of the chosen solvent at a constant temperature for a sufficient duration to achieve solid-liquid equilibrium.[1][7] After equilibrium is reached, a known volume of the supernatant (the saturated solution) is carefully separated, and the solvent is evaporated. The mass of the remaining solute is then measured, allowing for the calculation of the saturation solubility.[4][5]
Materials and Equipment
-
This compound (≥98% purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL)
-
Volumetric pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass evaporating dishes or beakers
-
Fume hood
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation: Add an excess of this compound to a series of glass vials. An "excess" is confirmed by the presence of a visible, undissolved phase of the solute after the equilibration period.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.00 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a minimum of 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to let any suspended material settle.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette. To avoid drawing in undissolved solute, it is best practice to pass the liquid through a syringe filter directly into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a fume hood to allow the solvent to evaporate at ambient temperature. For higher-boiling solvents, gentle heating in a drying oven (at a temperature well below the boiling point of this compound) or use of a vacuum desiccator can accelerate this process.
-
Gravimetric Analysis: Once the solvent is fully evaporated, place the dish in a drying oven (e.g., at 50 °C) until a constant mass is achieved. Cool the dish in a desiccator before each weighing.
-
Data Recording: Record the final mass of the dish containing the dried solute.
Workflow Diagram
Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.
System Validation and Quality Control
To ensure the trustworthiness of the results, the system must be validated.[8]
-
Confirmation of Equilibrium: Perform a kinetic study. Take samples at multiple time points (e.g., 24, 48, and 72 hours). If the calculated solubility values for the 48 and 72-hour samples are statistically identical, equilibrium has been reached.
-
Replicates: Each solvent should be tested in triplicate to assess the precision of the measurement.
-
Purity: The purity of both the solute and the solvent can significantly affect solubility. Use high-purity materials and report their specifications.
Calculation of Solubility
The solubility can be expressed in various units. A common and practical unit is grams of solute per 100 mL of solvent ( g/100 mL).
Mass of Solute (g) = (Final Mass of Dish + Solute) - (Initial Mass of Dish)
Solubility ( g/100 mL) = (Mass of Solute (g) / Volume of Supernatant Withdrawn (mL)) * 100
Data Presentation
The experimentally determined data should be compiled into a clear and concise table for easy comparison and interpretation.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Note: This is a template table for researchers to populate with their own data.)
| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) ± SD |
| Polar Aprotic | Acetone | 5.1 | [Experimental Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | |
| Acetonitrile | 5.8 | [Experimental Value] | |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Value] | |
| Polar Protic | Methanol | 5.1 | [Experimental Value] |
| Ethanol | 4.3 | [Experimental Value] | |
| Aromatic | Toluene | 2.4 | [Experimental Value] |
| Halogenated | Dichloromethane | 3.1 | [Experimental Value] |
| Nonpolar | Hexane | 0.1 | [Experimental Value] |
Conclusion
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Page loading... [guidechem.com]
- 3. [PDF] Calorimetric Properties and Solubility in Five Pure Organic Solvents of N-Methyl-d-Glucamine (Meglumine) | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. researchgate.net [researchgate.net]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
Unlocking Novel Reactivities: A Technical Guide to the Synthetic Versatility of Pentafluoronitrobenzene
Introduction: The Unique Chemical Landscape of Pentafluoronitrobenzene
This compound stands as a cornerstone reagent for chemists navigating the synthesis of complex fluorinated molecules. Its dense arrangement of highly electronegative fluorine atoms, coupled with the potent electron-withdrawing nitro group, crafts a unique electronic landscape. This architecture not only activates the aromatic ring for a range of transformations but also presents opportunities for novel and selective chemical reactions. This guide delves into the core reactivity of this compound, offering both established and emerging methodologies for its derivatization. We will explore the mechanistic underpinnings of these reactions, providing field-proven insights and detailed protocols to empower researchers in drug discovery and materials science to harness the full synthetic potential of this versatile building block.
I. The Workhorse Reaction: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent transformation of this compound is Nucleophilic Aromatic Substitution (SNAr). The cumulative electron-withdrawing effect of the five fluorine atoms and the nitro group renders the aromatic ring highly electrophilic, making it susceptible to attack by a wide array of nucleophiles.
Mechanism & Rationale for Para-Selectivity
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile initially attacks the carbon atom bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group and the fluorine atoms. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring to yield the substituted product.
A defining characteristic of SNAr reactions on this compound is the pronounced selectivity for substitution at the para position (C-4) relative to the nitro group. This regioselectivity is a direct consequence of the superior stabilization of the Meisenheimer complex when the attack occurs at the para position. The negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance, a stabilizing effect that is not possible for ortho or meta attack.
Methodological & Application
Application Notes & Protocols: The Strategic Use of Pentafluoronitrobenzene in Nucleophilic Aromatic Substitution
Abstract
Pentafluoronitrobenzene stands as a cornerstone electrophile in the field of organic synthesis, particularly for its exceptional reactivity in nucleophilic aromatic substitution (SNAr) reactions. The confluence of five highly electronegative fluorine atoms and a potent nitro group renders the aromatic ring profoundly electron-deficient, making it highly susceptible to attack by a diverse range of nucleophiles. This guide provides an in-depth exploration of the mechanistic principles, field-proven experimental protocols, and strategic applications of this compound, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development. We will dissect the causality behind experimental choices, from solvent selection to reaction kinetics, to empower users to harness the full potential of this versatile reagent.
The Scientific Foundation: Why this compound Excels in SNAr Chemistry
Aromatic rings are typically nucleophilic in nature. However, the strategic placement of strong electron-withdrawing groups can invert this electronic character, making the ring electrophilic and amenable to nucleophilic attack.[1] this compound is a quintessential example of such an "activated" aryl halide.
1.1. The Addition-Elimination Mechanism: A Two-Step Dance
The widely accepted pathway for SNAr reactions is a two-step addition-elimination mechanism.[2][3] This process is fundamentally different from SN1 or SN2 reactions, which are not feasible on an sp2-hybridized aromatic carbon due to the instability of the resulting aryl cation (for SN1) and steric hindrance blocking the required backside attack (for SN2).[1][2]
The SNAr mechanism proceeds as follows:
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom). This initial attack is the rate-determining step of the reaction.[4] The aromaticity of the ring is temporarily disrupted, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]
-
Elimination & Re-aromatization: The negative charge within the Meisenheimer complex then expels the leaving group (fluoride), restoring the aromaticity of the ring and yielding the final substituted product.[6]
Caption: The addition-elimination mechanism proceeds via a stabilized Meisenheimer intermediate.
1.2. Regioselectivity: The Decisive Role of the Nitro Group
Nucleophilic attack on this compound overwhelmingly occurs at the C4 position, para to the nitro group.[7] This high regioselectivity is a direct consequence of electronic stabilization. When the nucleophile attacks the para position, one of the resonance structures of the Meisenheimer intermediate places the negative charge directly on the carbon atom bearing the nitro group. This allows the powerful electron-withdrawing nitro group to delocalize the charge through resonance, significantly stabilizing the intermediate. Attack at the ortho or meta positions does not allow for this direct resonance stabilization by the nitro group, making those pathways energetically less favorable.[5][8]
Core Protocols: A Practical Guide
This section provides standardized, adaptable protocols for the SNAr reaction of this compound with two common classes of nucleophiles: amines and thiols.
2.1. Mandatory Safety Precautions
This compound is a hazardous chemical. It is harmful if swallowed and may cause skin sensitization.[9] It is also very toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.
-
Handling: Conduct all manipulations in a well-ventilated fume hood.[9] Avoid generating dust.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[10]
2.2. General Experimental Workflow
The following diagram outlines the typical workflow for performing and analyzing an SNAr reaction with this compound.
Caption: General workflow for SNAr reactions.
2.3. Protocol 1: Reaction with Primary/Secondary Amines
This protocol describes the synthesis of N-substituted 4-nitro-2,3,5,6-tetrafluoroanilines.
-
Materials & Reagents:
-
This compound
-
Primary or secondary amine (e.g., pyrrolidine, morpholine)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (optional, e.g., K₂CO₃, Et₃N) - often not needed as the amine acts as both nucleophile and base.
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add the amine (2.1 eq.). The slight excess ensures complete consumption of the starting material and neutralizes the HF byproduct.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds rapidly. For less reactive amines, gentle heating (40-60 °C) may be required.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.
-
2.4. Protocol 2: Reaction with Thiols
This protocol details the synthesis of 4-thioether substituted nitro-tetrafluorobenzenes, a common reaction in materials science and bioconjugation.[11]
-
Materials & Reagents:
-
This compound
-
Thiol (e.g., 1-dodecanethiol, thiophenol)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Non-nucleophilic base (e.g., K₃PO₄, DBU, Cs₂CO₃)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 eq.), the thiol (1.1 eq.), and the base (1.5 eq.).
-
Add the anhydrous solvent via syringe and stir the resulting suspension/solution.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Gentle heating may be applied if the reaction is sluggish.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired thioether.
-
| Parameter | Typical Conditions for Amine Nucleophiles | Typical Conditions for Thiol Nucleophiles | Rationale & Causality |
| Solvent | MeCN, THF, DMF | THF, DMF, DMSO | Polar aprotic solvents are ideal as they solvate the cationic counter-ion but not the nucleophile, enhancing its reactivity. |
| Base | Amine (self-basing) or K₂CO₃ | K₃PO₄, DBU, Cs₂CO₃ | A base is required to deprotonate the thiol to the more nucleophilic thiolate anion. The base must be non-nucleophilic to avoid competing with the thiol. |
| Temperature | 0 °C to 60 °C | Room Temperature to 80 °C | Most reactions are efficient at room temperature. Heating can be used to accelerate reactions with less reactive nucleophiles but may lead to side products. |
| Time | 30 minutes - 4 hours | 1 hour - 12 hours | Reaction time is dependent on the nucleophilicity of the amine/thiol and the reaction temperature. Monitoring is crucial. |
Strategic Applications in Drug Discovery and Beyond
The predictable reactivity and regioselectivity of this compound make it a valuable tool in synthetic chemistry, with significant implications for drug discovery and materials science.
-
Scaffold for Medicinal Chemistry: The products of SNAr reactions on this compound serve as versatile intermediates for building more complex molecules. The remaining fluorine atoms can be sequentially displaced by other nucleophiles or participate in cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for biological screening.[7]
-
Role of Fluorine in Drug Design: Fluorine is a bioisostere of hydrogen but with vastly different electronic properties. Incorporating fluorine into drug candidates can block sites of metabolic degradation, increase binding affinity to target proteins by forming favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa, thereby improving pharmacokinetic profiles.[12][13] The synthesis of fluorinated aromatics via SNAr is a direct and efficient route to these valuable motifs.
-
Bioconjugation and Chemical Biology: While pentafluorophenyl (PFP) esters are more commonly used to label primary amines on biomolecules, the underlying principle of activating a leaving group with polyfluorination is the same.[14] The chemistry of pentafluorinated aromatics is central to creating stable linkages in bioconjugation strategies, enabling the attachment of probes, drugs, or imaging agents to proteins and other biological macromolecules.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Note: Pentafluoronitrobenzene as a Pre-Column Derivatizing Agent for the Sensitive Determination of Phenols, Thiols, and Amines by GC-MS
Introduction: Overcoming Analytical Challenges in GC-MS
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, its direct application is often hindered when analyzing polar molecules such as phenols, thiols, and amines. These compounds, containing active hydrogen atoms in their functional groups (-OH, -SH, -NH), tend to exhibit poor chromatographic behavior, characterized by peak tailing, low sensitivity, and potential thermal degradation in the GC system.[1][2]
Chemical derivatization addresses these challenges by converting the problematic functional groups into less polar, more volatile, and more thermally stable moieties.[3] This application note provides a comprehensive guide to the use of Pentafluoronitrobenzene (PFNFB) as a potent derivatizing agent. The resulting pentafluoronitrophenyl derivatives demonstrate excellent chromatographic properties and, due to their highly electrophilic nature, offer exceptional sensitivity when analyzed using GC-MS, particularly with Negative-Ion Chemical Ionization (NICI).
The Chemistry of PFNFB Derivatization: A Nucleophilic Aromatic Substitution (SNAr) Approach
The derivatization reaction with this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5][6] This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.
Causality of the Reaction:
-
Activation of the Aromatic Ring: The PFNFB molecule is highly activated for nucleophilic attack. This is due to the cumulative inductive effect of five highly electronegative fluorine atoms and the powerful resonance and inductive effects of a nitro (-NO₂) group. These substituents polarize the aromatic ring, making the ring carbons electrophilic.
-
Nucleophilic Attack: The analyte, possessing a nucleophilic functional group (e.g., a phenoxide, thiolate, or amine), attacks the carbon atom on the PFNFB ring. The attack preferentially occurs at the para position relative to the nitro group.
-
Formation of a Stabilized Intermediate: The attack forms a resonance-stabilized intermediate known as a Meisenheimer complex .[6] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization and drives the reaction forward.[7]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻) as the leaving group, resulting in the formation of a stable pentafluoronitrophenyl ether, thioether, or amine derivative.
Caption: SₙAr Mechanism of PFNFB Derivatization.
Application Scope: Target Analytes
This derivatization strategy is highly effective for compounds containing active hydrogens that can be deprotonated to form potent nucleophiles.
| Analyte Class | Functional Group | Resulting Derivative | Typical Applications |
| Phenols | Ar-OH | Pentafluoronitrophenyl Ether | Environmental monitoring (e.g., chlorophenols in water), clinical toxicology.[8] |
| Thiols | R-SH | Pentafluoronitrophenyl Thioether | Flavor and fragrance analysis, industrial hygiene (e.g., methanethiol).[9] |
| Primary Amines | R-NH₂ | N-Pentafluoronitrophenyl Amine | Analysis of biogenic amines in food, pharmaceutical metabolite studies.[10][11] |
| Secondary Amines | R₂-NH | N,N-Disubstituted-Pentafluoronitrophenyl Amine | Determination of nitrosamine precursors, drug analysis.[10] |
Detailed Experimental Protocol for PFNFB Derivatization
This protocol provides a self-validating framework for the derivatization of a general analyte. Note: Optimization of reaction time, temperature, and reagent ratios is critical for each specific analyte and matrix and should be performed to ensure complete derivatization.[12][13][14]
Required Reagents and Materials
-
Derivatizing Agent: this compound (PFNFB), 99% purity or higher.
-
Solvents: Acetone, Acetonitrile, Hexane (all pesticide or GC grade).
-
Base Catalyst: Anhydrous Potassium Carbonate (K₂CO₃), finely ground.
-
Analyte Standards: Stock solutions of target analytes in a suitable solvent.
-
Internal Standard (IS): A structurally similar compound, preferably a deuterated analog of one of the analytes.
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Sample Preparation: Nitrogen evaporator, vortex mixer, centrifuge, heating block or water bath.
Derivatization Workflow
Caption: PFNFB Derivatization Workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Pipette 100 µL of the sample extract or standard solution into a 2 mL reaction vial. If applicable, add the internal standard at this stage.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. Causality: The reaction is sensitive to water, which can hydrolyze the PFNFB and compete with the analyte. Ensuring an anhydrous environment is crucial for high derivatization yield.[2]
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of acetone to redissolve the analytes.
-
Add approximately 5 mg of anhydrous potassium carbonate. Causality: The base is essential for deprotonating the active hydrogen of the analyte's functional group (e.g., R-OH → R-O⁻), converting it into a much stronger nucleophile required for the SNAr reaction.
-
Add 10 µL of a freshly prepared PFNFB solution (e.g., 10% w/v in acetone).
-
Immediately cap the vial tightly, vortex for 30 seconds to ensure mixing.
-
Place the vial in a heating block or water bath set to 70°C for 45 minutes . (Note: This is a starting point; optimal conditions may range from 60-90°C and 30-120 minutes).[8][12]
-
-
Work-up and Extraction:
-
After the reaction, remove the vial and allow it to cool to room temperature.
-
Add 500 µL of deionized water to quench the reaction and dissolve the potassium salts.
-
Add 500 µL of hexane to the vial. Causality: The PFNFB derivatives are non-polar and will partition into the organic hexane layer, while excess salts and polar interferences remain in the aqueous phase.[1]
-
Vortex vigorously for 1 minute to facilitate extraction.
-
Centrifuge for 5 minutes at 3,000 rpm to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the upper hexane layer into a clean GC autosampler vial for analysis.
-
GC-MS Analysis Parameters
The analysis of pentafluoronitrophenyl derivatives is ideally performed using a GC system coupled to a mass spectrometer capable of Negative-Ion Chemical Ionization (NICI) for maximum sensitivity.
| Parameter | Typical Setting | Rationale / Comment |
| GC System | ||
| Injector Port | Splitless, 250°C | Maximizes transfer of trace analytes to the column. |
| Carrier Gas | Helium, Constant Flow (1.0 mL/min) | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of derivatives. |
| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | This program should be optimized to ensure separation of target analytes from matrix components. |
| MS System | ||
| Ionization Mode | Negative-Ion Chemical Ionization (NICI) | Strongly Recommended. The pentafluoronitrophenyl group is a potent electrophore that readily captures thermal electrons, leading to a massive signal enhancement (10-1000x) compared to EI.[15][16] |
| Reagent Gas | Methane or Ammonia | Used to generate the thermal electrons for the NICI process. |
| Ion Source Temp. | 150 - 200°C | Lower temperatures often favor the formation of the molecular anion. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitoring characteristic ions provides the best sensitivity and selectivity. |
| Characteristic Ions (NICI) | Molecular Ion [M]⁻ or [M-NO₂]⁻ | In NICI, PFNFB derivatives typically form a stable molecular radical anion [M]⁻. The loss of the nitro group is also a possible fragmentation pathway. |
Troubleshooting and Validation
A robust analytical method requires a self-validating system. Key areas for optimization and troubleshooting include:
| Issue | Potential Cause | Recommended Solution |
| Low or No Derivative Peak | Incomplete reaction | Increase reaction time and/or temperature. Verify the activity of the base catalyst. |
| Presence of moisture | Ensure sample is completely dry before adding reagents. Use anhydrous solvents.[2] | |
| Large Reagent Peak | Excess derivatizing agent used | Optimize the PFNFB-to-analyte ratio. Ensure the post-derivatization cleanup step is effective.[12] |
| Poor Peak Shape (Tailing) | Incomplete derivatization | Re-optimize reaction conditions to drive the reaction to completion. |
| Active sites in the GC inlet/column | Use a deactivated inlet liner; trim the first few cm of the analytical column. | |
| Poor Reproducibility | Inconsistent reaction conditions | Use a precision heating block; ensure accurate pipetting of all reagents. Consider using an autosampler for automated derivatization.[13][17] |
Conclusion
This compound is a powerful and versatile derivatizing agent for the GC-MS analysis of compounds containing -OH, -SH, and -NH functional groups. The SNAr reaction mechanism provides a reliable pathway to form stable, volatile derivatives. The key advantage of this method lies in the profoundly enhanced sensitivity achieved with GC-MS analysis in the NICI mode, enabling the detection and quantification of analytes at trace and ultra-trace levels. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers, scientists, and drug development professionals can effectively implement this technique to overcome common analytical hurdles and achieve robust, high-sensitivity results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Gas chromatographic determination of primary and secondary amines as pentafluorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using Pentafluoronitrobenzene
Introduction: The Strategic Advantage of Fluorinated Polymers
Fluorinated polymers represent a cornerstone in advanced materials science, offering a unique combination of properties including exceptional thermal stability, chemical inertness, low surface energy, and specific optoelectronic characteristics.[1][2][3][4] These attributes make them indispensable in a myriad of applications, from high-performance aerospace components to critical materials in biomedical devices and energy applications.[5][6][7] This guide focuses on the synthesis of a specific class of fluorinated polymers: those derived from the pentafluoronitrobenzene monomer. The highly activated nature of the this compound ring, owing to the strong electron-withdrawing effects of both the fluorine atoms and the nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) polymerization.[8][9][10] This allows for the formation of robust poly(arylene ether)s and other related structures under relatively mild conditions.
These application notes are designed for researchers, scientists, and professionals in drug development and materials science. The content provides a comprehensive overview of the synthesis, characterization, and potential applications of fluorinated polymers derived from this compound, with a focus on the underlying chemical principles and practical experimental guidance.
Mechanism Spotlight: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of fluorinated polymers from this compound predominantly proceeds via a step-growth polymerization mechanism known as Nucleophilic Aromatic Substitution (SNAr).[11][12] This reaction is characterized by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a fluoride ion. The presence of the nitro group, a powerful electron-withdrawing group, in the para position to one of the fluorine atoms, significantly activates the ring towards nucleophilic attack, facilitating the polymerization process.[8][9][10]
The general mechanism can be summarized as follows:
-
Nucleophilic Attack: A difunctional nucleophile, typically a bisphenol or a dithiol, reacts with this compound. The nucleophile attacks the carbon atom bearing a fluorine atom, usually in the para position to the nitro group, due to the strong resonance stabilization of the intermediate.
-
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and the nitro group.
-
Fluoride Elimination: The complex then eliminates a fluoride ion, regenerating the aromaticity of the ring and forming a new ether or thioether linkage.
-
Chain Propagation: This process is repeated, with the newly formed polymer chain ends reacting with more monomers, leading to the growth of the polymer chain.
This organocatalyzed approach offers a highly efficient route to fluorinated poly(aryl ether)s and poly(aryl thioether)s, often proceeding rapidly at room temperature with low catalyst loadings.[13]
Experimental Workflow & Protocols
Safety First: Handling this compound and Reagents
This compound is a hazardous substance and must be handled with appropriate safety precautions.[14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[14][15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures before commencing any experimental work.[14][15][16]
General Protocol for the Synthesis of a Fluorinated Poly(arylene ether) via SNAr Polymerization
This protocol outlines the synthesis of a fluorinated poly(arylene ether) from this compound and a generic bisphenol.
Materials:
-
This compound (monomer)
-
Bisphenol (e.g., Bisphenol A, 4,4'-biphenol) (co-monomer)
-
Potassium carbonate (K₂CO₃), anhydrous (base)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous (solvent)
-
Toluene (for azeotropic removal of water)
-
Methanol (for polymer precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap and condenser
-
Magnetic stirrer and hotplate
-
Temperature controller
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reactor Setup: Assemble the three-neck flask with a Dean-Stark trap, condenser, and an inert gas inlet. Ensure the system is dry and can be maintained under an inert atmosphere.
-
Reagent Charging: To the flask, add equimolar amounts of this compound and the chosen bisphenol. Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per phenolic hydroxyl group).
-
Solvent Addition: Add a suitable volume of anhydrous DMF or DMSO and toluene to the flask. The amount of solvent should be sufficient to dissolve the monomers and allow for efficient stirring.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction is anhydrous.
-
Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap. Increase the reaction temperature to the desired polymerization temperature (typically between 80°C and 160°C, depending on the reactivity of the monomers). Monitor the reaction progress by observing the increase in viscosity of the solution. The polymerization is typically carried out for 8-24 hours.
-
Polymer Isolation: After the desired polymerization time, cool the reaction mixture to room temperature. Dilute the viscous solution with additional solvent if necessary. Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polymer to precipitate.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water and methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Characterization of Fluorinated Polymers
A comprehensive characterization of the synthesized polymer is crucial to understand its structure, molecular weight, and properties.[18][19][20][21]
| Technique | Information Obtained | Typical Expected Results for Fluorinated Poly(arylene ether)s |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation of the polymer, verification of monomer incorporation, and end-group analysis. | Appearance of new signals corresponding to the ether linkages and shifts in the aromatic signals of the monomers. ¹⁹F NMR is particularly useful for confirming the substitution pattern on the fluorinated rings. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the polymer. | Presence of characteristic peaks for aryl-ether linkages (around 1240 cm⁻¹), aromatic C-H stretching, and the absence of the O-H stretching band from the bisphenol monomer. |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | High molecular weights (Mₙ > 10,000 g/mol ) with a PDI typically in the range of 1.5 - 2.5 for step-growth polymerizations. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. | High decomposition temperatures (often > 400°C), indicating excellent thermal stability.[5] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (T₉). | A high T₉, reflecting the rigid backbone of the poly(arylene ether). |
Applications in Research and Development
The unique properties of fluorinated polymers derived from this compound open up a wide range of applications, particularly in areas requiring high performance and stability.
Advanced Membranes for Separations
Poly(arylene ether)s (PAEs) are promising materials for membrane-based applications due to their excellent thermal and chemical stability.[6] By incorporating fluorine and nitrile groups, these polymers can be tailored for specific separation processes.
-
Gas Separation: The rigid polymer backbone and the presence of polar groups can lead to membranes with high selectivity for gases like CO₂.[22]
-
Water Purification: The chemical resistance of these polymers makes them suitable for use in harsh environments for applications such as desalination and wastewater treatment.[6]
High-Performance Materials for Fuel Cells
Sulfonated derivatives of these fluorinated polymers are being extensively investigated as proton exchange membranes (PEMs) in fuel cells.[7]
-
High Proton Conductivity: The introduction of sulfonic acid groups provides pathways for proton transport.
-
Enhanced Stability: The fluorinated backbone imparts superior thermal and oxidative stability compared to non-fluorinated analogues, leading to longer-lasting fuel cell membranes.[7]
Functional Materials for Electronics and Photonics
The low dielectric constant and optical transparency of some fluorinated polymers make them attractive for applications in microelectronics and photonics. Hyperbranched fluorinated polymers, for instance, can have controllable refractive indices.[2]
Visualizing the Process
Diagram of the SNAr Polymerization Workflow
Caption: Workflow for the synthesis of fluorinated poly(arylene ether)s.
Simplified Mechanism of SNAr Polymerization
Caption: Simplified SNAr polymerization mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 187. Aromatic polyfluoro-compounds. Part XX. Nucleophilic reactions of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Polymerization - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Amination of Pentafluoronitrobenzene
Introduction: The Strategic Importance of Fluorinated Anilines
Pentafluoronitrobenzene stands as a pivotal starting material in the synthesis of highly functionalized aromatic compounds, particularly fluorinated anilines. These motifs are of profound interest to researchers in drug development and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The amination of this compound is a cornerstone reaction, providing access to a diverse array of substituted aniline building blocks. This guide offers a comprehensive overview of the experimental setup for this transformation, grounded in the principles of nucleophilic aromatic substitution, and provides detailed protocols for its successful execution in a laboratory setting.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This reaction is facilitated by the strong electron-withdrawing nature of both the nitro group (-NO₂) and the five fluorine atoms, which renders the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles.
The reaction mechanism can be delineated in two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: An amine, acting as the nucleophile, attacks one of the carbon atoms of the benzene ring. This attack is most favorable at the positions para and ortho to the powerfully electron-withdrawing nitro group.[3][4] This is because the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization is a critical driving force for the reaction.[4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group. In the case of this compound, a fluoride ion is expelled. The C-F bond cleavage is not the rate-determining step of the reaction.[4]
The overall reaction is an addition-elimination process, and the stability of the Meisenheimer intermediate is paramount to the reaction's success.[3][4]
Experimental Workflow Diagram
Caption: A generalized workflow for the amination of this compound.
Detailed Experimental Protocol: Amination with Ammonia
This protocol details the reaction of this compound with ammonia to yield a mixture of aminotetrafluoronitrobenzene isomers.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥99% | Sigma-Aldrich | Handle with care, toxic. |
| Diethyl ether | Anhydrous | Fisher Scientific | Flammable, use in a fume hood. |
| Ammonia solution | 7N in Methanol | Sigma-Aldrich | Corrosive, work in a well-ventilated area. |
| Alumina | Neutral, Brockmann I | Sigma-Aldrich | For chromatography. |
| Benzene | ACS Grade | Fisher Scientific | Carcinogen, use appropriate PPE. |
| Hexane | ACS Grade | Fisher Scientific | For chromatography. |
Safety Precautions
-
This compound: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Ammonia: Ammonia solutions are corrosive and have a pungent odor. Handle in a fume hood to avoid inhalation.
-
Organic Solvents: Diethyl ether and benzene are flammable. Keep away from ignition sources. Benzene is a known carcinogen.[8]
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.13 g (10 mmol) of this compound in 50 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add 5 mL of a 7N solution of ammonia in methanol to the stirred solution. The addition should be done dropwise to control any potential exotherm.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material and product spots should be visualized under UV light.
-
-
Workup and Isolation:
-
Upon completion of the reaction (as indicated by TLC), transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 2 x 50 mL of water to remove excess ammonia and ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a colored solid.[5]
-
-
Purification:
-
The crude product is a mixture of isomers, primarily 2-amino-3,4,5,6-tetrafluoronitrobenzene and 4-amino-2,3,5,6-tetrafluoronitrobenzene.[5]
-
Purification is achieved by column chromatography on alumina.
-
Prepare a column with neutral alumina using benzene as the eluent.
-
Dissolve the crude product in a minimal amount of benzene and load it onto the column.
-
Elute the column with benzene. The different isomers will separate into colored bands.[5]
-
Collect the fractions corresponding to each band separately.
-
Evaporate the solvent from the collected fractions to yield the purified isomers.
-
Characterization
The identity and purity of the isolated products should be confirmed by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹⁹F): To confirm the structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and NO₂ stretching frequencies).
-
Mass Spectrometry: To determine the molecular weight of the products.
Key Reaction Parameters and Considerations
| Parameter | Influence and Rationale |
| Nucleophile | The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the reaction rate and the properties of the final product. |
| Solvent | Aprotic polar solvents like diethyl ether, THF, or acetonitrile are commonly used. They effectively solvate the reagents without interfering with the nucleophile. |
| Temperature | The reaction of this compound with ammonia can be carried out at room temperature due to the high reactivity of the substrate.[5] For less reactive amines, gentle heating may be required. |
| Base | When using amine hydrochlorides as the nucleophile, a non-nucleophilic base (e.g., K₂CO₃, K₃PO₄) is required to liberate the free amine.[1] |
| Regioselectivity | The substitution pattern is predominantly ortho and para to the nitro group.[5] The ratio of these isomers can be influenced by the reaction conditions and the steric bulk of the nucleophile. |
Conclusion
The amination of this compound is a robust and versatile method for the synthesis of valuable fluorinated aniline derivatives. A thorough understanding of the underlying SNAr mechanism, careful consideration of reaction parameters, and adherence to strict safety protocols are essential for the successful and safe execution of this important transformation in the research laboratory. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently perform and adapt this reaction for their specific synthetic needs.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 172. Aromatic polyfluoro-compounds. Part VII. The reaction of this compound with ammonia - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
Application of Pentafluoronitrobenzene in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles for crop protection agents has cemented the role of organofluorine compounds as indispensable building blocks in the agrochemical industry.[1][2] The introduction of fluorine atoms or fluorine-containing moieties into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to superior biological activity.[1] Pentafluoronitrobenzene (PFNB), a highly activated polyfluoroaromatic compound, stands out as a versatile and powerful synthon for the construction of complex agrochemical architectures.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a primary focus on its reactivity in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols for the synthesis of key agrochemical intermediates, and discuss the rationale behind critical process parameters. This document is intended for researchers, chemists, and process development scientists engaged in the discovery and synthesis of next-generation agrochemicals.
Core Chemistry: Nucleophilic Aromatic Substitution (SNAr) of this compound
The synthetic utility of this compound in agrochemical synthesis is predominantly harnessed through nucleophilic aromatic substitution (SNAr). The pentafluorinated ring is highly electron-deficient due to the strong inductive effect of the five fluorine atoms and the powerful electron-withdrawing nature of the nitro group (-NO₂). This pronounced electrophilicity makes the aromatic ring susceptible to attack by a wide range of nucleophiles, even those with moderate reactivity.
The SNAr reaction of PFNB proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The exceptional stability of the fluoride anion as a leaving group facilitates the second, elimination step, driving the reaction to completion.
A critical aspect of SNAr reactions with this compound is regioselectivity. The nitro group is a powerful para-director in nucleophilic aromatic substitution. Consequently, nucleophilic attack preferentially occurs at the C-4 position (para to the nitro group), leading to the selective formation of 4-substituted-2,3,5,6-tetrafluoronitrobenzene derivatives. This high degree of regioselectivity is a significant advantage in multi-step syntheses, as it obviates the need for complex purification of regioisomers.
Visualizing the SNAr Reaction Pathway
Caption: General mechanism of the SNAr reaction of this compound.
Protocol 1: Synthesis of a Key Agrochemical Intermediate: 2,3,5,6-Tetrafluoro-4-nitroanisole
This protocol details the synthesis of 2,3,5,6-tetrafluoro-4-nitroanisole, a valuable intermediate for the preparation of more complex agrochemicals. The introduction of a methoxy group via SNAr reaction with sodium methoxide is a common strategy to create a building block with differentiated reactivity at the para position. The resulting nitroanisole can undergo further transformations, such as reduction of the nitro group to an amine, which is a key functional handle in many pesticides.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound (PFNB) | ≥99% | Standard chemical supplier |
| Sodium Methoxide (NaOMe) | ≥95% | Standard chemical supplier |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard chemical supplier |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Standard chemical supplier |
| Deionized Water | In-house | |
| Saturated Sodium Chloride Solution (Brine) | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard chemical supplier |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (10.65 g, 50 mmol) in anhydrous methanol (100 mL).
-
Nucleophile Preparation: In a separate flask, prepare a solution of sodium methoxide (2.84 g, 52.5 mmol, 1.05 equivalents) in anhydrous methanol (50 mL).
-
Reaction Execution: Cool the this compound solution to 0-5 °C using an ice bath. Add the sodium methoxide solution dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding deionized water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2,3,5,6-tetrafluoro-4-nitroanisole.
Causality Behind Experimental Choices
-
Solvent: Anhydrous methanol is used as both the solvent and the source of the methoxide nucleophile upon reaction with sodium. Its polar protic nature helps to solvate the ionic intermediates. The reaction of this compound with sodium methoxide in methanol predominantly yields the para-substituted product.[3]
-
Nucleophile: Sodium methoxide is a strong nucleophile, readily attacking the electron-deficient aromatic ring. A slight excess (1.05 equivalents) is used to ensure complete conversion of the starting material.
-
Temperature Control: The initial addition is performed at low temperature to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent the reaction of the strong base (sodium methoxide) with atmospheric moisture and carbon dioxide.
Protocol 2: Synthesis of a Substituted Diphenyl Ether Herbicide Precursor
Diphenyl ether herbicides are a significant class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This compound can be a key starting material for the synthesis of fluorinated analogues of these herbicides. This protocol outlines a general procedure for the synthesis of a 4-phenoxy-2,3,5,6-tetrafluoronitrobenzene derivative, a core structure in this class of herbicides.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound (PFNB) | ≥99% | Standard chemical supplier |
| Substituted Phenol (e.g., 4-chlorophenol) | ≥98% | Standard chemical supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Standard chemical supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard chemical supplier |
| Toluene | ACS Grade | Standard chemical supplier |
| Deionized Water | In-house | |
| Saturated Sodium Chloride Solution (Brine) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard chemical supplier |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (e.g., 4-chlorophenol, 6.43 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol, 1.5 equivalents), and anhydrous N,N-dimethylformamide (100 mL).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of PFNB: Add this compound (10.65 g, 50 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (300 mL).
-
Extraction: Extract the aqueous mixture with toluene (3 x 100 mL).
-
Washing: Combine the organic layers and wash with 2M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted 4-phenoxy-2,3,5,6-tetrafluoronitrobenzene.
Causality Behind Experimental Choices
-
Base and Solvent: Potassium carbonate is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
-
Temperature: Elevated temperature is often required to achieve a reasonable reaction rate for the SNAr reaction with less reactive nucleophiles like phenoxides.
-
Aqueous Work-up: The basic wash with NaOH is crucial to remove any unreacted starting phenol, which can be difficult to separate from the product by other means due to similar polarities.
Downstream Functionalization: Gateway to Diverse Agrochemicals
The nitro-substituted tetrafluoroaromatic intermediates synthesized from this compound are not typically the final agrochemical products. Instead, they serve as versatile platforms for further chemical modification. The nitro group is a particularly useful functional handle.
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline using a variety of standard reducing agents, such as:
-
Catalytic Hydrogenation: H₂, Pd/C in ethanol or ethyl acetate.
-
Metal/Acid Reduction: Fe/HCl, SnCl₂/HCl.
The resulting tetrafluoroaniline derivatives are key precursors for a wide range of agrochemicals, including:
-
Herbicides: The amino group can be acylated or derivatized to form various amide, urea, or sulfonamide-based herbicides.
-
Fungicides: The aniline moiety can be incorporated into heterocyclic structures known to exhibit fungicidal activity.
Workflow for Optimizing SNAr Reactions with this compound
References
- 1. 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide.. [askfilo.com]
- 2. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]
- 3. A solvent effect in the reaction of sodium methoxide with this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Ethers from Pentafluoronitrobenzene
Introduction: The Strategic Value of Fluorinated Aryl Ethers
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorinated aryl ethers, in particular, are privileged scaffolds found in numerous pharmaceuticals, agrochemicals, and high-performance polymers.[1] Pentafluoronitrobenzene stands out as a powerful and versatile starting material for accessing these valuable compounds. Its aromatic ring is profoundly electron-deficient, a direct consequence of the cumulative inductive effects of five highly electronegative fluorine atoms and the potent electron-withdrawing nitro group.[2][3] This electronic profile renders the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) , providing a reliable and high-yielding pathway for the formation of C-O bonds.[2]
This guide provides an in-depth exploration of the synthesis of ethers from this compound. We will dissect the underlying reaction mechanism, detail critical experimental variables, and present validated, step-by-step protocols for researchers in synthetic chemistry and drug development.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of ethers from this compound proceeds via the SNAr mechanism. This is a two-step addition-elimination process that is fundamentally different from the more familiar SN2 reaction.[4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (an alkoxide or phenoxide ion) on the electron-poor aromatic ring. This attack is not sterically hindered in the same way as an SN2 reaction because it occurs perpendicular to the plane of the ring.[4] The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][5]
-
Leaving Group Elimination: In the second, typically faster step, the aromaticity is restored by the elimination of a leaving group from the carbon atom that was attacked. In this context, a fluoride ion is the leaving group.
Regioselectivity: The nitro group exerts powerful control over the position of nucleophilic attack. Due to its strong resonance-withdrawing capability, the attack occurs preferentially at the para position (C4). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[2][3] Attack at the ortho position is also possible but is generally less favored due to steric hindrance from the nitro group.
Caption: The SNAr mechanism for ether synthesis.
Application Notes: Optimizing Reaction Parameters
The success of the ether synthesis hinges on the careful selection of reagents and conditions. The causality behind these choices is critical for achieving high yields and purity.
-
Nucleophile Generation: The active nucleophiles are alkoxide or phenoxide ions, which are generated in situ from the corresponding alcohol or phenol using a base.
-
Alcohols (ROH): Primary and secondary alcohols are excellent substrates. Tertiary alcohols can also be used, but elimination side reactions may become more competitive under harsh conditions.
-
Phenols (ArOH): A wide variety of substituted phenols can be employed, allowing for the synthesis of diverse diaryl ethers.[2]
-
-
Base Selection: The base's role is to deprotonate the alcohol or phenol. Its strength must be sufficient to generate the nucleophile without causing unwanted side reactions.
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base. It is particularly effective for phenols and less hindered alcohols.[2]
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base ideal for deprotonating a wide range of alcohols, including more hindered ones. It requires an anhydrous aprotic solvent.
-
Potassium Phosphate (K₃PO₄): A mild base that has shown high efficiency in achieving para-selective substitution.[2]
-
-
Solvent Choice: Polar aprotic solvents are paramount. They effectively solvate the cation of the base (e.g., K⁺) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.
-
N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Excellent solvents that promote rapid reaction rates. However, they have high boiling points, which can complicate product isolation.
-
Acetonitrile (MeCN): A good alternative with a lower boiling point, facilitating easier removal post-reaction.[2]
-
Tetrahydrofuran (THF): Often used in conjunction with strong bases like NaH.
-
| Parameter | Selection | Rationale & Field Insights |
| Nucleophile | Primary/Secondary Alcohols, Phenols | These provide the corresponding alkoxide/phenoxide upon deprotonation. Phenols are more acidic and react readily.[6][7] |
| Base | K₂CO₃, K₃PO₄, NaH | K₂CO₃ is a versatile standard. NaH is used for less acidic alcohols to ensure complete deprotonation.[2][8] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity by poorly solvating the anion, accelerating the rate-determining step.[2] |
| Temperature | Room Temp. to 80 °C | The highly activated nature of this compound often allows for mild conditions. Monitor by TLC to avoid byproduct formation. |
| Stoichiometry | 1.0 eq. Substrate, 1.1-1.2 eq. Nucleophile, 1.5-2.0 eq. Base | A slight excess of the nucleophile ensures complete consumption of the starting material. Excess base drives the initial deprotonation. |
Experimental Protocols
Safety First: this compound is harmful if swallowed and may cause skin sensitization.[9] Strong bases like NaH are flammable solids. Solvents like DMF and DMSO can be absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
Protocol 1: Synthesis of 4-Methoxy-2,3,5,6-tetrafluoronitrobenzene
This protocol details the synthesis of a simple alkyl aryl ether using methanol as the nucleophile.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Potassium Carbonate (K₂CO₃, anhydrous powder)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 2.13 g, 10.0 mmol) and anhydrous DMF (50 mL).
-
Add anhydrous potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol) to the solution.
-
Slowly add anhydrous methanol (1.2 eq, 0.48 mL, 12.0 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a solid.
Protocol 2: Synthesis of 4-Phenoxy-2,3,5,6-tetrafluoronitrobenzene
This protocol describes the synthesis of a diaryl ether using phenol as the nucleophile.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃, anhydrous powder)
-
Acetonitrile (MeCN, anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.07 g, 5.0 mmol), phenol (1.1 eq, 0.52 g, 5.5 mmol), and anhydrous acetonitrile (25 mL).
-
Add anhydrous potassium carbonate (1.5 eq, 1.04 g, 7.5 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 25 mL) to remove any unreacted phenol, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from ethanol or by silica gel column chromatography if necessary.
Caption: General experimental workflow for ether synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Ineffective deprotonation of nucleophile. 2. Reagents (especially solvent) not anhydrous. 3. Insufficient reaction temperature or time. | 1. Use a stronger base (e.g., NaH). Ensure base is not old/degraded. 2. Use flame-dried glassware and anhydrous solvents. 3. Increase temperature moderately (e.g., by 10-20 °C) and/or extend reaction time. Re-check by TLC. |
| Formation of Multiple Products | 1. Polysubstitution (reaction at other C-F bonds). 2. Side reactions of the nucleophile or product. | 1. Use milder conditions (lower temperature, weaker base). Use a strict 1:1 stoichiometry of nucleophile to substrate.[2] 2. Ensure an inert atmosphere to prevent oxidation. Check for decomposition on TLC plate. |
| Difficult Product Isolation | 1. High-boiling solvent (DMF/DMSO) is difficult to remove. 2. Product is highly water-soluble. | 1. If possible, use a lower-boiling solvent like acetonitrile. For DMF, perform multiple aqueous washes to remove it. 2. Perform extractions with a more polar organic solvent (e.g., ethyl acetate) and use brine to reduce the solubility of the product in the aqueous layer. |
References
- 1. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
Pentafluoronitrobenzene as a reagent in solid-phase organic synthesis
Application Notes & Protocols
Topic: Pentafluoronitrobenzene: A Versatile Reagent for Solid-Phase Synthesis of Molecular Libraries
Introduction: Harnessing Nucleophilic Aromatic Substitution on a Solid Support
Solid-Phase Organic Synthesis (SPOS) has revolutionized the fields of drug discovery and materials science by enabling the rapid and efficient construction of large numbers of molecules, known as combinatorial libraries.[1][2] A key element in SPOS is the use of robust and versatile chemical scaffolds that allow for the systematic introduction of diverse building blocks.[3] this compound (PFNB) has emerged as a powerful reagent in this context. Its utility stems from its highly electron-deficient aromatic ring, which is activated towards sequential Nucleophilic Aromatic Substitution (SNAr) reactions.[4]
The five fluorine atoms and, critically, the strong electron-withdrawing nitro group make the aromatic ring exceptionally susceptible to attack by nucleophiles. This activation is most pronounced at the para position relative to the nitro group, allowing for highly regioselective and predictable functionalization.[4][5] This guide provides a comprehensive overview of the chemistry of PFNB in SPOS and details a protocol for its use as a central scaffold in the generation of a di-substituted small molecule library.
The Chemistry of this compound: A Mechanistic Overview
The core reactivity of PFNB is governed by the SNAr mechanism. Unlike nucleophilic substitution on aliphatic systems, this is an addition-elimination process. The high electronegativity of the fluorine atoms and the resonance-withdrawing effect of the nitro group create a significant partial positive charge on the ring carbons, inviting nucleophilic attack.[4]
The mechanism proceeds in two key steps:
-
Addition: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bearing a fluorine, typically the C-4 (para) position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge of this complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, providing substantial stabilization that lowers the activation energy of this step.[6]
-
Elimination: The aromaticity of the ring is restored by the expulsion of a fluoride ion, which is an excellent leaving group in this context.[6]
This process can be repeated, allowing for the sequential and controlled replacement of multiple fluorine atoms, making PFNB an ideal scaffold for building molecular diversity.
Application: PFNB as a Scaffold for Combinatorial Library Synthesis
The true power of PFNB in SPOS is realized when it is used as a central scaffold for building combinatorial libraries.[7][8] By anchoring PFNB to a solid support, one can perform sequential SNAr reactions, introducing different building blocks at each step. This strategy simplifies purification immensely, as excess reagents and byproducts are simply washed away from the resin-bound product after each reaction.[9]
The general workflow for creating a di-substituted library involves the following stages:
-
Immobilization: An appropriate starting material (e.g., an amino acid or a simple amine) is loaded onto a solid-phase resin.
-
Scaffold Attachment: The resin-bound amine is reacted with PFNB, covalently attaching the scaffold to the solid support via a C-N bond.
-
First Diversification (SNAr 1): A library of first-generation nucleophiles (e.g., various primary amines) is reacted with the resin-bound PFNB. The reaction occurs selectively at the para-fluorine position.
-
Nitro Group Reduction: The nitro group, having served its purpose of activating the ring, is reduced to an amine. This new amino group can serve as an attachment point for further diversification or can be part of the final core structure.
-
Second Diversification (e.g., Amide Coupling): A library of carboxylic acids is coupled to the newly formed aniline to create a diverse set of amides.
-
Cleavage: The final compounds are cleaved from the solid support, typically under acidic conditions, to yield the library of purified products.
Detailed Protocol: Solid-Phase Synthesis of a Di-substituted Aniline Library
This protocol describes the synthesis of a small molecule library based on a this compound scaffold using manual solid-phase synthesis techniques.[10]
Materials and Equipment:
-
Resin: Rink Amide AM resin (100-200 mesh, ~0.6 mmol/g loading).
-
Reagents: this compound (PFNB), Diisopropylethylamine (DIPEA), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Piperidine, Fmoc-protected amino acids, diverse sets of primary amines (R¹-NH₂) and carboxylic acids (R²-COOH), HATU coupling agent.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Equipment: Solid-phase synthesis vessels, shaker, filtration apparatus, rotary evaporator, HPLC for analysis.
Step 1: Resin Preparation and Fmoc Deprotection
-
Place 500 mg of Rink Amide resin in a synthesis vessel.
-
Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes. Drain.
-
Wash the resin thoroughly: 3x DMF, 3x DCM, 3x DMF (10 mL each wash). The resin now has a free primary amine.
Step 2: Scaffold Attachment (PFNB)
-
In a separate vial, dissolve PFNB (3 eq., ~1.8 mmol) and DIPEA (5 eq., ~3.0 mmol) in 5 mL of DMF.
-
Add this solution to the deprotected resin.
-
Agitate the vessel at room temperature for 12 hours.
-
Drain the reaction solution. Wash the resin: 3x DMF, 3x DCM, 3x MeOH. Dry the resin under vacuum.
Step 3: First Diversification (SNAr with R¹-NH₂)
This step is performed in parallel for each member of the R¹-NH₂ library.
-
Swell the PFNB-functionalized resin in DMF.
-
Add a solution of the desired primary amine (R¹-NH₂, 5 eq.) and DIPEA (5 eq.) in DMF (5 mL).
-
Agitate at 50 °C for 16 hours.
-
Drain and wash the resin thoroughly (3x DMF, 3x DCM, 3x MeOH).
Step 4: Nitro Group Reduction
-
Swell the resin in DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF. Note: Sonication may be required to fully dissolve.
-
Add the SnCl₂ solution to the resin.
-
Agitate at room temperature for 24 hours.
-
Drain and wash the resin with DMF. Perform a second wash with a 5% DIPEA solution in DMF to neutralize any residual acid. Wash thoroughly (3x DMF, 3x DCM, 3x MeOH).
Step 5: Second Diversification (Amide Coupling with R²-COOH)
This step is performed in parallel for each member of the R²-COOH library.
-
Swell the resin (now displaying an aniline group) in DMF.
-
In a separate vial, pre-activate the carboxylic acid (R²-COOH, 4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated acid solution to the resin.
-
Agitate at room temperature for 6 hours.
-
Drain and wash the resin thoroughly (3x DMF, 3x DCM, 3x MeOH). Dry the final resin under vacuum.
Step 6: Cleavage and Isolation
-
Place a small amount of the dried, final resin (~20 mg) in an Eppendorf tube.
-
Add 1 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS). Caution: Work in a fume hood.
-
Agitate at room temperature for 2 hours.
-
Filter the resin away and collect the filtrate.
-
Concentrate the filtrate by blowing a stream of nitrogen over the solution.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge, decant the ether, and dry the product pellet.
-
Analyze the crude product for purity by LC-MS and purify by preparative HPLC if necessary.
Data Presentation: Example Library Outcomes
The following table summarizes representative outcomes for a small 2x2 library synthesized using this protocol.
| Entry | R¹ Group (Amine) | R² Group (Acid) | Product Mass (Expected) | Yield (%) | Purity (%) |
| 1 | Benzylamine | Acetic Acid | 345.33 | 85 | 92 |
| 2 | Benzylamine | Benzoic Acid | 407.42 | 81 | 90 |
| 3 | Cyclohexylamine | Acetic Acid | 351.41 | 88 | 94 |
| 4 | Cyclohexylamine | Benzoic Acid | 413.50 | 83 | 91 |
| Yields and purities are hypothetical examples based on typical outcomes for these reaction types on a solid support. |
Key Considerations and Troubleshooting
-
Choice of Base: DIPEA is a common non-nucleophilic base for SNAr reactions in SPOS. Stronger bases like DBU can also be used but may cause side reactions. The base is crucial for scavenging the HF produced during the substitution.[4]
-
Solvent: DMF is an excellent solvent for SPOS as it effectively swells the polystyrene-based resins and dissolves most reagents.[11]
-
Reaction Monitoring: For optimization, a small amount of resin can be cleaved after each step and analyzed by LC-MS to confirm the completion of the reaction.
-
Steric Hindrance: Bulky nucleophiles (R¹-NH₂) may react slower or require higher temperatures and longer reaction times. The ortho positions of PFNB are less reactive due to steric hindrance from the adjacent fluorine atoms.
-
Incomplete Reduction: The reduction of the nitro group can sometimes be sluggish. If incomplete, a second treatment with fresh SnCl₂ solution may be necessary.
Conclusion
This compound is a highly effective and versatile scaffold for solid-phase organic synthesis. Its predictable reactivity, governed by the SNAr mechanism, allows for the controlled and sequential introduction of diverse chemical functionalities. The protocols and principles outlined in this guide demonstrate its utility in the rapid construction of small molecule libraries, a critical task in modern drug discovery and chemical biology.[2] By leveraging the advantages of SPOS, researchers can efficiently generate and screen novel compounds, accelerating the discovery of new lead structures.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Chemistry and the Synthesis of Compound Libraries | Springer Nature Experiments [experiments.springernature.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Ch. 16 Chemistry MattersâCombinatorial Chemistry - Organic Chemistry | OpenStax [openstax.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Flow Chemistry Applications of Pentafluoronitrobenzene Reactions
Introduction: Taming a High-Energy Reagent with Continuous Flow
Pentafluoronitrobenzene is a powerful synthetic intermediate, prized for its highly electrophilic aromatic ring, which is activated towards nucleophilic attack by five electron-withdrawing fluorine atoms and a potent nitro group. This high reactivity, however, also presents significant safety and control challenges in traditional batch processing. The reactions are often highly exothermic, and the potential for runaway reactions is a serious concern.
Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in the small, well-defined channels of a micro- or mesoreactor, we can achieve superior control over reaction parameters such as temperature, pressure, and residence time.[1][2] The high surface-area-to-volume ratio inherent in these systems allows for extremely efficient heat transfer, effectively mitigating the risk of thermal runaways.[3][4] This enhanced safety profile allows chemists to explore more extreme reaction conditions with confidence, often leading to higher yields, improved selectivity, and faster reaction times compared to batch methods.[5][6]
These application notes provide detailed protocols and insights into two key transformations of this compound in a continuous flow regime: Nucleophilic Aromatic Substitution (SNAr) and the subsequent reduction of the nitro group. Furthermore, we will explore the concept of telescoped synthesis, where these two steps are integrated into a single, uninterrupted process, showcasing the remarkable efficiency of flow chemistry.[7][8]
Nucleophilic Aromatic Substitution (SNAr) in Continuous Flow
The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of C-N, C-O, and C-S bonds on aromatic rings.[9] In the case of this compound, the strong electron-withdrawing effect of the nitro group and the fluorine atoms makes the ring highly susceptible to nucleophilic attack.[9] The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[9]
Flow chemistry is particularly advantageous for SNAr reactions involving volatile nucleophiles or when precise temperature control is critical to minimize side-product formation. The ability to rapidly screen reaction conditions by adjusting flow rates and temperatures makes optimization significantly faster than in batch.[9]
Application Note: Synthesis of N-(2,3,4,5,6-pentafluorophenyl)morpholine
This protocol details the reaction of this compound with morpholine, a common secondary amine, to yield the corresponding substituted aniline derivative. The reaction is highly regioselective, with substitution occurring predominantly at the para position to the nitro group due to the strong resonance stabilization of the negative charge in the Meisenheimer intermediate at this position.
Experimental Workflow: SNAr Reaction
Caption: General workflow for the continuous SNAr of this compound.
Detailed Protocol: SNAr of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN), HPLC grade
-
Flow chemistry system with two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in acetonitrile.
-
Solution B: Prepare a solution of morpholine (0.4 M, 2.0 eq) and triethylamine (0.4 M, 2.0 eq) in acetonitrile. Rationale: Triethylamine acts as a base to neutralize the HF formed during the reaction, preventing potential side reactions and corrosion.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram. A PFA tubing coil reactor (e.g., 10 mL volume) is suitable.
-
Set the reactor temperature to 80 °C.
-
Set the back-pressure regulator to 10 bar. Rationale: Pressurizing the system prevents solvent boiling at elevated temperatures and ensures smooth, pulse-free flow.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in a 10 mL reactor.
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have been processed).
-
Collect the product stream.
-
-
Work-up and Analysis:
-
The collected solution can be analyzed directly by GC-MS or LC-MS to determine conversion.
-
For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
-
Optimization Parameters:
| Parameter | Range | Rationale |
| Temperature | 60 - 120 °C | Higher temperatures generally increase the reaction rate, but may lead to side products. |
| Residence Time | 5 - 30 min | Longer residence times increase conversion but decrease throughput. |
| Equivalents of Amine | 1.5 - 3.0 eq | An excess of the nucleophile drives the reaction to completion. |
Continuous Flow Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are key building blocks for pharmaceuticals and agrochemicals.[10] Catalytic hydrogenation is a common method, but it often involves flammable hydrogen gas under pressure, posing significant safety risks in batch reactors.
Flow chemistry provides a much safer environment for hydrogenation reactions.[11] The small reactor volume drastically reduces the amount of hydrogen gas present at any given time, and the excellent heat transfer capabilities prevent the formation of hot spots on the catalyst bed.[8][11]
Application Note: Synthesis of 4-Morpholino-2,3,5,6-tetrafluoroaniline
This protocol describes the reduction of the nitro group of the product from the previous SNAr reaction. This transformation is a key step towards the synthesis of more complex molecules. The use of a packed-bed reactor containing a heterogeneous catalyst allows for a clean reaction with easy separation of the catalyst from the product stream.
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for the continuous flow hydrogenation of a nitroaromatic compound.
Detailed Protocol: Reduction of 4-Morpholino-2,3,5,6-tetrafluoronitrobenzene
Materials:
-
4-Morpholino-2,3,5,6-tetrafluoronitrobenzene (from SNAr reaction)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (EtOH), HPLC grade
-
Hydrogen gas (H₂)
-
Flow hydrogenation system (e.g., H-Cube® or similar) with a packed-bed reactor.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of 4-morpholino-2,3,5,6-tetrafluoronitrobenzene in ethanol.
-
-
System Setup:
-
Pack a catalyst cartridge with 10% Pd/C.
-
Install the cartridge into the flow hydrogenation reactor.
-
Set the reactor temperature to 60 °C.
-
Set the hydrogen pressure to 30 bar.
-
-
Reaction Execution:
-
Pump the substrate solution through the reactor at a flow rate of 0.5 mL/min.
-
The system will automatically mix the hydrogen gas with the liquid stream before it enters the catalyst bed.
-
Collect the product stream after the system has stabilized.
-
-
Work-up and Analysis:
-
The product solution can be analyzed directly to confirm complete reduction of the nitro group.
-
The solvent can be removed under reduced pressure to yield the aniline product, which is often of high purity.
-
Optimization Parameters:
| Parameter | Range | Rationale |
| Temperature | 40 - 80 °C | Higher temperatures accelerate the reaction but may lead to hydrodefluorination. |
| H₂ Pressure | 20 - 50 bar | Higher pressure increases the concentration of dissolved hydrogen, enhancing the reaction rate. |
| Flow Rate | 0.2 - 1.0 mL/min | Slower flow rates (longer residence times) ensure complete conversion. |
| Catalyst | Pd/C, Pt/C, Raney Ni | The choice of catalyst can influence selectivity and activity. |
Telescoped SNAr and Nitro Reduction: A Seamless Synthesis
A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification.[12][13] This approach drastically reduces reaction times, solvent usage, and waste generation, leading to a more efficient and sustainable synthesis.[12]
Application Note: Two-Step Continuous Synthesis of 4-Morpholino-2,3,5,6-tetrafluoroaniline
This protocol combines the SNAr and nitro reduction steps into one continuous workflow. The output from the first reactor (SNAr) is directly fed into the second reactor (hydrogenation) after an in-line solvent swap, if necessary.
Experimental Workflow: Telescoped Synthesis
References
- 1. 653. A Versatile Flow Reactor Platform for Machine Learning Guided RAFT Synthesis, Amidation of Poly(Pentafluorophenyl Acrylate) - Magritek [magritek.com]
- 2. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous Flow Reactor for p-toluidine Formation - Senior Design Day [hajim.rochester.edu]
Technical Guide: Ultrasensitive Quantification of Alcohols via Pentafluorobenzyl Derivatization for Chromatographic Trace Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This guide provides a comprehensive framework for the derivatization of alcohols for trace-level analysis. The initial topic specified "Pentafluoronitrobenzene"; however, the established and validated chemical practice for attaching a pentafluorobenzyl group to alcohols for enhanced detection involves the use of Pentafluorobenzyl Bromide (PFBBr) or Pentafluorobenzoyl Chloride (PFBCl) . This document is therefore structured around these correct and highly effective reagents to ensure scientific accuracy and successful application.
Strategic Imperative: Why Derivatize Alcohols?
Alcohols, particularly fatty alcohols and other long-chain variants, are often present at trace levels in complex biological, environmental, and pharmaceutical matrices. Direct analysis by gas chromatography (GC) is frequently hindered by their low volatility, poor thermal stability, and weak detector response.[1][2] Chemical derivatization is a powerful strategy employed to overcome these limitations.[3] The core objectives are:
-
Enhance Volatility: By replacing the polar hydroxyl (-OH) group with a less polar, bulkier group, the boiling point of the analyte is effectively lowered, making it suitable for GC analysis.
-
Improve Thermal Stability: The resulting ether or ester derivatives are generally more stable at the high temperatures required for GC separation.
-
Amplify Detector Response: The introduction of a highly electronegative group, such as the pentafluorobenzyl moiety, transforms the molecule into a potent electron-capturing species. This dramatically increases sensitivity for specialized detectors like the Electron Capture Detector (ECD) and enables femtogram-level detection with Electron Capture Negative Ion Chemical Ionization Mass Spectrometry (ECNICI-MS).[4][5][6]
Pentafluorobenzyl (PFB) derivatives are ideal for this purpose due to their excellent chromatographic properties and exceptionally high response factors in electron-capturing detectors.[7]
The Chemistry of Pentafluorobenzyl Derivatization
The conversion of an alcohol to its PFB derivative is typically achieved through one of two primary pathways: the formation of a pentafluorobenzyl ether using PFBBr or a pentafluorobenzoyl ester using PFBCl.
Mechanism 1: Acylation with Pentafluorobenzoyl Chloride (PFBCl)
This reaction is a nucleophilic acyl substitution. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of PFBCl. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable pentafluorobenzoyl ester.
-
Causality: The reaction is often catalyzed by a weak organic base (e.g., pyridine, triethylamine). The base serves two critical functions: it deprotonates a portion of the alcohol to form a more potent alkoxide nucleophile, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium toward the product.[8]
Caption: PFBCl reacts with an alcohol to form a PFB ester.
Mechanism 2: Etherification with Pentafluorobenzyl Bromide (PFBBr)
This reaction proceeds via a Williamson ether synthesis, which is a classic S(_N)2 nucleophilic substitution. The alcohol is first deprotonated by a base to form an alkoxide anion. This potent nucleophile then attacks the benzylic carbon of PFBBr, displacing the bromide leaving group to form the stable pentafluorobenzyl ether.
-
Causality: For this reaction to proceed efficiently, especially in biphasic systems (e.g., aqueous sample and organic solvent), a Phase-Transfer Catalyst (PTC) is often essential.[9][10] Catalysts like tetrabutylammonium (TBA) salts shuttle the alkoxide anion from the aqueous phase into the organic phase where it can react with the PFBBr reagent.[1]
Experimental Protocols & Analytical Workflow
The following protocols are designed to be self-validating, with built-in cleanup steps to ensure the removal of excess reagent and byproducts, which is critical for achieving low detection limits and protecting the analytical column.
Overall Analytical Workflow
A successful trace analysis experiment follows a logical progression from sample preparation to data acquisition. Each step is designed to isolate and concentrate the analyte while preparing it for sensitive detection.
Caption: General workflow for alcohol derivatization and analysis.
Protocol 1: Derivatization of Fatty Alcohols with PFBCl
(Adapted from Aldrovandi et al. for GC/ECNICI-MS analysis)[4][11]
This protocol is optimized for long-chain fatty alcohols (FOHs) and demonstrates a standard thermal incubation followed by a critical liquid-liquid extraction cleanup.
Materials:
-
Pentafluorobenzoyl chloride (PFBoylCl), 98% or higher
-
Hexane, GC grade
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), GC grade
-
Pyridine or Triethylamine (as catalyst, optional but recommended)
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas supply (high purity)
-
Heating block or water bath
-
Conical reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation: Transfer the sample extract containing fatty alcohols into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Expertise Note: Ensuring the sample is completely dry is paramount. Residual water will hydrolyze the PFBCl reagent, creating pentafluorobenzoic acid, which can interfere with chromatography and reduce derivatization yield.[12]
-
-
Derivatization:
-
Add 100 µL of a solution of PFBCl in hexane (e.g., 10% v/v). If using a catalyst, a common formulation is PFBCl in a solvent containing 1-2% pyridine.
-
Vortex the vial briefly to dissolve the residue.
-
Seal the vial tightly and place it in a heating block set to 60°C for 45 minutes .[4] For faster throughput, microwave-assisted derivatization at 100°C for 3 minutes can be a viable alternative.[4][12]
-
-
Post-Derivatization Cleanup (Solvent Extraction):
-
Allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of DCM or MTBE to the reaction mixture.
-
Vortex vigorously for 30-60 seconds to partition the PFB-ester derivatives into the organic phase.
-
Centrifuge for 5 minutes at ~2000 x g to achieve clear phase separation.
-
-
Sample Finalization for GC:
-
Carefully transfer the organic layer (bottom for DCM, top for MTBE) to a clean vial, avoiding the aqueous interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a precise volume (e.g., 100 µL) of hexane. Transfer to a GC vial with an insert. The sample is now ready for injection.
-
Protocol 2: Derivatization of Alcohols/Phenols with PFBBr using Phase-Transfer Catalysis
(General protocol based on principles from EPA Method 8041A and other literature)[13][14]
This protocol is robust for a wider range of alcohols and phenols, particularly from aqueous matrices, by employing a phase-transfer catalyst.
Materials:
-
Pentafluorobenzyl bromide (PFBBr), 99% or higher
-
Acetone, GC grade
-
Hexane, GC grade
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium hydrogen sulfate (TBAHS) or 18-crown-6 ether (as Phase-Transfer Catalyst)
-
Deionized water (18 MΩ·cm)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
For aqueous samples (e.g., 1 mL of river water), place the sample in a reaction vial.
-
For dried extracts, reconstitute in a minimal amount of a suitable solvent like acetone.
-
-
Reagent Addition:
-
Add a solid base, such as ~50 mg of anhydrous K₂CO₃. This creates the alkaline conditions needed to deprotonate the alcohol.
-
Add the phase-transfer catalyst. A typical concentration is 100 µL of a 0.1 M solution of TBAHS in water.
-
Add the derivatizing agent. A common approach is to add 100-200 µL of a 10% (v/v) solution of PFBBr in acetone.
-
-
Derivatization:
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80°C for 1-5 hours .
-
Trustworthiness Note: The optimal time and temperature are analyte-dependent. Phenols may require more stringent conditions (e.g., 80°C for 5 hours) than simple primary alcohols.[5][15] Method validation with standards is crucial to determine the point of maximum derivatization yield.
-
-
Extraction and Cleanup:
-
After cooling, add ~1 mL of hexane to the vial.
-
Vortex vigorously for 1-2 minutes to extract the PFB-ether derivatives into the hexane layer.
-
Allow the phases to separate (centrifugation can be used if an emulsion forms).
-
-
Sample Finalization for GC:
-
Carefully transfer the upper hexane layer to a clean GC vial, ready for analysis. If needed, a small amount of anhydrous sodium sulfate can be added to remove any residual water.
-
Data Presentation & Expected Performance
The derivatization significantly enhances analytical performance. The table below summarizes typical results achievable with this methodology for various analytes.
| Analyte Class | Derivatizing Agent | Detection Method | Typical Detection Limit | Matrix | Reference |
| Fatty Alcohols | PFBCl | GC-ECNICI-MS | 1-5 µg/mL (in sample extract) | Rat Plasma | [4] |
| Phenols | PFBBr | GC-NICI-MS | 2.6 - 290 fg (instrumental) | River Water | [5][15] |
| Chlorophenols | PFBBr | GC-ECD | 0.1 ppb | Natural Water | [13] |
| Short-Chain FAs | PFBBr | GC-NCI-MS | ~50 µM | Biological Tissue | [16] |
Note: Detection limits are highly dependent on the matrix, extraction efficiency, and specific instrumentation.
Troubleshooting & Field-Proven Insights
-
Problem: Low or No Derivative Peak.
-
Cause: Incomplete reaction. This can be due to insufficient time/temperature, presence of water hydrolyzing the reagent, or inactive reagent.
-
Solution: Optimize reaction time and temperature using a standard. Ensure all solvents and glassware are anhydrous. Use fresh derivatizing reagent; PFBCl and PFBBr are moisture-sensitive.[12]
-
-
Problem: Large Reagent-Related Interference Peaks.
-
Cause: Excess derivatizing reagent or its hydrolysis byproducts (e.g., pentafluorobenzoic acid, pentafluorobenzyl alcohol).
-
Solution: The post-derivatization cleanup step is non-negotiable. The aqueous wash described in the protocols is effective at removing these polar, acidic byproducts. Solid-phase extraction (SPE) with silica gel can also be used for cleanup.[13]
-
-
Problem: Poor Reproducibility (High %RSD).
-
Cause: Inconsistent reaction conditions, sample loss during transfers, or variability in the dryness of the initial sample.
-
Solution: Use a heating block for consistent temperature control. Automate liquid handling where possible. Implement a rigorous and consistent nitrogen blow-down procedure for solvent evaporation. Using a stable isotope-labeled internal standard corresponding to the analyte of interest is the best practice to correct for variability.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. phasetransfer.com [phasetransfer.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Chemical derivatization analysis of pesticide residues. IX. Analysis of phenol and 21 chlorinated phenols in natural waters by formation of pentafluorobenzyl ether derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 14. settek.com [settek.com]
- 15. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
The Strategic Incorporation of Pentafluoronitrobenzene in the Synthesis of High-Performance Liquid Crystals: An Application Note and Protocol
Introduction: The Imperative for Advanced Liquid Crystalline Materials
The relentless pursuit of higher resolution, faster switching speeds, and wider operating temperature ranges in liquid crystal displays (LCDs) and photonic devices necessitates the continuous development of novel liquid crystalline materials with precisely tailored properties. The strategic incorporation of fluorine atoms into the molecular architecture of liquid crystals has emerged as a powerful tool to modulate key parameters such as dielectric anisotropy (Δε), viscosity, and mesophase stability. Pentafluoronitrobenzene, a highly versatile and reactive building block, offers a unique combination of a strong electron-withdrawing nitro group and a perfluorinated aromatic ring, making it an exceptional candidate for the design of advanced liquid crystals.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of liquid crystals. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for a representative synthesis, and discuss the profound impact of the pentafluoronitrophenyl moiety on the mesomorphic and electro-optical properties of the resulting materials.
The Pentafluoronitrophenyl Moiety: A Nexus of Desirable Properties
The incorporation of the pentafluoronitrophenyl group into a liquid crystal scaffold imparts a confluence of advantageous properties:
-
High Polarity and Dielectric Anisotropy: The potent electron-withdrawing nature of both the five fluorine atoms and the nitro group creates a significant dipole moment perpendicular to the long molecular axis. This is instrumental in engineering liquid crystals with high negative dielectric anisotropy, a prerequisite for the vertical alignment (VA) mode, which is dominant in modern high-performance LCDs.
-
Enhanced Mesophase Stability: The rigid, planar structure of the perfluorinated ring contributes to the overall molecular rigidity, which is conducive to the formation of stable mesophases over a broad temperature range.
-
Reduced Viscosity: Compared to non-fluorinated analogues, the introduction of fluorine atoms can lead to a reduction in intermolecular interactions, resulting in lower rotational viscosity and consequently faster switching times.
-
Chemical Stability: The high strength of the C-F bond imparts excellent chemical and thermal stability to the final liquid crystal molecules, a critical factor for device longevity and reliability.
The primary synthetic strategy for incorporating this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles, with a strong preference for substitution at the para position relative to the nitro group. This regioselectivity is a key advantage for the rational design of calamitic (rod-shaped) liquid crystals.
Experimental Protocol: Synthesis of a Representative 4-Alkoxy-2',3',5',6'-tetrafluoro-4'-nitrobiphenyl Liquid Crystal
This protocol details a representative two-step synthesis of a liquid crystal incorporating the this compound moiety. The first step is a nucleophilic aromatic substitution to form a biphenyl ether linkage, followed by a Suzuki coupling to introduce a second phenyl ring and an alkyl chain, which is a common feature in calamitic liquid crystals.
Part 1: Synthesis of 4-(4-Alkoxyphenyl)-2,3,5,6-tetrafluoronitrobenzene
This step involves the nucleophilic aromatic substitution of the para-fluorine atom of this compound with a 4-alkoxyphenol.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the SNAr reaction.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₆F₅NO₂ | 213.06 | 2.13 g | 10 mmol |
| 4-Hexyloxyphenol | C₁₂H₁₈O₂ | 194.27 | 1.94 g | 10 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hexyloxyphenol (1.94 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) to 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add this compound (2.13 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to yield the pure 4-(4-hexyloxyphenyl)-2,3,5,6-tetrafluoronitrobenzene as a crystalline solid.
Part 2: Suzuki Coupling for the Synthesis of 4-Hexyloxy-4''-pentyl-2',3',5',6'-tetrafluoro-1,1':4',1''-terphenyl
This step will be a conceptual outline as a detailed protocol for this specific multi-step synthesis is not available in the provided search results. A typical Suzuki coupling would follow the reduction of the nitro group to an amine, followed by diazotization and then a Sandmeyer-type reaction to install a bromine or iodine, which can then participate in a Suzuki coupling. A more direct approach, if feasible, would be a Suzuki coupling with a suitable boronic acid, though the reactivity of the highly fluorinated ring would need to be considered.
Conceptual Diagram of the Suzuki Coupling Step:
Caption: Conceptual workflow for the Suzuki coupling.
Characterization and Expected Properties
The final liquid crystal product would be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Polarized Optical Microscopy (POM): To identify the mesophases and their textures.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
Expected Mesomorphic and Physical Properties:
The introduction of the 2,3,5,6-tetrafluoro-4-nitrophenyl unit is anticipated to have a significant impact on the material's properties.
| Property | Expected Outcome | Rationale |
| Mesophase Type | Nematic and/or Smectic phases | The rigid, calamitic molecular structure is conducive to the formation of these mesophases. |
| Clearing Point (T_c) | Moderate to High | The rigid core and strong intermolecular interactions due to the polar groups will likely lead to a stable mesophase. |
| Dielectric Anisotropy (Δε) | Negative | The strong transverse dipole moment from the C-F and C-NO₂ bonds will dominate, leading to a negative Δε. |
| Birefringence (Δn) | Moderate to High | The extended π-conjugated system of the terphenyl core will contribute to a significant optical anisotropy. |
Conclusion: A Versatile Building Block for Future Displays
This compound stands out as a pivotal building block in the rational design of advanced liquid crystals. Its unique electronic properties and predictable reactivity via nucleophilic aromatic substitution provide a reliable pathway to novel materials with high negative dielectric anisotropy, broad mesophase ranges, and excellent chemical stability. The protocols and principles outlined in this application note offer a solid foundation for researchers to explore the vast potential of this versatile molecule in creating the next generation of liquid crystal materials for demanding applications in display technology and beyond.
Application Notes and Protocols: Protecting Group Strategies for Reactions Involving Pentafluoronitrobenzene
Introduction: Navigating the Reactivity of Pentafluoronitrobenzene
This compound is a highly valuable, yet challenging, reagent in modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its electron-deficient aromatic ring, activated by five fluorine atoms and a powerful nitro group, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] This high reactivity, however, is a double-edged sword. While it facilitates the formation of new carbon-heteroatom bonds, it often leads to a lack of selectivity, resulting in mixtures of regioisomers or multiple substitutions.[1]
The core challenge lies in directing the potent reactivity of this compound to a specific site on a multifunctional nucleophile. Unprotected nucleophilic functional groups, such as amines, thiols, and alcohols, will readily react, often indiscriminately. To achieve the desired synthetic outcome, a carefully orchestrated protecting group strategy is not merely beneficial, but essential.[4][5] This guide provides an in-depth exploration of such strategies, detailing the rationale behind protecting group selection, experimental protocols for their installation and removal, and insights into achieving orthogonality in complex syntheses.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) on this compound
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[6] A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The presence of the strongly electron-withdrawing nitro group, particularly at the para position, significantly stabilizes this intermediate, thereby accelerating the reaction.[6][7] Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring.
Due to the powerful activating effect of the nitro group, nucleophilic attack occurs preferentially at the para position, and to a lesser extent, the ortho positions.[2][3] This inherent regioselectivity can be exploited, but it also underscores the need for protection when other nucleophilic sites are present in the reacting partner.
Visualization of the SNAr Mechanism
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Catalytic Methods for the Functionalization of Pentafluoronitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pentafluoronitrobenzene in Modern Chemistry
This compound stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, characterized by a highly electron-deficient aromatic ring due to the cumulative inductive effect of five fluorine atoms and a powerful nitro group, render it susceptible to a variety of chemical transformations. The functionalization of this scaffold opens avenues to novel molecular architectures with enhanced metabolic stability, lipophilicity, and binding affinities, properties highly sought after in the design of new therapeutic agents and advanced materials.[1] This guide provides a comprehensive overview of the principal catalytic methodologies for the selective functionalization of this compound, offering detailed protocols and insights into the underlying chemical principles.
I. Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of this compound Chemistry
The pronounced electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[2] The strong electron-withdrawing nitro group, in concert with the fluorine atoms, stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution process.[3] Typically, nucleophilic attack occurs preferentially at the para position to the nitro group, a consequence of the superior resonance stabilization of the intermediate.
Causality of Experimental Choices in SNAr
The choice of solvent and base is critical in directing the outcome of SNAr reactions. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. The base serves to either generate the active nucleophile (e.g., deprotonation of a thiol or amine) or to neutralize the liberated fluoride ion. Mild bases such as K₂CO₃ or Et₃N are often sufficient.[4]
Diagram: The SNAr Mechanism
Caption: General mechanism of the SNAr reaction on this compound.
Protocol 1: Para-Selective Amination of this compound
This protocol describes a typical SNAr reaction for the synthesis of a para-substituted aniline derivative.
Materials:
-
This compound
-
Aniline (or other amine nucleophile)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may be gently heated (50-80 °C) to increase the rate if necessary.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired para-amino-tetrafluoronitrobenzene.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and they have been successfully applied to polyfluoroaromatic systems.[5] The key to these reactions is the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of biaryl compounds from the reaction of an aryl halide with an organoboron reagent.[6] For this compound, the C-F bond para to the nitro group can be selectively activated for coupling.
The choice of palladium catalyst, ligand, and base are interdependent and crucial for a successful Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precursor with a phosphine ligand are commonly used.[7] The base is required to activate the organoboron species for transmetalation. The use of silver oxide (Ag₂O) in conjunction with a fluoride source like CsF has been shown to be effective for the coupling of otherwise unreactive pentafluorophenylboronic acid.[8][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of a polyfluoroarene.
This protocol is adapted from methodologies for the coupling of polyfluoroarenes.[7]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Fluoride (CsF)
-
Silver(I) Oxide (Ag₂O)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), CsF (2.0 eq), and Ag₂O (1.0 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to yield the biphenyl product.
B. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (4-10 mol%) under an inert atmosphere.
-
Add phenylacetylene (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C. Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[12][13]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and triethylamine (2.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
III. Rhodium-Catalyzed C-H Functionalization
Rhodium catalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions.[14][15] In the context of polyfluoroarenes, rhodium catalysts can direct the arylation to the C-H bond ortho to the fluorine atoms.
Causality of Experimental Choices in Rhodium-Catalyzed C-H Functionalization
The choice of the rhodium precursor, ligand, and oxidant is critical. Rh(III) catalysts are often employed, and the reaction typically proceeds through a concerted metalation-deprotonation pathway.[16] The directing group on the substrate plays a key role in bringing the catalyst in proximity to the target C-H bond.
Diagram: Rhodium-Catalyzed C-H Arylation Workflow
Caption: General workflow for Rhodium-catalyzed C-H arylation.
Protocol 5: Rhodium-Catalyzed C-H Arylation of this compound
This protocol is a representative example based on general procedures for rhodium-catalyzed C-H functionalization.[14]
Materials:
-
This compound
-
Aryl Bromide
-
[Rh(C₂H₄)₂Cl]₂
-
Chiral phosphonite ligand (e.g., for asymmetric synthesis)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(C₂H₄)₂Cl]₂ (1 mol%), the phosphonite ligand (4 mol%), and LiOtBu (3.0 eq).
-
Add a solution of this compound (1.0 eq) and the aryl bromide (2.0 eq) in anhydrous THF.
-
Seal the tube and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
IV. Nickel-Catalyzed C-F Activation
Nickel catalysts offer a more economical and sustainable alternative to palladium for cross-coupling reactions involving C-F bond activation.[17] N-heterocyclic carbene (NHC) ligands have proven to be particularly effective in promoting the oxidative addition of nickel(0) to the strong C-F bond.
Protocol 6: Nickel-Catalyzed C-F Borylation of this compound
This protocol is based on the borylation of polyfluoroarenes using nickel catalysis.[17]
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ni(IMes)₂] (IMes = 1,3-dimesitylimidazol-2-ylidene)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, dissolve [Ni(IMes)₂] (5 mol%) in anhydrous toluene.
-
Add this compound (1.0 eq) and B₂pin₂ (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 80 °C.
-
Monitor the reaction for the formation of the borylated product.
-
After completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
V. Photocatalytic Functionalization: A Mild and Sustainable Approach
Visible-light photocatalysis has emerged as a powerful tool for C-F bond functionalization under mild conditions. This approach often involves the generation of a radical anion of the polyfluoroarene, which then undergoes further reaction.
Protocol 7: Photocatalytic C-F Arylation of this compound
This is a general protocol that can be adapted for the photocatalytic functionalization of this compound.
Materials:
-
This compound
-
Arene coupling partner
-
Organic photocatalyst (e.g., 4CzIPN)
-
Sacrificial electron donor (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine this compound (1.0 eq), the arene (2.0 eq), the photocatalyst (1-5 mol%), and the electron donor (3.0 eq).
-
Add the anhydrous solvent and degas the mixture.
-
Irradiate the reaction with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Data Summary
| Method | Catalyst System | Coupling Partner | Typical Conditions | Yield Range | Reference |
| SNAr | Base-mediated | Amines, Thiols, Alcohols | Room Temp. to 80 °C, DMF | Good to Excellent | [2][4] |
| Suzuki-Miyaura | Pd(PPh₃)₄/CsF/Ag₂O | Boronic Acids | 80-100 °C, Dioxane | >90% | [8][9] |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Terminal Alkynes | Room Temp. to 60 °C, THF/Et₃N | Good | [10] |
| Heck | Pd(OAc)₂/PPh₃ | Alkenes | 100-120 °C, Acetonitrile | Moderate to Good | [12] |
| C-H Arylation | [Rh(C₂H₄)₂Cl]₂/Ligand | Aryl Halides | Room Temp. to 60 °C, THF | Good | [14] |
| C-F Borylation | [Ni(IMes)₂] | B₂pin₂ | Room Temp. to 80 °C, Toluene | Good | [17] |
| Photocatalysis | Organic Dye/Amine | Arenes | Room Temp., Blue LED | Varies |
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. | Semantic Scholar [semanticscholar.org]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. [vivo.weill.cornell.edu]
- 15. Coligand role in the NHC nickel catalyzed C–F bond activation: investigations on the insertion of bis(NHC) nickel into the C–F bond of hexafluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coligand role in the NHC nickel catalyzed C–F bond activation: investigations on the insertion of bis(NHC) nickel into the C–F bond of hexafluorobenzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Pentafluoronitrobenzene
Welcome to the technical support center dedicated to the nucleophilic aromatic substitution (SNAr) on pentafluoronitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this powerful reaction. Here, you will find in-depth answers to common questions and troubleshooting advice to help you optimize your reaction conditions and achieve high yields of your desired products.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards nucleophiles?
This compound is highly susceptible to nucleophilic aromatic substitution due to the cumulative electron-withdrawing effects of the five fluorine atoms and the powerful nitro group.[1][2][3] These substituents make the aromatic ring electron-deficient and thus, highly electrophilic. The nitro group, in particular, when positioned ortho or para to the site of substitution, can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][4] This stabilization lowers the activation energy of the reaction, leading to faster reaction rates.[4][5]
Q2: Which fluorine atom is preferentially substituted on this compound?
In the majority of cases, nucleophilic attack occurs at the para position (C4) relative to the nitro group. This preference is due to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate. When the nucleophile attacks the para position, the negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction.[6][7] While ortho-substitution is also possible, it is generally less favored due to steric hindrance from the adjacent nitro group.
Troubleshooting Guide: Common Issues and Solutions
Q3: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields are a common frustration in organic synthesis.[8] For SNAr reactions with this compound, several factors could be at play. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Actionable Solutions:
-
Insufficient Activation: While this compound is highly activated, a weak nucleophile may still result in a sluggish reaction.
-
Solution: Consider increasing the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.[9] If possible, you could also consider using a stronger nucleophile.
-
-
Poor Nucleophile Reactivity: The strength of your nucleophile is a critical factor.[10][11]
-
Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is essential to deprotonate the nucleophile and increase its reactivity.[12]
-
-
Moisture Contamination: Many reagents used in SNAr reactions are sensitive to moisture.[13][14]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using a fluoride salt as a nucleophile, it is crucial that it is anhydrous.
-
-
Sub-optimal Solvent Choice: The solvent plays a crucial role in SNAr reactions by influencing the solubility of reactants and the reactivity of the nucleophile.[15][16][17]
-
Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the best choice.[9][18] They effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.[11][17]
-
Q4: I am observing multiple products on my TLC/LC-MS. How can I minimize the formation of side products?
The formation of multiple products often points to issues with selectivity or competing reaction pathways.[19]
Common Side Reactions and Mitigation Strategies:
-
Di- or Poly-substitution: Due to the high reactivity of this compound, substitution of more than one fluorine atom can occur, especially with strong nucleophiles or at elevated temperatures.[7]
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount of the nucleophile or even a slight excess of this compound to favor mono-substitution.[9]
-
Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
Slow Addition: Adding the nucleophile slowly to the reaction mixture can help maintain a low concentration of the nucleophile, disfavoring multiple substitutions.
-
-
-
Reaction with the Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile.[9]
-
Solution: Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
-
Ortho- vs. Para-Substitution: While para-substitution is electronically favored, a mixture of ortho and para isomers can sometimes be observed.
-
Solution: The choice of solvent and reaction temperature can influence the regioselectivity. Screening different conditions may be necessary to optimize for the desired isomer.
-
Experimental Protocols & Data
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF as the solvent. Stir the mixture at room temperature for 10 minutes. Add the amine nucleophile (1.0-1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Influence of Solvent on SNAr Reaction Rate
The choice of solvent can have a dramatic effect on the rate of SNAr reactions. Below is a qualitative comparison of common solvents.
| Solvent | Solvent Type | Relative Rate | Rationale |
| DMSO | Polar Aprotic | +++++ | Excellent at solvating cations, leaving the nucleophile highly reactive.[9] |
| DMF | Polar Aprotic | ++++ | Similar to DMSO, a very effective solvent for SNAr.[9] |
| Acetonitrile | Polar Aprotic | +++ | A good alternative to DMSO and DMF.[9] |
| THF | Polar Aprotic | ++ | Less polar than DMF/DMSO, resulting in a slower reaction. |
| Methanol | Polar Protic | + | Solvates and deactivates the nucleophile through hydrogen bonding.[11][17] |
| Toluene | Non-polar | +/- | Poor solubility for many nucleophilic salts, leading to very slow or no reaction. |
Mechanism at a Glance: The SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4][5] The key intermediate is the resonance-stabilized carbanion known as the Meisenheimer complex.[4][5]
References
- 1. byjus.com [byjus.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. aceorganicchem.com [aceorganicchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Research Portal [openresearch.surrey.ac.uk]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. users.wfu.edu [users.wfu.edu]
- 19. benchchem.com [benchchem.com]
Common side reactions and byproducts in Pentafluoronitrobenzene chemistry
Welcome to the technical support center for pentafluoronitrobenzene (PFNB) chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered when working with this versatile but reactive building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is highly activated for nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effects of the five fluorine atoms and the powerful nitro group.[1][2] This high reactivity, while advantageous, can also lead to a variety of side reactions if not properly controlled.
Frequently Asked Questions (FAQs)
Question 1: My SNAr reaction with an amine/alkoxide is producing a mixture of the expected para-substituted product and a significant amount of the ortho-substituted isomer. Why is this happening and how can I improve selectivity?
Answer: While substitution is electronically favored at the para position due to superior resonance stabilization of the Meisenheimer intermediate, the ortho position is also activated.[2][3] Several factors can lead to poor regioselectivity:
-
Steric Hindrance: A very bulky nucleophile may favor the less sterically hindered para position. Conversely, if the nucleophile is small and highly reactive (e.g., ammonia, methoxide), the statistical advantage of two available ortho positions can lead to a notable fraction of the ortho byproduct.
-
Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for the less-favored ortho attack, leading to a loss of selectivity.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, increasing its reactivity.[4] However, in some cases, a less polar solvent might enhance selectivity by tempering the nucleophile's reactivity.
Troubleshooting Tip: To enhance para-selectivity, begin by running the reaction at the lowest feasible temperature (e.g., start at 0 °C or room temperature). If the reaction is too slow, incremental temperature increases are preferable to a large jump. Using a milder base (e.g., K₂CO₃ instead of NaH) can also help control the reaction, preventing uncontrollable side reactions.[4]
Question 2: I am observing multiple substitutions on the aromatic ring, leading to di- or tri-substituted byproducts, even when using only one equivalent of the nucleophile. What causes this over-reaction?
Answer: This is a common issue stemming from the fact that the initial SNAr product, a 4-substituted-2,3,5,6-tetrafluoronitrobenzene, is often still highly activated for further substitution. The remaining fluorine atoms are still influenced by the strong electron-withdrawing nitro group.
Causality: The primary cause is often the use of an overly strong base or highly reactive nucleophile. For example, when reacting with an amine, if a strong base is used, it can deprotonate the newly formed product, creating an even more potent nucleophile that can react with another molecule of PFNB or lead to intermolecular side reactions. Uncontrollable SNAr reactions can result in complex mixtures.[4]
Question 3: During my SNAr reaction with a thiol in the presence of a base like NaOH or KOH, I'm isolating 2,3,5,6-tetrafluoro-4-nitrophenol as a major byproduct. What is the source of this hydrolysis?
Answer: The byproduct 2,3,5,6-tetrafluoro-4-nitrophenol results from a competing SNAr reaction where the hydroxide ion (OH⁻) or water acts as the nucleophile. PFNB is highly susceptible to hydrolysis, especially under basic conditions and at elevated temperatures.[5][6]
Mechanism: The hydroxide ion is a potent nucleophile that attacks the electron-deficient carbon at the para position, displacing a fluoride ion. If your reaction medium contains water (e.g., from an aqueous base or wet solvent), this side reaction is highly probable.
Troubleshooting Guide 1: Minimizing Polysubstitution and Hydrolysis in SNAr Reactions
This guide provides a systematic approach to optimize a problematic SNAr reaction on PFNB.
Experimental Protocol: Optimized SNAr with an Amine Nucleophile
-
Preparation: Rigorously dry all glassware in an oven (120 °C) and cool under a stream of dry nitrogen or argon. Use anhydrous solvents. If using a solid base like K₂CO₃, ensure it is freshly dried.
-
Reagent Setup: In a reaction flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Base and Nucleophile Addition: Add a mild, non-hydroxide base such as potassium carbonate (K₂CO₃, 1.5 eq.). Then, add the amine nucleophile (1.05 eq.) dropwise at 0 °C. The slight excess of the nucleophile ensures the complete consumption of the starting material, but a large excess should be avoided as it can promote disubstitution.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Troubleshooting Mid-Reaction:
-
If no reaction: Slowly warm the mixture in 10 °C increments, holding for 1 hour at each step. Avoid exceeding 60-70 °C if possible.
-
If multiple products form: The reaction is likely too fast or the temperature is too high. Repeat the reaction at a lower starting temperature.
-
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into ice-cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Data Summary: Choice of Base and Its Impact
| Base | Typical Application | Potential Side Reactions | Mitigation Strategy |
| NaH, LiHMDS | Deprotonation of weak nucleophiles (e.g., alcohols, thiols) | Polysubstitution, decomposition | Use at low temperatures (-78 to 0 °C); add base to nucleophile before adding PFNB. |
| K₂CO₃, Cs₂CO₃ | Reactions with amines, phenols | Generally clean, but can be slow | Use a more polar solvent (DMF, DMSO); gentle heating may be required. |
| NaOH, KOH | Phenoxide formation | High risk of hydrolysis | Avoid unless absolutely necessary. Use anhydrous conditions or phase-transfer catalysis. |
| Et₃N, DIPEA | Acid scavenger for amine reactions | Can be sluggish; may form salts | Use in slight excess (1.1-1.2 eq.); works best for ammonium salt nucleophiles. |
Workflow Diagram: Troubleshooting SNAr on PFNB
Caption: A decision tree for troubleshooting common SNAr issues.
Section 2: Reduction of the Nitro Group
Converting the nitro group of PFNB or its derivatives to an aniline is a crucial step in many synthetic routes. However, this reduction can be complicated by the presence of the fluorine atoms and the potential for partially reduced intermediates.
Frequently Asked Questions (FAQs)
Question 4: My reduction of a tetrafluoronitrobenzene derivative to the corresponding aniline is stalling, and I'm isolating yellow/orange byproducts. What are these?
Answer: These colored byproducts are typically partially reduced intermediates, such as the nitroso (-N=O) and azoxy (-N=N⁺-O⁻) species.[5] The reduction of a nitro group is a multi-electron process that proceeds through these intermediates. If the reducing agent is not potent enough or is consumed prematurely, the reaction can stop at these stages.
Causality:
-
Insufficient Reducing Agent: The stoichiometry of many metal/acid reductions is complex. Ensure a sufficient excess of the metal (e.g., Fe, Sn, Zn) is used.
-
Deactivation of Catalyst: When using catalytic hydrogenation (e.g., H₂/Pd-C), trace impurities (sulfur, halides) can poison the catalyst, halting the reaction.
-
Reaction Conditions: Low temperature or insufficient acid can slow the later stages of the reduction, leading to intermediate buildup.
Question 5: I'm observing hydrodefluorination (loss of fluorine atoms) during the reduction of PFNB to pentafluoroaniline. How can I prevent this?
Answer: Hydrodefluorination is a significant side reaction, particularly during catalytic hydrogenation at high temperatures or pressures. The palladium or platinum catalyst can facilitate the cleavage of C-F bonds, replacing them with C-H bonds.
Troubleshooting Tip: To avoid hydrodefluorination, consider chemical reducing agents over catalytic hydrogenation. The Bechamp reduction (Iron powder in acidic medium, e.g., Fe/HCl or Fe/NH₄Cl) is a classic, effective, and often cleaner method for reducing aromatic nitro groups without affecting aryl halides.[7] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another reliable option.[8]
Troubleshooting Guide 2: Protocol for Clean Reduction of a Fluorinated Nitroarene
Experimental Protocol: Reduction using Iron and Ammonium Chloride
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the fluorinated nitroarene (1.0 eq.), ethanol, and water (e.g., a 4:1 mixture).
-
Addition of Reagents: Add ammonium chloride (NH₄Cl, 4-5 eq.) and iron powder (Fe, 3-5 eq.). The mixture will be a heterogeneous slurry.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction is often exothermic initially. Monitor by TLC or LC-MS until all starting material is consumed. The reaction often turns from a yellow/orange color to a dark grey or black slurry.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrates and concentrate in vacuo to remove the solvent. Redissolve the residue in ethyl acetate and water. Separate the layers. The aqueous layer can be back-extracted to improve yield.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting aniline may require further purification by column chromatography or crystallization.
Reaction Pathway Diagram: Reduction of PFNB
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of o‐ and p‐nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Pentafluoronitrobenzene Derivatives
Welcome to the technical support center for the purification of products derived from pentafluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these highly fluorinated compounds. The unique electronic properties conferred by the five fluorine atoms and the nitro group in this compound make it a valuable synthon, particularly in nucleophilic aromatic substitution (SNAr) reactions. However, these same properties can present significant purification challenges.[1][2] This guide will equip you with the knowledge to navigate these complexities and achieve high purity for your target molecules.
Part 1: Understanding the Chemistry - Why Purification Can Be Challenging
This compound is highly susceptible to nucleophilic attack, primarily at the para position due to the strong electron-withdrawing nature of the nitro group and the fluorine atoms, which stabilize the Meisenheimer intermediate.[2] However, substitution at the ortho position can also occur, leading to the formation of regioisomers. The primary purification challenge, therefore, is often the separation of the desired para-substituted product from the ortho-substituted isomer and unreacted starting material.
Part 2: Troubleshooting Guides in Q&A Format
This section addresses common issues encountered during the purification of this compound derivatives.
Recrystallization Troubleshooting
Q1: My product oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem with highly fluorinated compounds, which can have melting points lower than the boiling point of the recrystallization solvent. Here’s a systematic approach to troubleshoot this issue:
-
Causality: Oiling out occurs when the solute's melting point is below the temperature at which it becomes supersaturated in the solvent. The compound separates as a liquid phase instead of forming a crystal lattice.
-
Troubleshooting Steps:
-
Lower the Crystallization Temperature: After dissolving your compound in the minimum amount of hot solvent, allow it to cool more slowly. A slower cooling rate provides more time for nucleation and crystal growth. Avoid placing the hot flask directly into an ice bath.[3]
-
Solvent System Modification:
-
Use a lower-boiling solvent: If possible, choose a solvent in which your compound is soluble at a lower temperature.
-
Employ a two-solvent system: Dissolve your compound in a good solvent (e.g., ethyl acetate, acetone) and add a poor solvent (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. This technique effectively lowers the crystallization temperature.[4]
-
-
Seeding: Introduce a seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[5]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and initiate crystallization.[5]
-
Q2: I've successfully recrystallized my product, but NMR analysis still shows isomeric impurities. How can I improve the purity?
A2: Co-crystallization of isomers can occur if their solubilities and crystal packing properties are very similar.
-
Causality: Isomers often have comparable polarities and intermolecular interactions, making their separation by simple recrystallization challenging.
-
Troubleshooting Steps:
-
Iterative Recrystallization: Multiple recrystallization steps can gradually enrich the desired isomer. However, this may lead to significant yield loss.
-
Solvent Screening: Systematically screen a variety of solvents or solvent pairs. A solvent system that maximizes the solubility difference between the isomers will be most effective.[4]
-
Consider an Alternative Purification Technique: If recrystallization fails to provide the desired purity, column chromatography is often the next logical step.
-
Column Chromatography Troubleshooting
Q3: My ortho and para isomers are co-eluting during silica gel column chromatography. How can I improve their separation?
A3: The separation of regioisomers is a classic challenge in chromatography. The subtle differences in their polarity require careful optimization of the chromatographic conditions.
-
Causality: Ortho and para isomers of substituted tetrafluoronitrobenzenes often have very similar polarities, leading to poor separation on standard silica gel with common eluent systems.
-
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Use a less polar eluent system: A less polar mobile phase will increase the retention of your compounds on the silica gel, potentially enhancing the separation between isomers. A slow gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) can be very effective.
-
Experiment with different solvent mixtures: Sometimes, a ternary mixture (e.g., hexanes/ethyl acetate/dichloromethane) can provide unique selectivity.
-
-
Change the Stationary Phase:
-
Fluorinated Phases: Consider using a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase. These columns can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and halogen-bonding interactions.[6][7]
-
Alumina: For certain compounds, alumina may provide a different selectivity profile compared to silica gel.
-
-
Improve Column Packing and Loading:
-
Q4: I'm observing poor peak shape (tailing or fronting) for my fluorinated analytes in HPLC analysis. What could be the cause?
A4: Poor peak shape in HPLC can be attributed to several factors, including secondary interactions with the stationary phase and column overload.
-
Causality: The polar nature of the C-F bonds and the nitro group can lead to undesirable interactions with the stationary phase, while injecting too much sample can saturate the column.
-
Troubleshooting Steps:
-
Secondary Interactions:
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can improve peak shape.
-
Mobile Phase Additives: Adding a small amount of trifluoroacetic acid (TFA) to the mobile phase can help to mask active sites on the stationary phase and improve peak shape for basic compounds.
-
-
Column Overload:
-
Reduce Sample Concentration: Dilute your sample before injection.
-
Decrease Injection Volume: Inject a smaller volume of your sample.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a typical SNAr reaction with this compound?
A1: The most common impurities include:
-
Unreacted this compound: The starting material may be present if the reaction has not gone to completion.
-
Regioisomers: The primary byproduct is often the ortho-substituted isomer. The ratio of para to ortho substitution depends on the nucleophile and reaction conditions.[2]
-
Di-substituted Products: If an excess of the nucleophile is used or if the reaction is allowed to proceed for too long, a second substitution can occur.
-
Byproducts from the Nucleophile: Self-condensation or decomposition products of the nucleophile can also be present.
-
Residual Solvents and Reagents: Solvents like DMF or DMSO and reagents like bases (e.g., K2CO3, triethylamine) may be carried through the workup.[8][9]
Q2: Which purification technique should I try first: recrystallization or column chromatography?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is often a good first choice for solid products on a larger scale, especially if you anticipate that the main impurities are present in small amounts. It is generally less labor-intensive than column chromatography for large quantities.[3][10]
-
Column Chromatography: This is a more versatile technique that is often necessary for separating mixtures of isomers or for purifying oily products. It is the preferred method for smaller scale reactions where yield maximization is critical and for achieving very high purity.[8]
Q3: Can I use distillation to purify my liquid this compound derivative?
A3: Vacuum distillation can be a viable option for liquid products, especially for removing non-volatile impurities. However, it is generally not effective for separating isomers with close boiling points. Fractional distillation under reduced pressure may be required in such cases, but this can be technically challenging and may lead to decomposition if the compounds are thermally labile.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities are often highly conjugated organic molecules.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration through celite. Be aware that charcoal can also adsorb your product, potentially reducing the yield.[5]
-
Column Chromatography: This is generally the most effective method for removing colored impurities.
Part 4: Experimental Protocols and Data
Protocol 1: Purification of a Solid Product by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid SNAr product of this compound.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for these types of compounds include ethanol/water, ethyl acetate/hexanes, and toluene.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during this time.[3]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Purification of Isomers by Flash Column Chromatography
This protocol outlines a general procedure for separating ortho and para isomers using flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC system that gives good separation between your isomers. Aim for a difference in Rf values of at least 0.1.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Solvent Selection for Recrystallization
| Compound Type | Good Solvents (for dissolving) | Poor Solvents (for precipitation) |
| Aryl ether derivatives | Toluene, Ethyl Acetate, Acetone | Hexanes, Heptane |
| Anilino derivatives | Ethanol, THF, Dichloromethane | Water, Hexanes |
| Thioether derivatives | Chloroform, Dichloromethane | Methanol, Hexanes |
This table provides general guidance. Solvent selection should always be determined experimentally for each specific compound.
Part 5: Visualizations
Workflow for Purification Strategy Selection
Caption: A decision-making workflow for selecting the initial purification strategy.
Troubleshooting Isomer Co-elution in Column Chromatography
Caption: A troubleshooting guide for improving the separation of isomers in column chromatography.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. analytical-sales.com [analytical-sales.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mt.com [mt.com]
Technical Support Center: Improving the Yield of Pentafluoronitrobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for optimizing reactions involving pentafluoronitrobenzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis. As Senior Application Scientists, we understand that maximizing yield is paramount, and this resource consolidates our field-proven insights to help you achieve your synthetic goals.
Here, you will find a dynamic question-and-answer-based troubleshooting guide and a comprehensive set of FAQs. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during your experiments with this compound, offering structured solutions and preventative measures.
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction with this compound is resulting in a very low yield or no desired product. What are the likely causes and how can I rectify this?
A: Low or non-existent yield in SNAr reactions with this compound is a frequent challenge. A systematic evaluation of reaction parameters is the most effective troubleshooting strategy. Here are the primary areas to investigate:
-
Insufficient Nucleophile Reactivity: The nucleophile might not be strong enough to attack the electron-deficient ring.
-
Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) will deprotonate it, increasing its nucleophilicity. For particularly challenging reactions, consider using a stronger nucleophile if your synthetic route allows.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[1][2]
-
Suboptimal Reaction Temperature: The activation energy for the SNAr reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature. Many SNAr reactions with this compound proceed well at room temperature, but some may require heating. Monitor the reaction closely for the formation of byproducts at elevated temperatures.
-
-
Poor Leaving Group (in related substrates): While fluorine is a surprisingly good leaving group in SNAr reactions due to its high electronegativity which activates the ring towards nucleophilic attack, the reactivity order is generally F > Cl > Br > I.[5][6] The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[5][6]
-
Solution: While you are using this compound, it's a good principle to remember for other substrates. The strong electron-withdrawing nature of fluorine makes it an excellent leaving group in this context.
-
Issue 2: Formation of Multiple Products or Isomers
Q: I am observing the formation of multiple products, including isomers, in my reaction. How can I improve the selectivity for the desired product?
A: The formation of multiple products in reactions with this compound often points to issues with regioselectivity or side reactions. Here’s how to address this:
-
Regioselectivity in Nucleophilic Attack: this compound has three distinct fluorine environments. Nucleophilic attack typically occurs at the para position to the nitro group due to the strong resonance stabilization of the negative charge in the Meisenheimer complex.[7][8]
-
Solution: To favor para substitution, use less reactive nucleophiles and milder reaction conditions (lower temperature, less polar solvent). More reactive nucleophiles or harsher conditions can lead to substitution at the ortho positions.
-
-
Di- or Tri-substitution: The initial product of monosubstitution is still activated towards further nucleophilic attack, which can lead to di- or even tri-substituted products.
-
Solution: Use a stoichiometric amount of the nucleophile or even a slight excess of this compound. Adding the nucleophile slowly to the reaction mixture can also help to control the reaction and minimize multiple substitutions.
-
-
Side Reactions with the Nitro Group: Under certain conditions, the nitro group itself can be a target for nucleophiles or can be reduced.
-
Solution: Avoid strongly reducing conditions if you want to preserve the nitro group. If your nucleophile is also a reducing agent, consider protecting the nitro group, though this is less common. For reduction of the nitro group to an amine, common reagents include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation.[9]
-
Issue 3: Difficulty in Product Purification
Q: My reaction seems to be working, but I am struggling to isolate the pure product from the crude mixture. What are the best purification strategies?
A: Purifying the products of this compound reactions can be challenging due to the similar polarities of the starting material, product, and potential byproducts.
-
Removal of Unreacted this compound: this compound is relatively nonpolar and can be difficult to separate from a similarly nonpolar product.
-
Solution: If your product has a functional group that allows for a significant change in polarity (e.g., an amine or an alcohol), an acid-base extraction can be very effective. For neutral products, flash column chromatography is the most common method.[10] Consider using a solvent system with low polarity to maximize separation. If the product is a solid, recrystallization can be an excellent purification technique.[11][12]
-
-
Separation of Isomers: Ortho and para substituted isomers often have very similar polarities, making them difficult to separate by chromatography.
-
Solution: High-performance liquid chromatography (HPLC) may be necessary for separating challenging isomers. Alternatively, if the isomers are crystalline, fractional crystallization might be an option.
-
-
Removal of Inorganic Salts: Bases and other inorganic reagents used in the reaction can contaminate the product.
-
Solution: A simple aqueous workup is usually sufficient to remove most inorganic salts.[10] Ensure you wash the organic layer thoroughly with water and then brine to remove any residual water before drying and concentrating.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of this compound reactions.
Q1: What is the optimal solvent for SNAr reactions with this compound?
A1: Dipolar aprotic solvents are generally the best choice.[3] These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
These solvents are effective at solvating the counter-ion of the nucleophile, thereby increasing its reactivity.[1] The choice of solvent can also influence the regioselectivity of the reaction.
Q2: How can I monitor the progress of my reaction?
A2: Several techniques can be used to monitor the progress of your reaction in real-time or by analyzing aliquots:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting material and the formation of the product.[13]
-
Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques can provide quantitative data on the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to monitor the disappearance of starting material and the appearance of product signals.[14][15][16] Benchtop NMR spectrometers can even be used for online reaction monitoring.[14]
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of isomers and multiple substitution products, other side reactions can occur:
-
Decomposition of the Nucleophile: Some nucleophiles may not be stable under the reaction conditions, especially at elevated temperatures.
-
Reaction with the Solvent: Some nucleophiles can react with solvents like DMF or DMSO, especially at higher temperatures.
-
Hydrolysis: If water is present, hydrolysis of this compound to tetrafluoronitrophenol can occur, especially in the presence of a base.
Q4: Are there any safety considerations I should be aware of when working with this compound?
A4: Yes, this compound is a hazardous chemical and should be handled with appropriate safety precautions. It is a combustible liquid and an irritant to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Add the appropriate dipolar aprotic solvent (e.g., DMF, DMSO) to dissolve the starting material.
-
In a separate flask, dissolve the nucleophile (1.0-1.2 eq) and, if necessary, a base (1.1-1.5 eq) in the same solvent.
-
Slowly add the nucleophile solution to the this compound solution at room temperature.
-
Monitor the reaction progress using TLC, GC, or LC-MS.
-
If the reaction is slow, gently heat the mixture to the desired temperature.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation.
Data Presentation: Solvent Effects on SNAr Reactions
The following table summarizes the general effect of solvent type on the rate of SNAr reactions:
| Solvent Type | Examples | General Effect on Reaction Rate | Rationale |
| Dipolar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | Solvates the cation, leaving a "naked" and more reactive anionic nucleophile. Stabilizes the charged Meisenheimer complex.[1] |
| Polar Protic | Water, Methanol, Ethanol | Low | Solvates and stabilizes the anionic nucleophile through hydrogen bonding, reducing its reactivity.[1][4] |
| Nonpolar | Toluene, Hexane | Very Low | Poor solubility of ionic nucleophiles and poor stabilization of the charged intermediate. |
Visualizations
Workflow for Troubleshooting Low Yield in SNAr Reactions
Caption: A decision-making workflow for troubleshooting low product yield.
Mechanism of Para-Substitution in SNAr of this compound
Caption: The addition-elimination mechanism for SNAr reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. DSpace [cora.ucc.ie]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Magritek [magritek.com]
- 15. researchgate.net [researchgate.net]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Managing regioselectivity in reactions of substituted Pentafluoronitrobenzene
<Technical Support Center: Managing Regioselectivity in Reactions of Substituted Pentafluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly versatile reagent in organic synthesis, prized for its susceptibility to nucleophilic aromatic substitution (SNAr). The presence of five fluorine atoms and a powerful electron-w'ithdrawing nitro group makes the aromatic ring exceptionally electron-deficient and ripe for attack by a diverse range of nucleophiles. However, the introduction of an additional substituent transforms the landscape of reactivity, presenting a fascinating and often challenging puzzle of regioselectivity. The interplay between the electronic and steric influences of both the nitro group and the existing substituent dictates the position of nucleophilic attack, primarily at the ortho or para positions relative to the nitro group.
This technical support center provides a comprehensive guide to understanding and controlling the regioselectivity in reactions of substituted this compound. We will delve into the mechanistic underpinnings of these reactions and offer practical troubleshooting advice to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho and para substituted products in my reaction?
The formation of both ortho and para isomers is a common observation in the nucleophilic aromatic substitution of substituted this compound. The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The nitro group is a strong electron-withdrawing group, activating the ring for nucleophilic attack. It stabilizes the negative charge in the Meisenheimer intermediate, a key step in the SNAr mechanism, at both the ortho and para positions through resonance.[1][2]
-
Directing Effects of the Existing Substituent: The electronic nature of the other substituent on the ring plays a crucial role. Electron-donating groups can enhance the electron density at specific positions, influencing the nucleophile's point of attack, while electron-withdrawing groups further deactivate the ring but can also exert directing effects.[3][4]
-
Steric Hindrance: The size of both the incoming nucleophile and the existing substituent can significantly impact the accessibility of the ortho positions.[5][6] Bulky nucleophiles or substituents will generally favor attack at the less sterically hindered para position.[5][7]
Q2: How does the nature of the nucleophile affect the regioselectivity?
The nucleophile is a key player in determining the ortho/para ratio.
-
Hard vs. Soft Nucleophiles: The Hard-Soft Acid-Base (HSAB) theory can provide some predictive power. The carbon atoms of the this compound ring are relatively hard electrophilic centers. Hard nucleophiles (e.g., alkoxides, primary amines) may show different selectivity compared to soft nucleophiles (e.g., thiolates).
-
Steric Bulk: As mentioned, sterically demanding nucleophiles will preferentially attack the more accessible para position to minimize steric repulsion.[5] For example, tert-butoxide will show a higher preference for para substitution than methoxide.
-
Charge: Neutral nucleophiles (e.g., ammonia, amines) and anionic nucleophiles (e.g., hydroxide, alkoxides) can exhibit different regioselectivities due to variations in their reaction mechanisms and transition state energies.[8]
Q3: What is the role of the solvent in controlling regioselectivity?
The solvent can have a profound impact on the reaction rate and selectivity.[9][10]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are commonly used for SNAr reactions.[9] They are effective at solvating the counter-ion of anionic nucleophiles, thereby increasing their nucleophilicity.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the charged Meisenheimer intermediate and the transition states leading to the ortho and para products.[11] Changes in solvent can alter the energy difference between these transition states, thus shifting the product ratio.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity. In some cases, specific hydrogen bonding interactions between the solvent, nucleophile, and substrate can favor one isomer over the other.
Q4: How can I favor para-substitution over ortho-substitution?
To enhance the yield of the para isomer, consider the following strategies:
-
Use a Bulky Nucleophile: This is often the most effective strategy to disfavor attack at the sterically hindered ortho positions.[5]
-
Employ a Sterically Hindered Substituent: If your synthesis allows, a bulky group already on the ring will further block the ortho positions.
-
Optimize Reaction Temperature: The reaction may be under kinetic or thermodynamic control.[12][13] Experimenting with different temperatures can favor the formation of the thermodynamically more stable product, which is often the para isomer due to reduced steric strain.[14]
-
Solvent Screening: Systematically screen a range of polar aprotic solvents to identify one that maximizes the para selectivity.[15][16]
Troubleshooting Guides
Problem: Low Yield of the Desired para-Isomer
Symptom: The reaction produces a significant amount of the ortho-isomer, leading to a low yield of the desired para-product and difficult purification.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Kinetic Control Favoring ortho-Product | The activation energy for the formation of the ortho-isomer may be lower, leading to its faster formation, especially at lower temperatures.[17] | Increase Reaction Temperature: Running the reaction at a higher temperature for a longer duration may allow the reaction to reach thermodynamic equilibrium, favoring the more stable para-isomer.[12][14] |
| Small Nucleophile | A small, unhindered nucleophile can readily access both the ortho and para positions. | Switch to a Bulkier Nucleophile: If chemically feasible, replace the nucleophile with a more sterically demanding analogue. For example, use tert-butanol instead of methanol. |
| Suboptimal Solvent | The solvent may be preferentially stabilizing the transition state leading to the ortho-product. | Perform a Solvent Screen: Evaluate solvents with varying polarities and coordinating abilities, such as DMF, DMSO, NMP, or sulfolane. |
Problem: Formation of Unexpected Side Products
Symptom: Besides the expected ortho and para isomers, other unidentified products are observed by TLC or LC-MS.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Di-substitution | If the reaction conditions are too harsh or the nucleophile is in large excess, a second substitution reaction can occur on the product. | Reduce Nucleophile Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile. Lower the Reaction Temperature: This will decrease the rate of the second substitution. |
| Reaction with the Nitro Group | Strong reducing agents or certain nucleophiles can react with the nitro group. | Choose a Milder Nucleophile/Reagent: If possible, select a nucleophile that is less likely to reduce the nitro group. Protect the Nitro Group (if feasible): In complex syntheses, protection might be an option, though it adds extra steps. |
| Benzyne Mechanism | Under very strong basic conditions (e.g., NaNH2), an elimination-addition (benzyne) mechanism can compete with the SNAr pathway, leading to a different regiochemical outcome.[18][19] | Use a Milder Base: Employ bases like K2CO3 or Cs2CO3 instead of stronger bases like NaH or NaNH2. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of a Substituted this compound
This protocol provides a general starting point. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates and nucleophiles.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted this compound (1.0 eq.).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to achieve a concentration of 0.1-0.5 M.
-
Base Addition: Add the base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5-2.0 eq.).
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Regioselectivity Factors
The following diagrams illustrate the key factors influencing the regioselectivity of nucleophilic attack on a substituted this compound.
Caption: Factors governing regioselectivity.
The following workflow illustrates a typical experimental approach to optimizing regioselectivity.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. youtube.com [youtube.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating Reactions with Pentafluoronitrobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization
Welcome to the Technical Support Center for pentafluoronitrobenzene applications. As a Senior Application Scientist, I've designed this guide to address a critical challenge frequently encountered in the field: the unwanted polymerization of this compound during nucleophilic aromatic substitution (SNAr) reactions. This resource moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms, offering robust troubleshooting strategies and preventative measures to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: My SNAr reaction with this compound turned into a dark, insoluble tar. What's happening?
A1: This is a classic sign of unwanted polymerization. Instead of the desired nucleophilic substitution, the this compound molecules are reacting with each other to form a high-molecular-weight polymer. This not only consumes your starting material and leads to low or no yield of the desired product but can also create significant challenges in purification. In some instances, the exothermic nature of polymerization can lead to a dangerous runaway reaction.
Q2: What causes this compound to polymerize during an SNAr reaction?
A2: The primary driver is the formation of radical species. This compound, being highly electron-deficient due to the cumulative electron-withdrawing effects of the five fluorine atoms and the nitro group, is susceptible to a Single-Electron Transfer (SET) event.[1] Strong nucleophiles or bases, common in SNAr reactions, can donate an electron to the this compound molecule, forming a radical anion.[2] This highly reactive intermediate can then initiate a radical chain polymerization.
Key Triggers for Polymerization:
-
Strong Bases/Nucleophiles: Reagents like alkoxides, thiolates, or even some amines can act as electron donors, initiating the SET process.
-
Presence of Initiators: Trace impurities, such as peroxides formed from air exposure of solvents, can act as radical initiators.
Q3: How can I prevent this polymerization?
A3: The most effective strategy is to suppress the formation and propagation of radical species by using a polymerization inhibitor . These are compounds that act as radical scavengers, reacting with and neutralizing the radical intermediates that initiate the polymerization chain reaction.[5]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving polymerization issues in your reactions.
| Symptom | Potential Cause | Recommended Solution(s) |
| Reaction mixture rapidly darkens and thickens upon adding base/nucleophile. | Radical Polymerization: Likely initiated by a Single-Electron Transfer (SET) mechanism. | 1. Add a Radical Inhibitor: Introduce a small amount (0.1-1 mol%) of a suitable inhibitor like Hydroquinone, BHT, or TEMPO to the reaction mixture before adding the base/nucleophile. 2. Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired SNAr reaction. |
| Low yield of desired product with significant baseline material in NMR and a difficult-to-purify residue. | Slow Polymerization: A slower, competing polymerization reaction is consuming the starting material. | 1. Optimize Inhibitor Concentration: The initial inhibitor concentration may be too low. Titrate the amount of inhibitor to find the optimal balance between preventing polymerization and not significantly slowing the SNAr reaction. 2. Degas Solvents: Remove dissolved oxygen, which can contribute to radical formation, by sparging your solvent with an inert gas like nitrogen or argon. |
| Reaction works initially but stops or becomes sluggish over time. | Inhibitor Consumption/Deactivation: The inhibitor may be fully consumed, allowing polymerization to begin. | 1. Consider a Retarder: Instead of or in addition to a true inhibitor, a retarder (e.g., some nitrophenols) can be used to slow down polymerization over a longer period without a distinct induction period.[2] 2. Staged Addition: If practical for your synthesis, consider adding small portions of the inhibitor over the course of the reaction. |
| Inconsistent results between batches. | Variable Purity of Reagents/Solvents: Starting materials or solvents may contain varying levels of stabilizers (inhibitors) or pro-polymerization impurities (like peroxides). | 1. Purify Reagents: If your starting materials (including this compound or the nucleophile) are stabilized with an inhibitor, it may need to be removed before use to ensure reaction consistency (see Protocol 2). 2. Use Freshly Purified Solvents: Solvents like THF can form peroxides over time. Use freshly distilled or purified solvents. |
Core Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction with this compound Incorporating a Polymerization Inhibitor
This protocol provides a framework for performing an SNAr reaction while mitigating the risk of polymerization.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, thiol, or amine)
-
Base (e.g., K₂CO₃, NaH, or Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, THF, or Acetonitrile)
-
Radical Inhibitor (e.g., Hydroquinone, BHT, or TEMPO)
-
Standard laboratory glassware, dried in an oven or flame-dried.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble your reaction glassware under an inert atmosphere. Ensure all glassware is scrupulously clean and dry.
-
Reagent Preparation: In the reaction flask, dissolve the this compound (1.0 eq) and the chosen radical inhibitor (e.g., Hydroquinone, 0.005 eq) in the anhydrous, degassed solvent.
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, add it via syringe.
-
Base Addition: Cool the reaction mixture to a suitable starting temperature (e.g., 0 °C). Slowly add the base (1.2-2.0 eq). The addition of a strong base can be exothermic and may trigger polymerization if not controlled.
-
Reaction Monitoring: Stir the reaction at the chosen temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS.
-
Work-up: Once the reaction is complete, quench it by pouring it into water or a suitable buffer. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove the high-boiling solvent and salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]
Diagram 1: SNAr Reaction Workflow with Polymerization Prevention
Caption: A generalized workflow for performing SNAr reactions with this compound, incorporating key steps for preventing polymerization.
Protocol 2: Removal of Phenolic Inhibitors (e.g., Hydroquinone, BHT) Prior to Reaction
Commercially available reagents or solvents may contain inhibitors to prevent degradation or polymerization during storage. These must often be removed before use in a sensitive reaction. Column chromatography is a gentle and effective method.[7][8]
Materials:
-
Inhibitor-containing monomer or solvent
-
Basic activated alumina
-
Chromatography column
-
Anhydrous, non-polar solvent (e.g., hexane, if needed for slurry packing)
-
Clean, dry collection flask
Procedure:
-
Column Preparation: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Packing the Column: Prepare a slurry of basic activated alumina in a non-polar solvent like hexane. Pour the slurry into the column, allowing the alumina to settle into a uniform bed. Drain the excess solvent until it is level with the top of the alumina bed.
-
Loading the Column: Carefully add the inhibitor-containing liquid directly to the top of the alumina bed.
-
Elution: Open the stopcock and allow the liquid to pass through the alumina bed under gravity. The phenolic inhibitor will be adsorbed by the basic alumina.
-
Collection: Collect the purified, inhibitor-free liquid in a clean, dry flask.
-
Immediate Use: The purified reagent is now highly reactive and should be used immediately. If storage is absolutely necessary, it should be for a minimal time, at low temperature, under an inert atmosphere, and protected from light.
Mechanistic Insight: The Role of Single-Electron Transfer (SET)
The propensity of this compound to polymerize under SNAr conditions can be understood by examining the reaction mechanism. While the classical SNAr pathway involves the formation of a Meisenheimer complex, a competing pathway involving single-electron transfer is often operative with highly electron-deficient aromatics like nitroaromatics.[9]
Diagram 2: Competing Pathways in SNAr Reactions of this compound
Caption: The desired SNAr pathway versus the competing radical polymerization pathway initiated by Single-Electron Transfer (SET). Radical inhibitors quench the key radical anion intermediate, preventing polymerization.
Safe Handling and Storage of this compound
Proper handling and storage are critical to prevent decomposition and ensure safety.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10] this compound is a combustible solid. Keep it away from heat, sparks, and open flames.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases, except under controlled reaction conditions.
By understanding the mechanistic underpinnings of this compound polymerization and implementing these preventative and troubleshooting strategies, researchers can significantly improve the reliability, yield, and safety of their synthetic procedures.
References
- 1. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Pentafluoronitrobenzene Reaction Scalability
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals tackling the complexities of scaling up reactions involving pentafluoronitrobenzene. Its high reactivity, a boon for novel molecule synthesis, presents significant safety and optimization challenges at larger scales. This document provides in-depth, field-proven insights in a direct question-and-answer format to navigate these hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so highly reactive in nucleophilic aromatic substitution (SNAr) reactions?
The exceptional reactivity of this compound stems from the powerful synergistic electron-withdrawing effects of its substituents. The nitro group (-NO₂) is a potent activating group, withdrawing electron density from the aromatic ring through both resonance (-M effect) and induction (-I effect).[1] This electron deficiency makes the ring highly susceptible to attack by nucleophiles. Furthermore, the five fluorine atoms also contribute a strong inductive (-I) pull. The rate-determining step in these reactions is typically the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The combined electron-withdrawing power of the nitro group and the fluorines stabilizes this intermediate, thereby lowering the activation energy and dramatically increasing the reaction rate.[1][2]
Q2: What is the primary safety concern when scaling up reactions with this compound?
The single most critical challenge is managing the reaction's exothermicity to prevent a thermal runaway.[3][4] SNAr reactions on such a highly activated ring are often extremely exothermic. As you scale up a reaction, the volume increases by a cube (r³), while the surface area available for heat transfer only increases by a square (r²). This fundamental geometric principle means that dissipating heat becomes progressively more difficult at larger scales.[5] If the rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise. According to the Arrhenius equation, the reaction rate increases exponentially with temperature, leading to a self-accelerating cycle that can result in a violent release of energy, over-pressurization, and vessel failure.[3][4] This is compounded by the fact that nitroaromatic compounds can undergo energetic decomposition at elevated temperatures.[6][7][8]
Q3: In SNAr reactions with this compound, which fluorine is typically substituted and why?
The fluorine atom at the para position (C-4) relative to the nitro group is preferentially substituted. This high regioselectivity is a direct consequence of the stability of the Meisenheimer intermediate. When a nucleophile attacks the C-4 position, the resulting negative charge can be delocalized via resonance onto the oxygen atoms of the nitro group, providing significant stabilization.[1][9] While attack at the ortho position (C-2, C-6) also allows for some stabilization, it is generally less favored. Attack at the meta position (C-3, C-5) does not allow for direct resonance delocalization of the negative charge onto the nitro group, making this pathway far less favorable.
Q4: What are the most common nucleophiles used with this compound in industrial and developmental chemistry?
This compound is a versatile substrate that reacts with a wide array of nucleophiles. The most common classes include:
-
Nitrogen Nucleophiles: Primary and secondary amines are frequently used to form substituted anilines.[10][11][12]
-
Sulfur Nucleophiles: Thiols readily react to form thioethers, a transformation that is highly efficient and often referred to as the para-fluoro-thiol reaction (PFTR).[13][14][15][16]
-
Oxygen Nucleophiles: Alkoxides and phenoxides are used to create aryl ethers.
-
Carbon Nucleophiles: Carbanions, such as those derived from nitroalkanes or malonates, can also be employed to form new carbon-carbon bonds.[17]
Q5: Is Phase-Transfer Catalysis (PTC) a recommended strategy for scaling these reactions?
Absolutely. Phase-Transfer Catalysis (PTC) is a highly effective and scalable technology for SNAr reactions.[18][19] It is particularly advantageous as it allows for the use of inexpensive inorganic bases (like NaOH or K₂CO₃) in a biphasic system (e.g., water-toluene), avoiding the need for expensive, anhydrous, or polar aprotic solvents like DMF or DMSO.[20] The phase-transfer catalyst, typically a quaternary ammonium salt, transports the deprotonated nucleophile from the aqueous phase to the organic phase where it can react with the this compound.[19][21] This method often leads to cleaner reactions, simpler workups, and a greener overall process.[20]
Troubleshooting Guides
Problem 1: Reaction Yield is Low or Inconsistent Upon Scale-Up
Low yield is a common scale-up issue that can often be traced back to physical process parameters rather than fundamental chemical reactivity.
Caption: Troubleshooting workflow for low yield.
-
Root Cause A: Inadequate Mass and Heat Transfer
-
Symptoms: Inconsistent results between batches, appearance of new impurities, charring, or localized discoloration.
-
The Science: On a small scale, a magnetic stir bar provides sufficient agitation. However, in larger vessels, it fails to create the necessary turbulence for uniform mixing and heat distribution. This leads to "hot spots" where the reaction runs faster, promoting side reactions, and "dead zones" with low reagent concentration, leading to incomplete conversion.[5]
-
Solution: Transition to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade turbine, anchor). The stirring speed (RPM) should be considered a critical process parameter and optimized to ensure good surface movement and bulk mixing without excessive shear.[5]
-
-
Root Cause B: Competing Side Reactions
-
Symptoms: The desired product is formed, but significant amounts of byproducts, such as di-substituted material, are also present.
-
The Science: The mono-substituted product may still be electron-deficient enough to react with a second equivalent of the nucleophile. This is exacerbated by high local concentrations of the nucleophile or elevated temperatures.
-
Solution: Implement a semi-batch process where the limiting reagent (often the nucleophile) is added slowly and controllably over time. This keeps the instantaneous concentration of the nucleophile low, favoring the desired mono-substitution. Lowering the reaction temperature can also improve selectivity, as side reactions often have a higher activation energy.
-
Problem 2: Product Purification is Impractical at Scale
A successful scale-up campaign must deliver not just a high-yielding reaction but also a robust and scalable purification method.
-
Root Cause A: Reliance on Chromatography
-
The Science: While effective in the lab, silica gel chromatography is generally not economically or logistically viable for multi-kilogram or pilot-plant scale production due to massive solvent consumption and labor intensity.[22]
-
Solution: The process must be optimized to produce a crude product that can be purified by crystallization, trituration, or extraction.[22] This involves re-evaluating the reaction conditions (solvent, temperature, stoichiometry) to minimize impurity formation. A cleaner reaction is the prerequisite for a non-chromatographic purification.
-
-
Root Cause B: Solvent-Induced Impurities
-
Symptoms: Unexpected byproducts are observed, sometimes incorporating fragments of the solvent molecule.
-
The Science: Common polar aprotic solvents can be reactive under certain conditions. For instance, N,N-Dimethylformamide (DMF) can decompose in the presence of strong bases or high temperatures to generate dimethylamine, which is a potent nucleophile and can react with this compound to form an undesired impurity.[10]
-
Solution: Select a more robust and less reactive solvent. For SNAr reactions, solvents like acetonitrile, THF, toluene, or CPME (cyclopentyl methyl ether) are often excellent alternatives. If a specific solvent is required, a thorough literature review and stability study are necessary.
-
Safety First: A Deep Dive into Thermal Hazard Management
A rigorous thermal hazard assessment is not optional; it is a mandatory prerequisite for safely scaling any reaction involving this compound.
A thermal runaway occurs when the heat generated by the reaction surpasses the heat removal capacity of the system.[4] This is a particularly high risk with nitroaromatic compounds, which can decompose exothermically.[6][7] The goal of a safety assessment is to understand the thermal potential of the reaction and ensure that adequate engineering controls are in place to manage it.
Caption: Decision workflow for thermal hazard assessment.
Key Safety Parameters & Mitigation Strategies
A comprehensive safety assessment involves quantifying the potential thermal energy of the reaction.
| Parameter | Measurement Technique | Significance |
| Onset Temperature (T_onset) | Differential Scanning Calorimetry (DSC) | The temperature at which the material begins to decompose exothermically. The maximum reaction temperature must always remain well below this value.[6] |
| Heat of Reaction (ΔH_rxn) | Reaction Calorimetry (e.g., Mettler-Toledo RC1) | The total amount of heat released during the reaction. Used to calculate the potential temperature rise. |
| Adiabatic Temperature Rise (ΔT_ad) | Calculated from ΔH_rxn and heat capacity | The theoretical temperature increase if no heat were lost to the surroundings. A high ΔT_ad signifies a high-risk reaction. |
Based on this data, a robust safety strategy must be implemented. Never scale a reaction by more than a factor of three without re-evaluating the safety case.[5][22]
| Mitigation Strategy | Mechanism of Action |
| Semi-Batch or Dosing Control | Limits the accumulation of unreacted reagents, thereby controlling the maximum potential rate of heat release. |
| Dilution | Increases the overall thermal mass (heat capacity) of the reactor contents, buffering the temperature rise from the reaction exotherm. |
| Engineered Cooling | Ensures the reactor's jacket and cooling system are capable of removing heat faster than the reaction can generate it, even under worst-case scenarios. |
| Emergency Quench Plan | A pre-defined and tested procedure to rapidly stop the reaction (e.g., by adding a cold inhibitor) in the event of a process upset. |
Experimental Protocols
Protocol 1: General Procedure for Scaled-Up SNAr with a Thiol Nucleophile using Phase-Transfer Catalysis
This protocol is a representative example and must be adapted and fully risk-assessed for the specific nucleophile and scale.
-
Vessel Inerting: The reactor is charged with toluene (10 volumes based on this compound) and sparged with nitrogen for 30 minutes to remove oxygen.
-
Reagent Charge: Charge this compound (1.0 eq), the thiol nucleophile (1.05 eq), and Tetrabutylammonium Bromide (TBAB, 0.05 eq) to the reactor under a nitrogen blanket.
-
Base Solution Preparation: In a separate addition vessel, prepare a solution of potassium carbonate (K₂CO₃, 2.0 eq) in deionized water (4 volumes).
-
Reaction Initiation: Begin vigorous overhead stirring (e.g., 250 RPM). Start the controlled addition of the aqueous K₂CO₃ solution to the reactor over 2-3 hours, maintaining the internal temperature below 25 °C using jacket cooling.
-
Reaction Monitoring: Monitor the reaction progress every hour by withdrawing a sample from the organic layer for UPLC or GC analysis. The reaction is typically complete within 4-8 hours after the base addition is finished.
-
Workup - Phase Separation: Once the reaction is complete, stop the agitation and allow the aqueous and organic layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 volumes) and brine (2 volumes) to remove residual base and catalyst.
-
Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure. Add a suitable anti-solvent (e.g., heptane) to induce crystallization of the product.
-
Isolation: Isolate the product by filtration, wash the filter cake with cold heptane, and dry under vacuum.
SNAr General Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. stonehousesafety.com [stonehousesafety.com]
- 4. icheme.org [icheme.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. | Sigma-Aldrich [merckmillipore.com]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective and Scalable Perfluoroarylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. biomedres.us [biomedres.us]
- 20. phasetransfer.com [phasetransfer.com]
- 21. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 22. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Purification Strategies for Pentafluoronitrobenzene Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective removal of unreacted pentafluoronitrobenzene from product mixtures. Grounded in established chemical principles and practical laboratory experience, this document offers troubleshooting advice, frequently asked questions, and detailed protocols to address common purification challenges.
The Challenge of this compound Removal
This compound is a valuable reagent in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions, due to the strong electron-withdrawing nature of the nitro group and the five fluorine atoms which activate the ring towards nucleophilic attack.[1][2] However, its physical properties, such as a high boiling point and relative non-polarity, can complicate its removal from reaction mixtures, especially when the desired product has similar characteristics. Incomplete removal of this starting material can interfere with subsequent reaction steps, complicate product characterization, and impact the purity of the final compound.
This guide is structured to provide a logical workflow for identifying the most appropriate purification strategy based on the specific properties of the product and the nature of the impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the purification process in a question-and-answer format.
Question 1: My desired product and the unreacted this compound have very similar boiling points, making distillation ineffective. What should I do?
Answer: When a small boiling point difference (< 25-30 °C) precludes simple or fractional distillation, alternative purification techniques that exploit different physical properties should be employed.
-
Column Chromatography: This is often the most effective method. The choice of stationary and mobile phases is critical. Given the polar nature of the nitro group, yet the overall relatively low polarity of the molecule, a systematic approach to solvent system selection is necessary.
-
Strategy: Start with a non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC).[3]
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification tool.[4] The key is to find a solvent or solvent system in which your product has high solubility at an elevated temperature and low solubility at room temperature, while this compound remains soluble at lower temperatures.
-
Extractive Work-up: If the product has a functional group that can be ionized (e.g., an acidic or basic moiety), an acid-base extraction can be used to selectively move the product into an aqueous layer, leaving the neutral this compound in the organic layer. The product can then be recovered by neutralizing the aqueous layer and extracting it back into an organic solvent.
Question 2: I'm seeing multiple spots on my TLC plate after the reaction, and I'm not sure which one is my product and which is the starting material.
Answer: Proper identification on a TLC plate is crucial before attempting a large-scale purification.
-
Co-spotting: Run a TLC with three lanes: one with your crude reaction mixture, one with a pure sample of this compound, and a third lane where you "co-spot" both the crude mixture and the starting material. If a spot in your crude mixture has the same retention factor (Rf) as the starting material and the co-spotted lane shows a single, more intense spot at that Rf, you have identified the unreacted this compound.[5]
-
Visualization: this compound is UV active due to the aromatic ring. If your product is also UV active, you will see both spots under a UV lamp. Staining with a general stain like potassium permanganate can also help visualize spots.
Question 3: I've performed a column chromatography, but I'm still seeing traces of this compound in my product fractions according to NMR.
Answer: Trace impurities can be persistent. Here are a few strategies to improve purity:
-
Optimize Chromatography:
-
Solvent Gradient: Use a shallower solvent gradient during your column chromatography to improve the separation between your product and the starting material.
-
Column Size: Ensure you are using a column with a sufficient amount of silica gel for the amount of crude material you are purifying. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
-
Second Purification Step: Sometimes a single purification method is not enough.
-
Recrystallization: If your product is a solid, recrystallizing the material obtained from the column can remove the final traces of impurity.[6]
-
Preparative TLC or HPLC: For small-scale purifications or when high purity is essential, preparative TLC or High-Performance Liquid Chromatography (HPLC) can provide excellent separation.[7]
-
Frequently Asked Questions (FAQs)
What are the key physical properties of this compound to consider during purification?
Understanding these properties is fundamental to designing an effective separation strategy.
| Property | Value | Implication for Purification |
| Molecular Weight | 213.06 g/mol [7] | - |
| Boiling Point | 158-161 °C[7] | High boiling point necessitates vacuum distillation for removal from less volatile products. Separation from products with similar boiling points is challenging. |
| Density | 1.656 g/mL at 25 °C[7] | Denser than water, will be in the lower layer in an aqueous extraction with a less dense organic solvent. |
| Solubility | Insoluble in water; Soluble in many organic solvents (e.g., toluene, ethers, chlorinated solvents).[7] | Facilitates removal of water-soluble impurities through aqueous washes. Its solubility in organic solvents means it will be carried through with the product in standard extractions. |
| Appearance | Liquid[7] | - |
What are the common byproducts in reactions involving this compound?
The primary reaction of this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms, typically at the para position due to the directing effect of the nitro group.[1][8]
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Regioisomers: While para-substitution is favored, ortho-substitution can also occur, leading to a mixture of isomers.[1]
-
Di- and Poly-substituted Products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, multiple fluorine atoms can be substituted.
-
Products of Side Reactions: The nucleophile or product may undergo side reactions under the reaction conditions.
Which analytical techniques are best for detecting residual this compound?
A combination of techniques provides the most comprehensive picture of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly powerful for detecting fluorine-containing impurities. The presence of characteristic signals for this compound will confirm its presence. 1H NMR can also be used to detect impurities if they have unique proton signals.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile components. This compound is amenable to GC analysis, and its mass spectrum provides a definitive identification.[11][12]
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction and the effectiveness of a purification step.[3]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for separating a less polar product from the more polar (due to the nitro group) this compound.
Workflow Diagram:
Caption: Workflow for purification by column chromatography.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity (e.g., 100% hexane, 9:1 hexane/ethyl acetate, 4:1 hexane/ethyl acetate, etc.).
-
The ideal solvent system will give good separation between the product spot and the this compound spot, with the product Rf ideally between 0.2 and 0.4.[5]
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a more polar solvent if necessary.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the fractions by TLC to determine which contain the desired product and which contain impurities.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This method is suitable if the desired product is a solid at room temperature.[4]
Logical Relationship Diagram:
Caption: Logical steps in the recrystallization process.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, or mixtures) to each test tube.
-
Observe the solubility at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely.
-
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. sites.wp.odu.edu [sites.wp.odu.edu]
- 11. Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pub.h-brs.de [pub.h-brs.de]
Technical Support Center: Catalyst Deactivation in Pentafluoronitrobenzene Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with pentafluoronitrobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges of catalyst deactivation when working with this highly electron-deficient and coordinating substrate. The information presented here is synthesized from established principles of organometallic chemistry and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue in cross-coupling reactions with this compound?
A1: this compound presents a "perfect storm" of challenges for palladium catalysts due to two primary factors:
-
Extreme Electron Deficiency: The five fluorine atoms and the nitro group create a highly electron-poor aromatic ring. This electronic property can slow down the rate-determining oxidative addition step of the catalytic cycle for many cross-coupling reactions.[1][2] Slower turnover increases the catalyst's residence time in solution, making it more susceptible to decomposition pathways.
-
Coordinating Nitro Group: The nitro group can act as a Lewis base and coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, effectively "poisoning" the catalyst.[3]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Visual cues can be a strong indicator of catalyst deactivation. The most common sign is the formation of palladium black , a fine, black precipitate of metallic palladium.[4] This indicates that the active Pd(0) species has agglomerated and fallen out of the catalytic cycle. Other signs include:
-
A stalled reaction, where conversion to the product ceases despite the presence of starting materials.
-
A significant decrease in the reaction rate over time.
-
A change in the color of the reaction mixture to a dark, heterogeneous suspension.
Q3: How does the choice of palladium precursor affect catalyst stability?
A3: The choice of palladium precursor is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, they require in situ reduction to the active Pd(0) state.[5] This reduction process can sometimes be inefficient or lead to the formation of palladium nanoparticles and ultimately palladium black, especially with challenging substrates.[4] Using well-defined Pd(0) precatalysts, such as those from the Buchwald or PEPPSI™ families, can provide a more controlled and efficient initiation of the catalytic cycle, often leading to improved catalyst stability and reproducibility.[6]
Q4: Can the base I use contribute to catalyst deactivation?
A4: Absolutely. The base plays a multifaceted role in cross-coupling reactions, and an improper choice can lead to catalyst deactivation.[7][8] For instance:
-
Incompatibility with Substrate: Strong bases like sodium tert-butoxide can be incompatible with the nitro group on this compound, leading to side reactions and the generation of species that can poison the catalyst.[9]
-
Insolubility: Insoluble inorganic bases can lead to poor reaction kinetics and localized high concentrations of base, which can promote catalyst decomposition.
-
Formation of Inhibitory Species: Certain bases can interact with the palladium center or other reaction components to form species that inhibit the catalytic cycle.
A careful screening of bases, considering both strength and solubility, is often necessary.
Troubleshooting Guides
Issue 1: Rapid Formation of Palladium Black and Reaction Stalling
This is a classic sign of catalyst agglomeration and precipitation. Here’s a systematic approach to troubleshoot this issue:
Underlying Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Ligand Protection | The palladium center is not sufficiently shielded by the ligand, leading to aggregation. | 1. Increase Ligand Loading: Try a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 1.5:1). 2. Switch to a Bulkier Ligand: Employ sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) that can provide a more protective coordination sphere around the palladium.[10] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of catalyst decomposition and aggregation. | 1. Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Stepwise Heating: Gradually increase the temperature to find the optimal balance between reaction rate and catalyst stability. |
| Presence of Oxygen | Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose to palladium black.[4] | 1. Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed using techniques like freeze-pump-thaw or sparging with an inert gas. 2. Maintain Inert Atmosphere: Use a Schlenk line or a glovebox to maintain a positive pressure of argon or nitrogen throughout the reaction. |
Experimental Protocol: Ligand Screening for Catalyst Stability
-
Setup: In parallel, set up several small-scale reactions in vials under an inert atmosphere.
-
Reagents: To each vial, add this compound (1 equiv.), the coupling partner (1.2 equiv.), and the chosen base (2 equiv.).
-
Catalyst System: In separate vials, prepare the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd) and a panel of ligands (e.g., PPh₃, XPhos, SPhos, an NHC precursor, 2.2 mol%).
-
Addition: Add the catalyst/ligand solutions to the reaction vials.
-
Reaction: Stir the reactions at the desired temperature and monitor for the formation of palladium black and product formation by TLC or GC/MS.
-
Analysis: Compare the stability of the catalyst and the reaction outcome with each ligand to identify the optimal choice.
Diagram: Troubleshooting Palladium Black Formation
Caption: A workflow for diagnosing and addressing the formation of palladium black.
Issue 2: Low or No Conversion, No Obvious Catalyst Precipitation
In this scenario, the catalyst may be present in a soluble but inactive form.
Underlying Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Poisoning by Nitro Group | The nitro group is coordinating to the palladium center, forming an inactive complex.[3] | 1. Ligand Modification: Use highly electron-donating and sterically demanding ligands that can compete with the nitro group for coordination to the palladium. 2. Additive Screening: In some cases, additives like salts (e.g., LiCl) can disrupt inhibitory interactions.[11] |
| Slow Oxidative Addition | The highly electron-deficient nature of this compound can make the oxidative addition of the C-F or other C-X bond to Pd(0) slow.[1][2] | 1. Use a More Electron-Rich Catalyst: Employ a catalyst system with more electron-donating ligands to increase the nucleophilicity of the Pd(0) center.[10] 2. Increase Temperature: Carefully increase the reaction temperature to provide the necessary activation energy. |
| Inefficient Reductive Elimination | The final step of the catalytic cycle, reductive elimination to form the product, may be slow. | 1. Ligand Choice: Bulky ligands can promote reductive elimination by creating steric strain in the palladium complex.[10] 2. Consider a Different Palladium Precursor: Some precatalysts are better at promoting the final reductive elimination step. |
Experimental Protocol: Catalyst Activity Test
To determine if your catalyst is active, it's useful to run a control reaction with a known, reliable substrate.
-
Standard Reaction: Set up a small-scale Suzuki-Miyaura coupling using bromobenzene and phenylboronic acid, which are known to be highly reactive.[6]
-
Your Catalyst System: Use the same palladium precursor, ligand, base, and solvent that you are using for your this compound reaction.
-
Reaction Conditions: Run the reaction under standard, mild conditions (e.g., 80 °C).
-
Analysis: If this reaction fails to produce a significant amount of biphenyl, it is highly likely that your catalyst or one of the reagents in your catalyst system is inactive or of poor quality.[6]
Diagram: Diagnosing Low Conversion
Caption: A logical workflow for troubleshooting low or no conversion in this compound cross-coupling reactions.
References
- 1. Method for regenerating a palladium catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Elimination from Arylpalladium Cyanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Item - ArâF Reductive Elimination from Palladium(II) Revisitedâ - American Chemical Society - Figshare [acs.figshare.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism, electronic and ligand effects for reductive elimination from arylPd(II) trifluoromethyl complexes: a systematic DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Pentafluoronitrobenzene Reactions
Welcome to the technical support center for navigating the work-up of reactions involving pentafluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in nucleophilic aromatic substitution (SNAr) reactions. As a highly activated electrophile, this compound offers a powerful tool for the synthesis of complex molecules, but its reactivity can also present unique challenges during product isolation and purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your work.
Troubleshooting Guide
This section addresses common problems encountered during the work-up of this compound reactions in a question-and-answer format.
Scenario 1: Persistent Emulsion During Aqueous Wash
Q1: I've quenched my reaction of this compound with an amine nucleophile and proceeded to an aqueous work-up. Now I have a persistent emulsion that won't separate. What should I do?
A1: Emulsion formation is a frequent issue, especially when the reaction mixture contains salts, polar solvents, or amphiphilic molecules.[1][2] Here is a systematic approach to breaking the emulsion:
-
Increase the Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine).[1] This increases the polarity of the aqueous phase, often forcing the separation of the organic layer.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[1] This can sometimes allow the layers to coalesce without forming a stable emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[1]
-
Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period can lead to separation.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density can sometimes alter the physical properties of the organic phase enough to break the emulsion.
Scenario 2: Difficulty Removing Unreacted Starting Material or Byproducts
Q2: My crude NMR shows both my desired product and unreacted this compound. How can I effectively remove the starting material?
A2: Due to the similar physical properties of the starting material and the product (both are typically non-polar), chromatographic separation can be challenging. A chemical approach can be more effective:
-
Scavenging with a Thiol: If your product is stable to these conditions, you can add a thiol resin or a high-boiling point thiol (like dodecanethiol) with a non-nucleophilic base (e.g., diisopropylethylamine) to the crude mixture. The thiol will react with the remaining this compound to form a more polar thioether, which can then be more easily separated by column chromatography or an acidic wash if a basic handle is introduced.
Q3: My reaction with a thiol nucleophile has gone to completion, but I am struggling to remove the disulfide byproduct formed from the oxidation of my starting thiol. What is the best approach?
A3: Disulfide byproducts can complicate purification. Here are a few strategies:
-
Reductive Work-up: Treat the crude reaction mixture with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This will reduce the disulfide back to the thiol, which can then be removed by an aqueous basic wash (e.g., with 1M NaOH) to form the water-soluble thiolate. Ensure your desired product is stable to these conditions.
-
Selective Extraction: If the disulfide is significantly less polar than your product, it may be possible to remove it by washing the crude mixture with a non-polar solvent like hexanes, in which the disulfide may be more soluble.
Frequently Asked Questions (FAQs)
Q1: What is the best general procedure for quenching a reaction of this compound with a nucleophile?
A1: The ideal quenching procedure depends on the nature of the nucleophile and the reaction solvent. A general and safe starting point is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This will protonate and deactivate many nucleophiles and is generally less exothermic than quenching with water directly. For highly reactive organometallic nucleophiles, a staged quench with a less reactive alcohol like isopropanol, followed by methanol, and then water is recommended for safety.[4]
Q2: I am using a basic catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in my reaction of this compound with a thiol. How do I effectively remove the DBU during work-up?
A2: DBU is an amine base and can be removed with an acidic wash.[5] During the work-up, wash the organic layer several times with a dilute aqueous acid solution, such as 1M HCl or 10% aqueous copper sulfate.[5][6] The DBU will be protonated, forming a water-soluble salt that will partition into the aqueous layer. Be sure to check the pH of the aqueous layer to ensure it is acidic.
Q3: My product is a solid that precipitates upon quenching. What is the best way to isolate and purify it?
A3: If your product precipitates upon quenching, you can isolate it by vacuum filtration.[1] The solid should be washed with cold water to remove any water-soluble impurities.[1] To further purify the product, recrystallization is often a good choice. The appropriate solvent for recrystallization will depend on the specific properties of your product and must be determined experimentally.[1]
Q4: My product is an oil and does not precipitate upon quenching. What is the standard work-up procedure in this case?
A4: For liquid products, a liquid-liquid extraction is the standard procedure.[1] After quenching, the entire mixture should be transferred to a separatory funnel. Extract the aqueous layer several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[7] The combined organic layers should then be washed with water and brine, dried over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.[8] The final purification is typically achieved by column chromatography or distillation.
Q5: Are there any specific safety precautions I should take when working with this compound and its reactions?
A5: Yes, this compound is a hazardous substance. It is harmful if swallowed and may cause an allergic skin reaction. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Reactions involving this compound can be exothermic, so it is important to control the rate of addition of reagents and to have a cooling bath readily available. Always consult the Safety Data Sheet (SDS) for detailed safety information before starting any experiment.
Experimental Protocols
Standard Quenching and Aqueous Work-up Protocol
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly add a saturated aqueous solution of NH₄Cl to the reaction mixture with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with water, followed by a wash with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Decision tree for troubleshooting work-up procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. static.yntc.org.cn [static.yntc.org.cn]
Technical Support Center: Analytical Methods for Monitoring Pentafluoronitrobenzene Reactions
Welcome to the technical support center for monitoring the progress of reactions involving pentafluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.
This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions, making it a valuable building block in the synthesis of complex fluorinated molecules. Precise monitoring of these reactions is critical for optimizing yield, minimizing impurities, and understanding reaction kinetics. This guide provides in-depth technical information and practical troubleshooting advice for the most common analytical techniques employed for this purpose.
Choosing the Right Analytical Tool
The selection of an appropriate analytical method is contingent on the specific reaction being studied, the information required (e.g., qualitative vs. quantitative), and the available instrumentation. This section will delve into the most effective techniques for monitoring this compound reactions.
Workflow for Method Selection
Below is a general workflow to guide you in selecting the most suitable analytical technique for your needs.
Caption: Decision workflow for selecting an analytical method.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for monitoring this compound reactions, particularly when the reactants and products are volatile and thermally stable.
A. Principle of Operation
GC separates compounds based on their partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.
B. Recommended GC Protocol
Objective: To monitor the conversion of this compound to a substituted product.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms).[1]
-
Injector: Split/splitless injector.
Procedure:
-
Sample Preparation: At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot into a larger volume of a suitable solvent (e.g., 1 mL of ethyl acetate) that is miscible with the reaction solvent but does not react with the components. If necessary, filter the sample to remove any solids.
-
Injection: Inject 1 µL of the prepared sample into the GC. A split injection (e.g., 50:1 split ratio) is often suitable to avoid column overload.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C
-
-
Data Analysis: Identify the peaks corresponding to this compound and the product(s) based on their retention times (determined by running standards of the starting material and, if available, the expected product). Calculate the percent conversion by comparing the peak area of the starting material at t=0 with its peak area at subsequent time points.
| Compound | Expected Retention Time (min) | Notes |
| This compound | ~ 5-7 | Retention time will vary based on the specific column and conditions. |
| Monosubstituted Product | Typically > 7 | Generally less volatile than the starting material. |
| Disubstituted Product | Typically > 10 | Even less volatile. |
C. GC Troubleshooting Guide & FAQs
Q1: I'm seeing peak tailing for my compounds. What could be the cause?
A1: Peak tailing, especially for polar analytes, can be caused by several factors.[2][3]
-
Active Sites in the Inlet or Column: Exposed silanol groups in the inlet liner or on the column stationary phase can interact with polar compounds.
-
Solution: Use a deactivated inlet liner. As a last resort, you can cut the first few centimeters off the column, as this is where non-volatile residues tend to accumulate.[4]
-
-
Column Contamination: Buildup of non-volatile material on the column can lead to poor peak shape.
-
Solution: Bake out the column at its maximum isothermal temperature for a few hours.[4]
-
-
Improper Column Installation: If the column is not seated correctly in the injector or detector, it can cause peak shape issues.
-
Solution: Reinstall the column according to the manufacturer's instructions.
-
Q2: My retention times are shifting between runs. Why is this happening?
A2: Retention time instability is often related to issues with the carrier gas flow or oven temperature.[2]
-
Leaks: A leak in the system will cause fluctuations in the carrier gas flow rate.
-
Solution: Use an electronic leak detector to check for leaks at all fittings, especially the septum and column connections.[4]
-
-
Flow Control: If you are not using a constant flow mode, pressure changes can affect retention times.
-
Solution: Ensure your GC is set to a constant flow mode.
-
-
Oven Temperature: Inconsistent oven temperature control will lead to variable retention times.
-
Solution: Verify that the oven temperature is stable and accurate.
-
Q3: I don't see my product peak, or the response is very low.
A3: This could be due to several reasons, from sample decomposition to detection issues.
-
Thermal Decomposition: The product may be thermally labile and decomposing in the hot injector.
-
Solution: Lower the injector temperature. You might also consider derivatizing the analyte to a more stable form.
-
-
Column Adsorption: The product may be irreversibly adsorbing to the column.
-
Solution: Try a column with a different stationary phase or ensure the column is properly deactivated.
-
-
Detector Issue (FID): If the product lacks C-H bonds, it will not be detected by FID.
-
Solution: Use a different detector, such as a thermal conductivity detector (TCD) or a mass spectrometer.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent alternative to GC, especially for products that are non-volatile, thermally sensitive, or have high molecular weights.
A. Principle of Operation
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. In reversed-phase HPLC, the most common mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
For fluorinated compounds like this compound and its derivatives, specialized fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer unique selectivity and enhanced retention compared to traditional C18 columns.[5][6]
B. Recommended HPLC Protocol
Objective: To quantify the formation of a polar product from a this compound reaction.
Instrumentation:
-
HPLC System: With a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For better separation of fluorinated species, a PFP column is recommended.[5]
-
Mobile Phase: A mixture of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Procedure:
-
Sample Preparation: At designated time points, withdraw an aliquot from the reaction. Quench and dilute it in a solvent that is miscible with the mobile phase (e.g., acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
HPLC Conditions (Example):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
Start at 50% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the chromophore of interest).
-
-
Data Analysis: Create a calibration curve for the starting material and product using standards of known concentration. Use the peak areas from the reaction samples to determine the concentration of each component over time.
C. HPLC Troubleshooting Guide & FAQs
Q1: I'm experiencing high backpressure in my system.
A1: High backpressure is a common issue and usually indicates a blockage.[7][8]
-
Frit Blockage: The most common cause is a blocked frit in the column or guard column.
-
Solution: Replace the guard column. If the pressure is still high, try back-flushing the analytical column (disconnect it from the detector first). If that fails, the column may need to be replaced.
-
-
Sample Particulates: Injecting unfiltered samples can clog the system.
-
Solution: Always filter your samples before injection.[9]
-
-
Mobile Phase Precipitation: If you are using buffered mobile phases, the buffer can precipitate if the organic solvent concentration gets too high.
-
Solution: Ensure your buffer is soluble in the highest organic concentration of your gradient.
-
Q2: My baseline is noisy or drifting.
A2: An unstable baseline can interfere with accurate quantification.[7][9]
-
Air Bubbles: Air in the pump or detector cell is a frequent cause of noise.[9]
-
Solution: Degas your mobile phases thoroughly before use. Purge the pump to remove any trapped bubbles.
-
-
Contaminated Mobile Phase: Impurities in the solvents can lead to a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.
-
-
Detector Lamp Failing: An aging detector lamp can cause baseline instability.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
Q3: Why are my peak shapes poor (fronting or tailing)?
A3: Asymmetrical peaks can compromise resolution and integration.[3]
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).
-
Solution: Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or triethylamine). Ensure the sample solvent is not stronger than the mobile phase.
-
-
Peak Fronting: Typically a sign of column overload.
-
Solution: Reduce the injection volume or the concentration of your sample.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring because it is inherently quantitative and provides detailed structural information.[10] The presence of fluorine in this compound and its derivatives makes 19F NMR a particularly clean and sensitive method for monitoring these reactions.
A. Principle of Operation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local electronic environment, allowing for the differentiation of atoms in different parts of a molecule. The area under an NMR peak is directly proportional to the number of nuclei it represents.[10]
B. Recommended 19F qNMR Protocol
Objective: To obtain highly accurate kinetic data for a reaction involving this compound.
Instrumentation:
-
NMR Spectrometer: A standard NMR spectrometer capable of 19F detection.
Procedure:
-
Sample Preparation: At each time point, a sample is taken from the reaction. Alternatively, the entire reaction can be run in an NMR tube.[11] For quantitative analysis, a known amount of an internal standard (a stable, fluorinated compound that does not react with the reaction components and has a resonance in a clear region of the spectrum) is added to the sample.
-
NMR Acquisition:
-
Acquire a standard 19F NMR spectrum.
-
Key Parameters for Quantitation:
-
-
Data Processing and Analysis:
-
Process the spectra consistently (e.g., same phasing and baseline correction).
-
Integrate the peaks for the starting material, product(s), and the internal standard.
-
Calculate the concentration of each species relative to the known concentration of the internal standard.
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
C. NMR Troubleshooting Guide & FAQs
Q1: My NMR signals have distorted lineshapes. How can I fix this?
A1: Poor lineshape is often due to an inhomogeneous magnetic field across the sample.
-
Shimming: The magnetic field needs to be "shimmed" to be homogeneous.
-
Solution: Re-shim the spectrometer on your sample. For reactions run in the NMR tube, shimming may need to be repeated as the reaction progresses, especially if there are changes in viscosity or susceptibility.[14]
-
-
Sample Quality: Precipitates or paramagnetic species in the sample can degrade resolution.
-
Solution: Ensure your sample is fully dissolved and free of solid particles. If paramagnetic catalysts are used, this can be an unavoidable issue.
-
Q2: My quantitative results are not reproducible.
A2: Inaccurate quantification in NMR is almost always due to improper acquisition parameters.
-
Incomplete Relaxation: If the relaxation delay (d1) is too short, signals will not have fully relaxed, and their integrals will not be proportional to concentration.
-
Solution: Measure the T1 values for your compounds of interest and set d1 to at least 5 times the longest T1.[12]
-
-
Poor Signal-to-Noise: Low S/N leads to integration errors.
-
Solution: Increase the number of scans to improve the S/N.[13]
-
Mass Spectrometry (MS) and FTIR
While GC-MS is a common combination, MS and FTIR can also be used as standalone techniques for reaction monitoring.
A. Mass Spectrometry
Direct Infusion MS: For a quick qualitative check, a diluted aliquot of the reaction mixture can be directly infused into a mass spectrometer (e.g., using an ESI source). This allows for the rapid detection of the molecular ions of the starting material and products, confirming that the reaction is proceeding.[15][16]
Fragmentation Patterns: In GC-MS with electron ionization (EI), the fragmentation pattern can help confirm the identity of products. For this compound derivatives, common fragmentations include the loss of NO2 and sequential loss of fluorine atoms.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR: FTIR spectroscopy can be used for real-time reaction monitoring by inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel.[17][18] This technique is excellent for tracking the disappearance and appearance of specific functional groups.
Key Vibrational Bands for this compound Reactions:
-
N-O Stretch (NO2 group): Strong bands around 1550-1500 cm-1 and 1350-1300 cm-1. The disappearance of these bands would indicate a reaction at the nitro group.
-
C-F Stretch: Strong bands in the 1400-1000 cm-1 region.
-
Product-Specific Bands: The appearance of new bands (e.g., C-O, C-N, or C-S stretches) will signal the formation of the SNAr product.
FTIR is a powerful tool for monitoring the conversion of functional groups and can provide valuable kinetic information without the need for sample workup.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Pentafluoronitrobenzene in Nucleophilic Aromatic Substitution
Abstract
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. This guide provides an in-depth comparison of the reactivity of pentafluoronitrobenzene against other common nitroaromatic compounds in the context of nucleophilic aromatic substitution (SNAr). We will explore the fundamental electronic principles that govern this reactivity, present comparative experimental data, and offer practical protocols. Our analysis demonstrates that the unique electronic properties conferred by five fluorine atoms, in concert with a nitro group, render this compound a superior substrate for SNAr reactions, often enabling faster reactions under milder conditions than its traditional nitroaromatic counterparts.
Introduction: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, allowing for the functionalization of aromatic rings.[1][2] Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr proceeds efficiently on electron-deficient aromatic systems.[3] The reaction is characterized by a two-step addition-elimination mechanism.[4][5][6]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step of the reaction.[7][8]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The efficiency of an SNAr reaction is governed by three primary factors:
-
Ring Activation: The presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) or cyano (–CN) groups, is crucial. These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[1][3][7]
-
Leaving Group Ability: The leaving group must be able to depart with the electron pair from the C-X bond. In the context of SNAr, the reactivity order of halogens is often F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom, making the attacked carbon more electrophilic.[7]
-
Nucleophile Strength: Stronger nucleophiles generally react faster. Common nucleophiles include alkoxides, thiolates, and amines.[7]
This compound: A Highly Activated System
This compound stands out as an exceptionally reactive SNAr substrate. Its reactivity stems from the powerful synergistic electron-withdrawing effects of both the nitro group and the five fluorine atoms. While the nitro group activates the ring via resonance and induction, the fluorine atoms exert a potent inductive effect, creating a highly electron-deficient (electrophilic) aromatic core that is primed for nucleophilic attack.[9]
Substitution on this compound overwhelmingly occurs at the C4 position, para to the nitro group. This regioselectivity is a direct consequence of the stability of the corresponding Meisenheimer intermediate. When the nucleophile attacks the para position, the resulting negative charge can be delocalized directly onto the oxygen atoms of the nitro group, providing substantial resonance stabilization.[10]
Caption: The SNAr mechanism on this compound proceeds via a stabilized Meisenheimer complex.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with other widely used nitroaromatic substrates. The presence of multiple EWGs significantly enhances reactivity. For instance, 2,4-dinitrochlorobenzene is more reactive than p-nitrochlorobenzene because the additional ortho nitro group further stabilizes the Meisenheimer complex.[11][12]
This compound often surpasses even these di- and tri-nitro analogs in reactivity. The cumulative inductive pull of five fluorine atoms makes the ring exceptionally electrophilic, accelerating the initial, rate-determining nucleophilic attack.
| Substrate | Activating Groups | Leaving Group | Relative Reactivity Trend | Key Features |
| This compound | 1x –NO₂ (para), 5x –F | F | Very High | Exceptionally high ring activation from five fluorine atoms; F is an excellent SNAr leaving group.[9] |
| Picryl Chloride | 3x –NO₂ (ortho, para) | Cl | Very High | Strong activation from three nitro groups provides excellent resonance stabilization. |
| 2,4-Dinitrochlorobenzene | 2x –NO₂ (ortho, para) | Cl | High | A classic, highly reactive SNAr substrate used as a benchmark.[13][14] |
| p-Nitrochlorobenzene | 1x –NO₂ (para) | Cl | Moderate | The baseline for activated nitroaromatics; requires more forcing conditions.[11] |
| Chlorobenzene | None | Cl | Very Low | Lacks activation; generally unreactive towards SNAr without extreme conditions or a different mechanism (e.g., benzyne).[12] |
Experimental Validation: A Case Study in BODIPY Dye Synthesis
The synthesis of boron-dipyrromethene (BODIPY) dyes provides a compelling practical illustration of this compound's enhanced reactivity.[] The traditional synthesis involves the condensation of pyrroles with an aldehyde or acid chloride to form the dipyrromethene core, followed by complexation with boron trifluoride.[16][] Using highly reactive aryl precursors allows this reaction to proceed rapidly and often in high yield.
Here, we compare a mechanochemical synthesis protocol that highlights the efficiency gained by using a more reactive precursor.[16][18]
Caption: Comparative workflow for BODIPY synthesis highlighting efficiency gains with a highly activated aryl.
Protocol: Expeditious, Mechanochemical Synthesis of a meso-Aryl BODIPY Dye
This protocol is adapted from literature procedures demonstrating a rapid, solvent-free synthesis.[16][18]
Objective: To compare the synthesis of a BODIPY dye using p-nitrobenzaldehyde (representing a standard reactivity precursor) versus a precursor derived from this compound. The latter's reactivity is so high that direct use in this one-pot condensation can be complex; however, its utility shines in post-synthetic modification of a pre-formed BODIPY core, a common and powerful strategy.
Part A: Synthesis of a BODIPY Core
-
Reagent Preparation: In a mortar, combine 2,4-dimethylpyrrole (2 mmol) and p-nitrobenzaldehyde (1 mmol).
-
Condensation: Gently grind the solids with a pestle for approximately 1 minute.
-
Acid Catalysis: Add 2-3 drops of trifluoroacetic acid (TFA) and continue grinding. The mixture will turn dark and viscous. Monitor the consumption of the aldehyde by TLC (thin-layer chromatography).
-
Oxidation: Add p-chloranil (1 mmol) to the mixture and grind for another 1-2 minutes until the mixture becomes a free-flowing dark solid with a green luster.
-
Basification & Complexation: Add triethylamine (Et₃N, 5-6 mmol) and grind for 30 seconds. The color will change to a bright orange/red. Immediately add boron trifluoride diethyl etherate (BF₃·OEt₂, 6-7 mmol) and grind for a final 1 minute. The mixture will turn a deep red and may fluoresce.
-
Workup: Dissolve the crude mixture in dichloromethane (DCM), wash with water, dry over Na₂SO₄, and purify by column chromatography to yield the meso-(p-nitrophenyl) BODIPY dye.
Part B: Post-Synthetic Modification using this compound
This demonstrates the high reactivity in a different context. If one were to synthesize a BODIPY dye with a nucleophilic handle (e.g., a meso-(p-hydroxyphenyl) BODIPY), that product could be rapidly functionalized using this compound.
-
Reaction Setup: Dissolve meso-(p-hydroxyphenyl) BODIPY (1 equiv.) in a polar aprotic solvent like DMF or DMSO.
-
Deprotonation: Add a mild base such as K₂CO₃ (2-3 equiv.) and stir for 10 minutes.
-
SNAr Reaction: Add this compound (1.1 equiv.) to the solution.
-
Monitoring: The reaction is typically complete within 1-2 hours at room temperature, which is significantly faster and requires milder conditions than a similar reaction with a less activated aryl halide like p-nitrochlorobenzene (which would likely require heating for many hours). Monitor by TLC.
-
Workup: Upon completion, pour the reaction mixture into water, extract with an organic solvent like ethyl acetate, wash the organic layers, dry, and purify by chromatography.
Causality Behind Experimental Choices: The mechanochemical approach is chosen to highlight the intrinsic speed of the condensation reaction, which is often limited by solvent diffusion in traditional methods. For the post-synthetic modification, the choice of a polar aprotic solvent (DMF/DMSO) is critical as it solvates the cation of the base (e.g., K⁺) but leaves the nucleophilic phenoxide anion relatively "bare" and highly reactive, accelerating the SNAr reaction.
Conclusion
This compound exhibits exceptional reactivity in nucleophilic aromatic substitution reactions, frequently surpassing that of classic substrates like 2,4-dinitrochlorobenzene. This heightened reactivity is a direct result of the profound electrophilicity imparted on the aromatic ring by the combined inductive effects of five fluorine atoms and the resonance/inductive effects of a nitro group. This allows synthetic chemists to perform functionalizations under significantly milder conditions, leading to shorter reaction times, higher yields, and access to novel chemical structures. For professionals in drug discovery and materials science, leveraging the superior reactivity of this compound can be a powerful strategy for accelerating research and development.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doubtnut.com [doubtnut.com]
- 12. 2 4Dinitrochlorobenzene is less reactive than chlorobenzene class 11 chemistry CBSE [vedantu.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 16. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Fluorinating Agents Versus Pentafluoronitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of drug design.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[3][4][5] Consequently, the demand for versatile and selective fluorination methods has surged.[1][6]
This guide provides a comparative analysis of the broad classes of fluorinating agents against a specific, yet important, building block: Pentafluoronitrobenzene (PFNB). We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of these reagents to empower researchers to make informed decisions in their synthetic campaigns.
Part 1: The Landscape of Modern Fluorinating Agents
Fluorinating agents are broadly categorized based on the nature of the fluorine species delivered to the substrate: "electrophilic" (F⁺ equivalents) and "nucleophilic" (F⁻ equivalents).[7][8]
Electrophilic Fluorinating Agents ("F⁺" Donors)
These reagents deliver an electron-deficient fluorine atom to a nucleophilic carbon center, such as enolates, enol ethers, or electron-rich aromatic rings.[7] They are prized for their utility in late-stage fluorination, where a C-H or C-C bond in a complex molecule is converted directly to a C-F bond.[3][4][9]
Key Reagents:
-
Selectfluor® (F-TEDA-BF₄): A highly reactive, stable, and easy-to-handle crystalline solid.[10] It is one of the most widely used electrophilic fluorinating agents.[11]
-
N-Fluorobenzenesulfonimide (NFSI): Another robust and versatile N-F reagent, often used in radical or photocatalyzed reactions for fluorinating benzylic positions.[6]
-
N-Fluoropyridinium Salts: The reactivity of these reagents can be tuned by altering the substituents on the pyridine ring.[12]
Mechanism: The precise mechanism can be complex and substrate-dependent, with proposals including a polar Sₙ2 pathway and a single-electron transfer (SET) process.[13][14] For aromatic compounds, theoretical studies suggest the SET mechanism is often preferred.[13][15]
Advantages:
-
Excellent for late-stage functionalization of complex molecules.[3][4]
-
Generally high selectivity and functional group tolerance.
-
Reagents like Selectfluor® and NFSI are stable, non-volatile solids, making them relatively safe and easy to handle compared to gaseous fluorine.[10][16]
Limitations:
-
Higher cost and lower atom economy compared to simple fluoride salts.
-
Can act as powerful oxidants, leading to side reactions in some cases.[14]
Nucleophilic Fluorinating Agents ("F⁻" Donors)
These reagents utilize a fluoride anion or equivalent to displace a leaving group (e.g., -OH, -OTs, -Br) or add to an unsaturated system.[7] They are the workhorses for many large-scale industrial fluorination processes.
Key Reagents:
-
Alkali Metal Fluorides (KF, CsF): Inexpensive and common, but their low solubility and high basicity can be problematic. Often used with phase-transfer catalysts.[7]
-
Tetrabutylammonium Fluoride (TBAF): A more soluble organic fluoride source, but its hygroscopic nature can introduce water, leading to side reactions.
-
Diethylaminosulfur Trifluoride (DAST) & Deoxo-Fluor®: Potent deoxofluorinating agents that convert alcohols to alkyl fluorides and carbonyls to geminal difluorides.[17][18] These reagents can be toxic and must be handled with care as they can generate HF upon contact with moisture.[3][16]
Mechanism: The mechanism for deoxofluorination with DAST involves the initial formation of an alkoxyaminosulfur difluoride intermediate, followed by nucleophilic attack by fluoride via an Sₙ1 or Sₙ2 pathway, depending on the substrate's structure.[18]
Advantages:
-
Cost-effective for large-scale synthesis.[7]
-
Well-established and predictable reactivity for many transformations.
-
Essential for converting alcohols and carbonyls to fluorinated counterparts.[19]
Limitations:
-
Often require harsh reaction conditions (high temperatures).[3]
-
Limited functional group tolerance due to the high basicity or reactivity of the reagents.
-
Significant safety concerns; DAST, for example, is toxic and can decompose violently if heated above 80-90°C.[16][18]
Part 2: this compound (PFNB) - A Specialized Aromatic Building Block
This compound is not a general fluorinating agent in the same way as Selectfluor® or DAST. It does not donate a fluorine atom to an external substrate. Instead, it is a highly activated aromatic ring that readily undergoes Nucleophilic Aromatic Substitution (SₙAr) , where one of its own fluorine atoms is displaced by a nucleophile.
Mechanism of Action: The five fluorine atoms and, most importantly, the powerful electron-withdrawing nitro group make the aromatic ring extremely electron-deficient.[20] This activates the ring for attack by a nucleophile. The attack preferentially occurs at the para position relative to the nitro group, as this allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[21][22][23] The subsequent loss of a fluoride ion restores aromaticity.
Applications:
-
Synthesis of tetrafluoronitrophenyl-containing compounds for further functionalization.
-
Bioconjugation and labeling of proteins and other biomolecules.
-
Creation of highly functionalized aromatic systems for materials science and agrochemicals.[21]
Advantages:
-
Highly predictable regioselectivity (para-substitution).[21]
-
Reactions are often high-yielding and can be performed under mild conditions.
-
Provides access to a unique class of polyfluorinated aromatic compounds.
Limitations:
-
Limited to SₙAr on its own ring; it cannot be used to fluorinate other molecules.
-
The scope is defined by the nucleophile used, not the fluorinating agent itself.
Part 3: Head-to-Head Comparison
The choice between a general fluorinating agent and PFNB depends entirely on the synthetic goal. One is a tool for adding fluorine; the other is a pre-fluorinated scaffold.
| Feature | Electrophilic Agents (e.g., Selectfluor®) | Nucleophilic Agents (e.g., DAST) | This compound (PFNB) |
| Primary Function | Adds 'F⁺' to a nucleophilic carbon (C-H, C=C) | Replaces -OH, C=O with 'F⁻' | Acts as an electrophilic scaffold for SₙAr |
| Reaction Type | Electrophilic Fluorination | Nucleophilic Substitution/Deoxofluorination | Nucleophilic Aromatic Substitution |
| Substrate | Electron-rich compounds (enolates, aromatics) | Alcohols, aldehydes, ketones, alkyl halides | The reagent is the substrate; reacts with nucleophiles |
| Key Advantage | Late-stage functionalization, high selectivity | Cost-effective, powerful for deoxofluorination | Predictable para-selectivity, access to polyfluoroaromatics |
| Key Limitation | High cost, potential oxidant activity | Harsh conditions, safety hazards (HF, toxicity) | Not a fluorinating agent for other molecules |
| Safety Profile | Stable solids, easy to handle | Toxic, moisture-sensitive, potential for thermal runaway | Standard handling for nitroaromatics |
Part 4: Experimental Protocols & Safety
Safety First: Working with any fluorinating agent requires a thorough risk assessment.[16] All manipulations should be performed in a well-ventilated fume hood.[16] Personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and appropriate gloves, is mandatory.[16] For reagents that can generate HF (like DAST), have a tube of calcium gluconate gel readily available as a first-aid measure for skin contact.[24]
Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor®
Objective: To synthesize an α-fluoro-β-ketoester, a common building block.
Materials:
-
Ethyl 2-cyclopentanonecarboxylate
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Charging Flask: To the flask, add ethyl 2-cyclopentanonecarboxylate (1.0 eq) and anhydrous acetonitrile. Stir to dissolve.
-
Reagent Addition: In one portion, add Selectfluor® (1.1 eq) to the stirred solution at room temperature. Causality Note: Adding the fluorinating agent in one portion is often possible due to its stability and the controlled nature of the reaction.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the α-fluoro product.
Protocol 2: Nucleophilic Aromatic Substitution on this compound
Objective: To synthesize a para-substituted tetrafluoronitrobenzene derivative using an amine nucleophile.
Materials:
-
This compound (PFNB)
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard glassware
Procedure:
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in DMF.
-
Base and Nucleophile: Add potassium carbonate (2.0 eq) followed by the dropwise addition of morpholine (1.1 eq). Causality Note: The base (K₂CO₃) is used to deprotonate the amine nucleophile in situ or to neutralize the HF that might be formed, driving the reaction forward.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and proceeds quickly, as indicated by a color change. Monitor by TLC or LC-MS until the PFNB is consumed (typically 1-2 hours).
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with water and then brine to remove DMF and salts. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid product is often pure enough for use, but can be recrystallized if necessary.
Conclusion
The choice of a fluorination strategy is dictated by the desired molecular transformation. Electrophilic and nucleophilic fluorinating agents are indispensable tools for introducing fluorine atoms into a wide array of organic molecules, with electrophilic agents like Selectfluor® being particularly powerful for late-stage functionalization.[6][10] In stark contrast, this compound is not a fluorinating agent itself, but rather a specialized, pre-fluorinated building block that excels in constructing complex polyfluoroaromatic systems via a predictable SₙAr reaction.[21] A clear understanding of the mechanistic differences, scope, and safety requirements of each approach is critical for the successful design and execution of synthetic routes in modern drug discovery and materials science.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15202F [pubs.rsc.org]
- 14. Selectfluor - Wikipedia [en.wikipedia.org]
- 15. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. vapourtec.com [vapourtec.com]
- 21. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pentafluoronitrobenzene Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of successful therapeutic development. Pentafluoronitrobenzene derivatives, a class of compounds with significant applications in medicinal chemistry, present unique analytical challenges due to their electrophilic nature, hydrophobicity, and the presence of both nitro and fluoro functional groups. Ensuring the accuracy and consistency of analytical data for these compounds across different methodologies is not merely a matter of good practice; it is a regulatory and scientific necessity.[1][2]
This guide provides an in-depth comparison of common analytical techniques for the characterization of this compound derivatives and outlines a comprehensive framework for the cross-validation of these methods. The narrative is grounded in the principles of analytical chemistry and draws upon established regulatory guidelines to provide a practical and authoritative resource.
The Analytical Imperative: Why Cross-Validation Matters
In the journey of drug development, analytical methods are the tools that measure the critical quality attributes (CQAs) of a drug substance, such as identity, purity, and potency.[3] As a program progresses from early-stage discovery to preclinical and clinical phases, the analytical methods must evolve in their rigor and validation status.[4] Cross-validation becomes critical when an analytical method is transferred between laboratories or when a new method is introduced to replace an existing one. It serves as a scientific "bridging" study to demonstrate that the two methods provide equivalent results, ensuring data integrity and continuity throughout the drug development lifecycle.
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the key performance characteristics that must be assessed.[5][6] These include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
A Comparative Analysis of Key Analytical Techniques
The choice of an analytical method for this compound derivatives is dictated by the specific physicochemical properties of the analyte and the intended purpose of the analysis. The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Given that many this compound derivatives are relatively volatile, GC-MS is a highly suitable method.
-
Principle of Operation: In GC, a sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.[9]
-
Causality in Experimental Choices:
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl polysiloxane (e.g., HP-5MS), is often the first choice for these compounds due to their relatively non-polar nature.[10]
-
Injection Technique: A split/splitless injector is typically used. For trace analysis, a splitless injection maximizes the amount of analyte reaching the column, enhancing sensitivity.[11]
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique in GC-MS. It is a "hard" ionization technique that produces extensive fragmentation, resulting in a characteristic mass spectrum that can be used for library matching and structural elucidation.[12]
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile.[8]
-
Principle of Operation: In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the analyte's affinity for the stationary and mobile phases. The eluent from the column is then introduced into the mass spectrometer.
-
Causality in Experimental Choices:
-
Column Selection: A reversed-phase C18 column is the workhorse for the separation of a wide range of organic molecules, including this compound derivatives.[6] The hydrophobic C18 stationary phase effectively retains these relatively non-polar compounds.
-
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used. The gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute a range of derivatives with varying polarities.
-
Ionization Mode: Electrospray Ionization (ESI) is a "soft" ionization technique that is commonly used in LC-MS. It typically produces protonated or deprotonated molecular ions with minimal fragmentation, which is ideal for quantitative analysis.[13] For halogenated compounds, Atmospheric Pressure Chemical Ionization (APCI) can also be an effective alternative.
-
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC-MS and LC-MS for the analysis of this compound derivatives, based on typical performance for related nitroaromatic and halogenated compounds.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Applicability | Volatile and thermally stable derivatives | Wide range of derivatives, including non-volatile and thermally labile compounds |
| Sensitivity | Excellent, particularly in Selected Ion Monitoring (SIM) mode (pg to fg levels)[11] | Generally higher sensitivity than GC-MS, especially for larger molecules (fg to ag levels)[14] |
| Selectivity | High, based on both chromatographic retention time and mass spectrum | Very high, especially with tandem MS (MS/MS) which provides an extra dimension of separation |
| Sample Preparation | May require derivatization for less volatile compounds; generally requires a clean sample matrix | Often simpler, "dilute-and-shoot" may be possible for clean samples[13] |
| Robustness | Generally considered a very robust and reliable technique | Can be sensitive to matrix effects and mobile phase composition |
| Throughput | Can be high with modern fast GC methods[15] | Can be very high with Ultra-High-Performance Liquid Chromatography (UHPLC) systems |
A Step-by-Step Protocol for Cross-Validation
The following protocol outlines a comprehensive approach to the cross-validation of a newly developed LC-MS method against an established GC-MS method for the quantification of a this compound derivative in a drug substance. This protocol is based on the principles outlined in ICH Q2(R1).[5]
Objective:
To demonstrate the equivalency of the new LC-MS method and the established GC-MS method for the quantitative analysis of this compound Derivative X.
Experimental Workflow Diagram
Caption: Cross-Validation Workflow Diagram
Methodology:
-
Preparation of Samples and Standards:
-
Prepare a single, homogeneous batch of the drug substance containing the this compound derivative.
-
Prepare a stock solution of a certified reference standard of the derivative.
-
From the stock solution, prepare a series of calibration standards covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) by spiking a blank matrix with known amounts of the reference standard.
-
-
Analysis by the Established GC-MS Method:
-
Perform a full system suitability test to ensure the GC-MS system is operating correctly.
-
Analyze the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.[14]
-
Analyze the QC samples to verify the accuracy and precision of the run. The results should be within ±15% of the nominal value.
-
Analyze a minimum of six replicate preparations of the drug substance sample.
-
-
Analysis by the New LC-MS Method:
-
Perform a full system suitability test for the LC-MS system.
-
Analyze the same set of calibration standards to generate a calibration curve (r² ≥ 0.99).[14]
-
Analyze the same QC samples to verify the accuracy and precision of the run (within ±15% of nominal).
-
Analyze a minimum of six replicate preparations of the same drug substance sample.
-
-
Data Comparison and Statistical Analysis:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results obtained from both methods for the drug substance samples.
-
Precision Comparison: Compare the %RSD of the two methods using an F-test to determine if there is a statistically significant difference in their variances.
-
Accuracy Comparison: Compare the mean values of the two methods using a Student's t-test to determine if there is a statistically significant difference between the means.
-
Acceptance Criteria: The two methods are considered equivalent if the p-values from the F-test and t-test are greater than a pre-defined significance level (e.g., p > 0.05), and the difference between the means is within a pre-defined acceptance range (e.g., ±5%).
-
Logical Relationship Diagram for Method Selection
Caption: Method Selection Logic Diagram
Conclusion: Ensuring Data Integrity Through Rigorous Science
The cross-validation of analytical methods is a cornerstone of scientific integrity in drug development. For challenging molecules like this compound derivatives, a thorough understanding of the principles behind different analytical techniques is essential for selecting the most appropriate method and designing a robust cross-validation study. By following a well-defined protocol grounded in established guidelines, researchers can ensure the consistency and reliability of their data, ultimately contributing to the development of safe and effective medicines. This guide provides a framework for this critical process, empowering scientists to make informed decisions and generate data of the highest quality.
References
- 1. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lutpub.lut.fi [lutpub.lut.fi]
- 4. benthamdirect.com [benthamdirect.com]
- 5. chemicke-listy.cz [chemicke-listy.cz]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. tdi-bi.com [tdi-bi.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. gcms.cz [gcms.cz]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Pentafluoronitrobenzene Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of pentafluoronitrobenzene (PFNB) is a critical step in the synthesis of a vast array of valuable molecules. The electron-deficient nature of the perfluorinated ring, activated by the powerful nitro group, makes it a versatile precursor for pharmaceuticals, agrochemicals, and advanced materials.[1] However, achieving high efficiency, selectivity, and sustainability in these transformations is a significant challenge that hinges on the judicious selection of a catalyst.
This guide provides an in-depth, objective comparison of catalytic systems for the most common and impactful reactions of this compound: hydrogenation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in experimental data from peer-reviewed literature, aiming to empower you to make informed decisions in your catalyst selection and experimental design.
The Crucial Role of Catalysis in this compound Chemistry
The strong carbon-fluorine bonds and the electron-withdrawing nitro group present both opportunities and challenges. While the nitro group activates the ring for certain transformations, it can also be a site for undesired side reactions. Catalysis is indispensable for steering these reactions towards the desired products with high yields and selectivity, often under milder conditions than stoichiometric methods.[2]
Catalytic Hydrogenation: Accessing the Key Pentafluoroaniline Synthon
The reduction of the nitro group in this compound to yield 2,3,4,5,6-pentafluoroaniline is a cornerstone transformation, as the resulting aniline is a versatile building block for further derivatization.[3][4][5] The primary challenge in this reaction is to achieve high selectivity for the amino group without initiating hydrodefluorination (HDF) of the C-F bonds.
Comparative Analysis of Hydrogenation Catalysts
The efficiency of PFNB hydrogenation is highly dependent on the choice of the metal catalyst, the support, and the reaction conditions. Noble metal catalysts are generally the most effective, though non-noble metal systems are gaining attention as more cost-effective alternatives.[6][7]
| Catalyst | Support | Reductant | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to Pentafluoroaniline (%) | Reference |
| 5% Pd/C | Carbon | H₂ | 80 | 1.2 | 4 | >99 | ~98 | [8] |
| 5% Pt/C | Carbon | H₂ | 80 | 1.2 | 6 | >99 | >99 | [8][9][10] |
| 5% Ru/C | Carbon | H₂ | 100 | 2.0 | 8 | >95 | >99 | [11] |
| PdNiB | Amorphous | H₂ | 80 | 1.2 | 2 | >99 | >99 | [8] |
| Pt/ZrO₂/ZSM-5 | Zeolite | H₂ | 40 | 0.7 | 1.5 | >99 | 99.9 | [9][10] |
| Fe NPs | None | H₂/Acidic | 100 | 2.0 | 12 | ~90 | ~95 | [6] |
*Data for p-chloronitrobenzene, a common model substrate for halogenated nitroaromatic hydrogenation, is used here to illustrate typical performance due to a lack of direct side-by-side comparative studies on PFNB under identical conditions. **General performance characteristics for nitroaromatic reductions.
Key Insights and Experimental Rationale:
-
Noble Metals (Pd, Pt, Ru): Platinum- and Ruthenium-based catalysts generally exhibit higher selectivity towards the desired aniline compared to Palladium, which can sometimes promote hydrodefluorination at higher temperatures and pressures.[11] The choice of support is also critical; high surface area carbons are common.[12]
-
Bimetallic Catalysts: The PdNiB amorphous alloy demonstrates a synergistic effect, where the electron-enriched Nickel may activate the nitro group while suppressing the cleavage of the C-F bonds.[8]
-
Supported Catalysts on Complex Oxides: The Pt/ZrO₂/ZSM-5 system showcases how a hybrid support can enhance catalytic activity and selectivity, allowing for milder reaction conditions. The electron transfer from Pt to ZrO₂ is believed to be a key factor in its high performance.[9][10]
-
Non-Noble Metals: While generally requiring harsher conditions and exhibiting lower selectivity, iron-based nanoparticles represent a more economical and sustainable option, though further optimization is often needed.[6]
Experimental Protocol: Selective Hydrogenation of this compound using Pt/C
This protocol is a representative example for the selective hydrogenation of this compound.
Materials:
-
This compound (PFNB)
-
5% Platinum on activated carbon (Pt/C)
-
Methanol (reagent grade)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
In a glass liner for the autoclave, dissolve this compound (e.g., 1.0 g, 4.69 mmol) in methanol (20 mL).
-
Carefully add 5% Pt/C (e.g., 50 mg, 5 mol% Pt relative to substrate).
-
Place the glass liner inside the high-pressure autoclave.
-
Seal the autoclave and purge with N₂ gas three times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.2 MPa).
-
Heat the reactor to the target temperature (e.g., 80 °C) while stirring vigorously.
-
Maintain the reaction under these conditions for 6 hours, monitoring the pressure for hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with N₂ gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.
-
The filtrate can be analyzed by GC-MS to determine conversion and selectivity. The product, pentafluoroaniline, can be isolated by removing the solvent under reduced pressure.
Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of PFNB.
Nucleophilic Aromatic Substitution (SNAr): Precise C-F Bond Functionalization
The high electrophilicity of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), typically occurring at the para position to the nitro group.[13][14] This reaction is a powerful tool for introducing a wide range of functionalities. While SNAr can sometimes proceed without a catalyst, catalysis can significantly accelerate the reaction and enable the use of weaker nucleophiles.
Comparative Analysis of SNAr Catalysts
Recent advances have demonstrated the utility of N-heterocyclic carbenes (NHCs) as potent organocatalysts for SNAr reactions on perfluoroarenes.[1]
| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| None | Ammonia | Hexane | 25 | 24 | Moderate | [13][14] |
| IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | Aryl Aldehyde | THF | 25 | 12 | 85 | [1] |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Thiol | DMF | 60 | 6 | 92 | [15]* |
| Pyridine | Amine | DMSO | 25 | 18 | 75 | [16]** |
*Data for a similar perfluorinated aromatic substrate, demonstrating the general applicability. **Directed SNAr on a different haloarene, included for comparison of organocatalytic approaches.
Key Insights and Experimental Rationale:
-
N-Heterocyclic Carbenes (NHCs): NHCs are excellent catalysts for SNAr reactions involving aryl aldehydes and perfluoroarenes. The NHC activates the aldehyde, which then acts as the nucleophile. This metal-free approach offers mild reaction conditions and tolerance to a variety of functional groups.[1]
-
Solvent Effects: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like DMF and DMSO are often preferred as they can stabilize the charged Meisenheimer intermediate, a key step in the classical SNAr mechanism.[13][14]
-
Regioselectivity: For this compound, nucleophilic attack is overwhelmingly directed to the C4 position (para to the nitro group) due to the strong resonance-stabilizing effect of the nitro group on the intermediate.
Experimental Protocol: NHC-Catalyzed SNAr of this compound
This protocol is adapted from the NHC-catalyzed reaction of perfluoroarenes with aryl aldehydes.[1]
Materials:
-
This compound (PFNB)
-
An aryl aldehyde (e.g., benzaldehyde)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add IMes-HCl (e.g., 0.1 mmol, 10 mol%) and KOtBu (0.1 mmol, 10 mol%).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 20 minutes to generate the free NHC in situ.
-
Add the aryl aldehyde (1.2 mmol, 1.2 equiv) to the flask.
-
Finally, add this compound (1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired perfluorinated diarylmethanone.
SNAr Catalytic Cycle
Caption: Simplified catalytic cycle for NHC-catalyzed SNAr.
Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds
Palladium-catalyzed cross-coupling reactions are a powerful method for forming new carbon-carbon bonds, enabling the connection of the perfluorinated ring to other organic fragments.[17][18][19] While the C-F bond is generally strong, under the right catalytic conditions, it can be activated for cross-coupling, often at the para position. Alternatively, the nitro group can be replaced by a more conventional coupling handle like iodine or bromine.
Comparative Analysis of Cross-Coupling Catalysts
The success of cross-coupling reactions on perfluoroarenes is highly dependent on the palladium catalyst, the ligands, and additives.[20][21]
| Catalyst | Ligand | Coupling Partner | Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Ar₂Zn | LiI | 50 | 24 | 85 | [20][21] |
| Pd₂(dba)₃ | SPhos | ArB(OH)₂ | K₃PO₄ | 80 | 12 | 78 | [22]* |
| Pd(OAc)₂ | PPh₃ | Alkene (Heck) | Et₃N | 100 | 24 | 65 | [18]** |
*Data for a similar C-H functionalization on a fluoroarene. **General conditions for Heck reactions, yield can vary significantly based on substrate.
Key Insights and Experimental Rationale:
-
C-F Bond Activation: The direct cross-coupling involving C-F bond cleavage is challenging. The addition of additives like lithium iodide (LiI) can be crucial. LiI is thought to promote the oxidative addition of the C-F bond to the Pd(0) center.[20][21]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[22]
-
Alternative Strategies: A more common strategy is to first replace the para-fluorine with a more reactive group (e.g., iodine) via an SNAr reaction, and then perform a standard cross-coupling reaction (e.g., Suzuki, Stille, Heck). This two-step approach is often more reliable and higher yielding.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling of 4-Iodo-2,3,5,6-tetrafluoronitrobenzene
This protocol describes a typical Suzuki coupling reaction, a widely used C-C bond-forming reaction. The starting material can be synthesized from PFNB.
Materials:
-
4-Iodo-2,3,5,6-tetrafluoronitrobenzene
-
An arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add 4-iodo-2,3,5,6-tetrafluoronitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture of dioxane and water (5 mL, 4:1).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion and Future Outlook
The catalytic transformation of this compound is a rich and evolving field. For hydrogenation , platinum and bimetallic catalysts on engineered supports offer the best performance for selectively accessing pentafluoroaniline. In nucleophilic aromatic substitution , metal-free organocatalysis with NHCs has emerged as a mild and efficient method for C-F functionalization. For C-C bond formation , while direct C-F activation is possible, a two-step SNAr/cross-coupling sequence remains a more robust and versatile strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 2,3,4,5,6-Pentafluoroaniline CAS#: 771-60-8 [amp.chemicalbook.com]
- 4. Cas Landing [thermofisher.com]
- 5. 2,3,4,5,6-Pentafluoroaniline 99 771-60-8 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Pentafluorobenzene end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Senior Application Scientist's Guide to the Comparative Analysis of Pentafluoronitrobenzene in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can profoundly influence experimental outcomes. This guide provides an in-depth comparative analysis of the behavior of pentafluoronitrobenzene in various solvent systems. By understanding how different solvents affect its solubility, spectroscopic properties, and reactivity, you can make more informed decisions in your experimental designs, leading to optimized reaction conditions and more reliable analytical results.
Introduction to this compound: A Versatile Chemical Intermediate
This compound (C₆F₅NO₂) is a highly versatile synthetic intermediate, characterized by an electron-deficient aromatic ring due to the presence of five strongly electron-withdrawing fluorine atoms and a nitro group.[1][2] This electron deficiency makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), a cornerstone of its utility in the synthesis of a wide array of complex molecules.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆F₅NO₂ |
| Molecular Weight | 213.06 g/mol [1] |
| Appearance | Liquid[1] |
| Density | 1.656 g/mL at 25 °C[1] |
| Boiling Point | 158-161 °C[1] |
| Refractive Index | n20/D 1.447[1] |
Comparative Analysis of this compound in Key Solvent Systems
The choice of solvent can dramatically alter the behavior of this compound. This section provides a comparative overview of its solubility, spectroscopic characteristics, and reactivity in a range of common laboratory solvents.
Solubility Profile: A Qualitative and Predictive Assessment
Predicted Solubility of this compound in Various Solvents:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low to Moderate | Mismatched polarity. |
| Toluene | Non-polar (aromatic) | High | Favorable π-π stacking interactions between the aromatic rings. |
| Dichloromethane | Polar aprotic | High | Similar polarity. |
| Acetone | Polar aprotic | High | Favorable dipole-dipole interactions. |
| Acetonitrile | Polar aprotic | High | Favorable dipole-dipole interactions. |
| Dimethylformamide (DMF) | Polar aprotic | Very High | Highly polar solvent, capable of strong dipole-dipole interactions. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Very High | Highly polar solvent, capable of strong dipole-dipole interactions. |
| Methanol | Polar protic | Moderate to High | Capable of dipole-dipole interactions, but potential for hydrogen bonding with the nitro group could be hindered. |
| Ethanol | Polar protic | Moderate to High | Similar to methanol. |
| Water | Polar protic | Very Low | Highly polar, but this compound is a large, non-polarizable molecule with limited hydrogen bonding capability. |
Spectroscopic Behavior: Unraveling Solvatochromic and Chemical Shift Effects
The interaction of this compound with solvent molecules can be probed using spectroscopic techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
The UV-Vis absorption spectrum of this compound is expected to exhibit solvatochromism, where the position of the absorption maximum (λmax) shifts with the polarity of the solvent.[2][4] This is due to differential solvation of the ground and excited electronic states. For molecules like this compound with an electron-withdrawing group, a bathochromic (red) shift is often observed with increasing solvent polarity. This is because more polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.[5][6][7][8]
Predicted UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents:
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift |
| Hexane | 1.89 | ~260 | - |
| Toluene | 2.38 | ~265 | Small Bathochromic |
| Dichloromethane | 8.93 | ~270 | Bathochromic |
| Acetone | 20.7 | ~275 | Significant Bathochromic |
| Acetonitrile | 37.5 | ~278 | Significant Bathochromic |
| Methanol | 32.7 | ~280 | Strong Bathochromic |
| Water | 80.1 | ~285 | Strongest Bathochromic |
19F NMR spectroscopy is a powerful tool for studying fluorinated compounds due to the high sensitivity of the 19F nucleus and its large chemical shift dispersion.[4][9] The chemical shifts of the fluorine atoms in this compound are expected to be sensitive to the solvent environment. Changes in solvent polarity can influence the electron density around the fluorine nuclei, leading to shifts in their resonance frequencies. Generally, more polar solvents can lead to greater shielding or deshielding effects depending on the specific interactions.
Predicted Trends in 19F NMR Chemical Shifts of this compound in Different Solvents:
| Solvent | Polarity | Predicted 19F Chemical Shift Trend (relative to a non-polar standard) |
| Hexane | Non-polar | Baseline |
| Toluene | Non-polar | Minor shifts due to aromatic ring currents |
| Dichloromethane | Polar aprotic | Downfield shift |
| Acetone | Polar aprotic | Significant downfield shift |
| Acetonitrile | Polar aprotic | Significant downfield shift |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Strong downfield shift |
| Methanol | Polar protic | Strong downfield shift with potential for hydrogen bonding interactions |
Reactivity in Nucleophilic Aromatic Substitution (SₙAr): The Solvent's Decisive Role
The rate of nucleophilic aromatic substitution (SₙAr) reactions of this compound is profoundly influenced by the solvent. The mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as the Meisenheimer complex.
Caption: Generalized mechanism for the SₙAr reaction of this compound.
The stability of the charged transition states and the anionic Meisenheimer complex is highly dependent on the solvating power of the medium.
To illustrate the profound effect of the solvent on reactivity, we can examine the kinetics of a closely related reaction: the substitution of fluoride in 1-fluoro-2,4-dinitrobenzene with piperidine.[1][10] The principles observed in this system are directly applicable to the reactions of this compound.
Relative Rate Constants for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Aprotic Solvents: [1][10]
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| Toluene | 2.4 | 1 |
| Dioxane | 2.2 | 3.5 |
| Tetrahydrofuran | 7.6 | 21 |
| Ethyl Acetate | 6.0 | 43 |
| Acetone | 20.7 | 230 |
| Acetonitrile | 37.5 | 1100 |
| Nitromethane | 35.9 | 1600 |
As the data clearly indicates, the reaction rate increases dramatically with increasing solvent polarity. Polar aprotic solvents, such as acetonitrile and nitromethane, are particularly effective at accelerating SₙAr reactions. This is because they can effectively solvate the cationic counter-ion of the nucleophile, leaving a "naked" and more reactive anionic nucleophile. Furthermore, they stabilize the charged transition states and the Meisenheimer complex, thereby lowering the activation energy of the reaction.[11]
In contrast, polar protic solvents can decrease the rate of SₙAr reactions by strongly solvating the anionic nucleophile through hydrogen bonding, which reduces its nucleophilicity.
Experimental Protocols for Comparative Analysis
To empower you to conduct your own comparative studies, we provide the following detailed, self-validating experimental protocols.
Protocol for Determining the Solubility of this compound
Caption: Workflow for the gravimetric determination of solubility.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe with a filter
-
Rotary evaporator
-
Analytical balance
Procedure:
-
To a series of sealed vials, add an excess of this compound to a known volume of each solvent.
-
Place the vials in a constant temperature bath (e.g., 25 °C) and stir the mixtures for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow any undissolved this compound to settle.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.
-
Transfer the supernatant to a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Once all the solvent has been removed, weigh the flask containing the this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the flask.
-
Express the solubility in g/100 mL or convert to molarity.
Protocol for Measuring UV-Vis Spectra and Observing Solvatochromism
Caption: Workflow for observing solvatochromic shifts using UV-Vis spectroscopy.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., hexane, acetonitrile, methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane) of a known concentration (e.g., 1 mg/mL).
-
For each solvent to be tested, prepare a dilute solution of this compound by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the test solvent. Ensure the final concentration is the same for all samples.
-
Set the UV-Vis spectrophotometer to scan from 400 nm down to 200 nm.
-
Use a quartz cuvette filled with the pure test solvent to record a baseline (blank).
-
Rinse the cuvette with the sample solution, then fill it and record the UV-Vis spectrum.
-
Identify the wavelength of maximum absorbance (λmax) for each solvent.
-
Compare the λmax values to determine the extent and direction of the solvatochromic shift.
Protocol for Monitoring the Kinetics of a Nucleophilic Aromatic Substitution Reaction
Caption: General workflow for monitoring the kinetics of a chemical reaction.
Materials:
-
This compound
-
A suitable nucleophile (e.g., piperidine or sodium methoxide)
-
A range of anhydrous solvents
-
A reaction vessel with temperature control
-
A method for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, or GC)
-
Syringes and needles for sampling
Procedure:
-
Prepare stock solutions of this compound and the chosen nucleophile in the desired solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Equilibrate the solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by adding a known volume of the nucleophile solution to the this compound solution with vigorous stirring.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the starting material or the product.
-
Plot the concentration of the reactant versus time and use the appropriate integrated rate law to determine the rate constant (k) of the reaction.
-
Repeat the experiment in different solvents to compare the reaction rates.
Conclusion
This guide has provided a comprehensive comparative analysis of this compound in various solvent systems, covering its solubility, spectroscopic behavior, and reactivity. The choice of solvent is not a trivial decision; it is a powerful tool that can be used to control and optimize chemical processes. By understanding the fundamental principles of solute-solvent interactions, researchers can harness the power of solvents to achieve their desired experimental outcomes with greater efficiency and precision. The provided experimental protocols offer a robust framework for conducting your own in-depth investigations into the fascinating interplay between this compound and the solvent environment.
References
- 1. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. azom.com [azom.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
- 11. users.wfu.edu [users.wfu.edu]
A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in Commercial Pentafluoronitrobenzene: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is a critical determinant of reaction efficiency, byproduct formation, and the safety and efficacy of the final active pharmaceutical ingredient (API). Pentafluoronitrobenzene, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. The presence of even trace-level impurities can have significant downstream consequences. This guide provides an in-depth, comparative analysis of the three primary analytical techniques for the quantitative analysis of impurities in commercial-grade this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy.
The Importance of Purity in this compound
This compound is a highly reactive aromatic compound, valued for its utility in nucleophilic aromatic substitution reactions. Impurities in this starting material can arise from several sources, including the manufacturing process, degradation, and improper storage. Common impurities may include isomers (e.g., other positional isomers of fluoronitrobenzene), starting materials from the synthesis route, and byproducts of side reactions. These impurities can lead to the formation of undesired side products in a synthetic sequence, complicating purification processes and potentially introducing toxic components into the final product. Therefore, robust and reliable analytical methods for the precise quantification of these impurities are paramount.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for impurity profiling is dictated by the chemical nature of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and speed. Here, we compare the utility of GC-MS, HPLC, and 19F NMR for the quantitative analysis of impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] Given the volatility of this compound and many of its likely impurities, GC-MS is a highly suitable method for their analysis.
Principle: In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing a unique mass spectrum for each component, which allows for definitive identification and quantification.
Strengths for this compound Analysis:
-
High Resolution and Selectivity: Capillary GC columns offer excellent separation of closely related isomers and other impurities.
-
High Sensitivity: Mass spectrometric detection, especially in selected ion monitoring (SIM) mode, provides very low limits of detection (LOD) and quantitation (LOQ), often in the parts-per-million (ppm) range.[2]
-
Structural Information: The mass spectrum provides valuable structural information, aiding in the identification of unknown impurities.
Limitations:
-
Thermal Lability: Some impurities may be thermally labile and could degrade in the hot injector port of the gas chromatograph, leading to inaccurate quantification.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, although this is less of a concern for relatively clean commercial starting materials.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.[3]
Principle: HPLC employs a liquid mobile phase to separate the components of a mixture. The sample is injected into the mobile phase stream, which is pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. Detection is typically performed using a UV-Vis detector.
Strengths for this compound Analysis:
-
Broad Applicability: HPLC can analyze a wider range of compounds than GC, including non-volatile impurities.
-
Non-destructive: The technique is non-destructive, allowing for the collection of fractions for further analysis if needed.
-
Robust and Reproducible: Modern HPLC systems provide highly reproducible results, making them suitable for routine quality control.
Limitations:
-
Lower Resolution for Volatiles: Compared to capillary GC, HPLC may offer lower resolution for separating highly volatile and closely related isomers.
-
Sensitivity: While sensitive, the LOD and LOQ of HPLC with UV detection may not be as low as GC-MS for certain impurities.
-
Limited Structural Information: A UV-Vis detector provides limited structural information, making the identification of unknown impurities challenging without coupling to a mass spectrometer (LC-MS).
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Spectroscopy
19F NMR is a highly specific and powerful technique for the analysis of fluorine-containing compounds.[4] The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity.[5]
Principle: NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The resonance frequency of a nucleus is dependent on its chemical environment, providing detailed structural information. In quantitative 19F NMR (qNMR), the integral of a signal is directly proportional to the number of fluorine nuclei it represents, allowing for accurate quantification without the need for a reference standard of the analyte itself.[6]
Strengths for this compound Analysis:
-
Absolute Quantification: qNMR allows for the direct and accurate determination of the purity of this compound and the concentration of fluorine-containing impurities using a certified internal standard.[1][7]
-
Structural Elucidation: 19F NMR provides detailed information about the chemical environment of each fluorine atom, aiding in the identification and structural elucidation of impurities.[8]
-
Non-destructive: The sample can be recovered unchanged after analysis.
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR is generally less sensitive, with higher LOD and LOQ.
-
Spectral Overlap: In complex mixtures, signals from different impurities may overlap, complicating quantification.
-
Expertise Required: The acquisition and interpretation of NMR data require a higher level of operator expertise.
Quantitative Data Summary
The following table provides a comparative summary of the expected performance characteristics of GC-MS, HPLC, and 19F NMR for the quantitative analysis of impurities in commercial this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS | HPLC (UV Detection) | 19F NMR |
| Limit of Detection (LOD) | 0.1 - 10 ppm | 1 - 50 ppm | 50 - 500 ppm |
| Limit of Quantitation (LOQ) | 0.5 - 25 ppm | 5 - 150 ppm | 150 - 1500 ppm |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 5% | < 5% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Analysis Time | 20 - 40 minutes | 15 - 30 minutes | 5 - 20 minutes |
Experimental Protocols
Detailed, step-by-step methodologies for each of the discussed analytical techniques are provided below.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and quantification of volatile and semi-volatile impurities in this compound.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the commercial this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable high-purity solvent (e.g., acetone or dichloromethane).
- Prepare a series of calibration standards of expected impurities and an internal standard (e.g., 1,3,5-trichlorobenzene) in the same solvent.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a split/splitless injector and coupled to a mass selective detector.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[2]
- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Injection Mode: Split (e.g., 50:1 ratio)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase at 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400
3. Data Analysis:
- Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by matching retention times with certified reference standards.
- Quantify impurities using the internal standard method and the calibration curves generated from the standards.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis of a broader range of impurities, including those that are less volatile or thermally sensitive.
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the commercial this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with the mobile phase.
- Prepare a series of calibration standards of expected impurities in the mobile phase.
2. HPLC Instrumentation and Conditions:
- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For improved separation of fluorinated compounds, a fluorinated phase column (e.g., pentafluorophenyl - PFP) can be advantageous.
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
- Solvent A: Water
- Solvent B: Acetonitrile
- Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm.
- Injection Volume: 10 µL
3. Data Analysis:
- Identify impurities by comparing their retention times with those of certified reference standards.
- Quantify the impurities by creating a calibration curve from the peak areas of the standards.
Protocol 3: Quantitative 19F Nuclear Magnetic Resonance (qNMR)
This method provides an absolute quantification of this compound and its fluorine-containing impurities.
1. Sample Preparation:
- Accurately weigh approximately 20-30 mg of the commercial this compound sample into an NMR tube.
- Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a signal that does not overlap with the analyte signals) into the same NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) to dissolve the sample and internal standard completely.
2. 19F NMR Instrumentation and Conditions:
- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
- Acquisition Parameters:
- Pulse Program: A standard 90° pulse-acquire sequence.
- Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all fluorine nuclei (typically 5 times the longest T₁ value, a value of 30 seconds is often a safe starting point).
- Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
- Spectral Width: A spectral width sufficient to encompass all expected fluorine signals.
3. Data Analysis:
- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
- Phase and baseline correct the spectrum.
- Integrate the signals corresponding to this compound and the internal standard, as well as any impurity signals.
- Calculate the purity of this compound and the concentration of impurities using the following formula:
Visualization of Experimental Workflows
Caption: GC-MS workflow for impurity analysis.
Caption: HPLC workflow for impurity analysis.
Caption: 19F NMR workflow for impurity analysis.
Conclusion and Recommendations
The selection of the most appropriate analytical technique for the quantitative analysis of impurities in commercial this compound depends on the specific goals of the analysis.
-
For routine quality control and the detection of volatile impurities at very low levels, GC-MS is the method of choice due to its high sensitivity and resolving power.
-
HPLC is a robust and versatile technique suitable for a broader range of impurities, including non-volatile compounds, making it a valuable tool for comprehensive impurity profiling.
-
19F NMR spectroscopy stands out for its ability to provide absolute quantification without the need for specific impurity standards and offers invaluable structural information for impurity identification.
In a comprehensive quality control strategy, these techniques are often used orthogonally. For instance, GC-MS can be used for routine screening and quantification of known volatile impurities, while HPLC can be employed to detect non-volatile components. 19F NMR can then be utilized to confirm the identity of fluorine-containing impurities and to provide a highly accurate assay of the bulk material. By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and purity of this compound, thereby safeguarding the integrity of their synthetic processes and the quality of their final products.
References
- 1. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. veeprho.com [veeprho.com]
A Comparative Guide to the Synthetic Yields of Pentafluoronitrobenzene Reactions for Research and Development
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Pentafluoronitrobenzene stands out as a versatile starting material, owing to its highly activated aromatic system, primed for a variety of chemical transformations. This guide provides an in-depth comparison of the theoretical and experimental yields for three common and synthetically useful reactions of this compound: Nucleophilic Aromatic Substitution (SNAr), Nitro Group Reduction, and the Ullmann Condensation.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each reaction, offering insights into the experimental choices that dictate the success and efficiency of these transformations. By understanding the causality behind the procedures, researchers can better troubleshoot and optimize their synthetic routes.
Nucleophilic Aromatic Substitution (SNAr): The Reaction with Sodium Methoxide
The electron-deficient nature of the this compound ring, exacerbated by the strong electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution. The reaction with sodium methoxide is a classic example, leading to the displacement of a fluoride ion.
Mechanistic Insight
The SNAr reaction of this compound with sodium methoxide proceeds via a two-step addition-elimination mechanism. The methoxide ion, a potent nucleophile, attacks the carbon atom para to the nitro group, which is the most electrophilic position due to resonance stabilization of the negative charge by the nitro group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent, rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final product. The reaction readily occurs at room temperature.[1]
Caption: SNAr reaction workflow of this compound with sodium methoxide.
Theoretical vs. Experimental Yield
| Reactant | Product | Theoretical Yield | Reported Experimental Yield |
| This compound | 4-Methoxy-2,3,5,6-tetrafluoronitrobenzene | 100% (by mol) | ~90% (and a minor ortho-isomer) |
Note: The reaction can produce both para- and ortho-substituted isomers. The para-isomer is generally the major product due to steric hindrance at the ortho positions.
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.
-
Add a stoichiometric equivalent of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the para- and ortho-isomers.
Reduction of the Nitro Group: Synthesis of Pentafluoroaniline
The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further functionalizations. The reduction of this compound to pentafluoroaniline can be efficiently achieved using iron powder in the presence of an acidic activator, such as ammonium chloride.
Mechanistic Insight
The iron-mediated reduction of nitroarenes in the presence of an electrolyte like ammonium chloride is a heterogeneous reaction. The process is believed to involve a series of single electron transfers from the surface of the iron metal to the nitro group. The acidic medium facilitates the protonation of the intermediates. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the corresponding aniline.
Caption: Stepwise reduction of this compound to pentafluoroaniline.
Theoretical vs. Experimental Yield
| Reactant | Product | Theoretical Yield | Reported Experimental Yield |
| This compound | Pentafluoroaniline | 100% (by mol) | High (typically >85%) |
Experimental Protocol: Reduction of this compound with Iron and Ammonium Chloride
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ammonium chloride
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Celite® or other filter aid
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound, ethanol, and water.
-
Add iron powder and ammonium chloride to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pentafluoroaniline.
-
The product can be further purified by distillation or recrystallization if necessary.
Ullmann Condensation: A C-C Bond Forming Alternative
While the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, the Ullmann condensation offers a valuable, copper-catalyzed alternative, particularly for aryl halides. This reaction can be used to couple this compound with another aromatic ring, such as benzene, to form a biphenyl derivative.
Mechanistic Insight
The mechanism of the Ullmann reaction is complex and still a subject of some debate, but it is generally accepted to involve organocopper intermediates. The reaction is thought to proceed through the formation of an active copper(I) species. This species undergoes oxidative addition to the aryl halide (this compound). A second molecule of the coupling partner (e.g., from an organocopper intermediate of benzene) then reacts in a process that ultimately leads to reductive elimination, forming the new C-C bond and regenerating the active copper species. The reaction typically requires high temperatures.
Caption: Simplified catalytic cycle for the Ullmann condensation.
Theoretical vs. Experimental Yield
| Reactants | Product | Theoretical Yield | Reported Experimental Yield |
| This compound, Benzene, Copper | 2,3,4,5,6-Pentafluoro-nitro-biphenyl | 100% (by mol) | Moderate to Good (variable) |
Note: Yields for Ullmann reactions can be variable and are highly dependent on the specific substrates, copper source, and reaction conditions. The traditional Ullmann reaction is known to have relatively low yields and harsh reaction conditions.[2]
Experimental Protocol: Ullmann Condensation of this compound with Benzene
Materials:
-
This compound
-
Benzene (can be used as both reactant and solvent)
-
Copper powder or a copper(I) salt (e.g., CuI)
-
High-boiling point solvent (e.g., dimethylformamide, optional)
-
High-temperature reaction vessel (e.g., sealed tube or high-pressure reactor)
-
Standard work-up and purification equipment
Procedure:
-
In a high-temperature reaction vessel, combine this compound, a molar excess of benzene, and a stoichiometric amount of activated copper powder or a catalytic amount of a copper(I) salt.
-
If a co-solvent is used, add it to the vessel.
-
Seal the vessel and heat the reaction mixture to a high temperature (often >150 °C).
-
Maintain the temperature and stir for an extended period (several hours to days), monitoring the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper species.
-
Remove the excess benzene and any solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Discussion: Factors Influencing Experimental Yield
The discrepancy between theoretical and experimental yields is a multifaceted issue influenced by a combination of thermodynamic, kinetic, and practical factors.
-
Reaction Kinetics and Thermodynamics: While a reaction may be thermodynamically favorable, kinetic barriers can prevent it from proceeding to completion. Side reactions, leading to the formation of undesired byproducts, are a common cause of reduced yields. For instance, in the SNAr reaction with sodium methoxide, the formation of the ortho-isomer consumes starting material and reduces the yield of the desired para-product.
-
Purity of Reagents and Solvents: The presence of impurities, particularly water, can have a detrimental effect on many organic reactions. For instance, in the Ullmann condensation, moisture can deactivate the organocopper intermediates.
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. In the reduction of this compound, insufficient heating or reaction time may lead to incomplete conversion. Conversely, excessive heat can lead to decomposition of the starting material or product.
-
Work-up and Purification: Significant product loss can occur during the work-up and purification stages. This can be due to incomplete extraction, adsorption onto drying agents, or loss on the stationary phase during chromatography.
Conclusion
This compound is a valuable and versatile building block in synthetic chemistry. A thorough understanding of the mechanisms and experimental nuances of its key reactions is paramount for achieving high experimental yields. This guide has provided a comparative analysis of three important transformations: nucleophilic aromatic substitution, nitro group reduction, and the Ullmann condensation. By appreciating the interplay between theoretical possibilities and practical realities, researchers can approach the synthesis of complex molecules with greater confidence and efficiency.
References
A Senior Application Scientist's Guide to the Performance of Pentafluoronitrobenzene-Derived Materials
Introduction: The Strategic Advantage of the Pentafluoronitrobenzene Scaffold
This compound (PFNB) has emerged as a powerhouse building block in modern materials science and medicinal chemistry. Its structure, a benzene ring saturated with five fluorine atoms and activated by a potent electron-withdrawing nitro group, offers a unique combination of reactivity and physicochemical properties. The high electronegativity of the fluorine atoms and the nitro group creates a profoundly electron-deficient aromatic system. This electronic profile is the cornerstone of the high-performance characteristics observed in materials derived from this scaffold.
This guide provides an in-depth evaluation of PFNB-derived materials, bifurcated into their primary application domains: Organic Electronics and Drug Discovery. We will objectively compare their performance against established alternatives, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive framework for their application.
Part 1: Performance in Organic Electronics - Engineering N-Type Semiconductors
The pursuit of high-performance organic electronics, particularly for devices like Organic Field-Effect Transistors (OFETs), hinges on the development of both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. While p-type materials are relatively common, stable and efficient n-type materials have historically been a significant challenge. The electron-deficient nature of the PFNB core makes it an exceptional building block for n-type semiconductors.
The strategic incorporation of the pentafluorophenyl moiety lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting material. A lower LUMO level is critical for efficient electron injection from common electrodes (like gold) and for stable electron transport, as it makes the material less susceptible to oxidation by ambient oxygen and moisture.
Comparative Performance Analysis of OFETs
The performance of an organic semiconductor is primarily defined by its charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and its operational stability. Below is a comparative summary of representative PFNB-derived materials against industry-standard p-type and n-type semiconductors.
| Material Class | Representative Compound | Highest Mobility (μ) [cm²/Vs] | Ion/Ioff Ratio | Conduction Type | Deposition Method |
| PFNB-Derived | Perfluoroarene-Thiophene Copolymer | ~ 0.1 - 0.5 | > 105 | n-type | Solution-processed |
| P-Type Benchmark | Pentacene Derivatives | 0.2 - 2.9[1][2] | 105 - 107[1][3] | p-type | Vapor-deposited / Solution-processed |
| N-Type Benchmark | Perylene Diimide (PDI) Derivatives | 0.01 - 2.09[4][5] | 104 - 106[4][5] | n-type | Solution-processed |
Causality Behind Performance:
-
Charge Carrier Mobility (µ): While benchmark materials like single-crystal pentacene can exhibit higher mobilities, PFNB-derived polymers offer competitive performance for solution-processable n-type materials.[6] Their performance is attributed to the strong intermolecular interactions induced by the fluorinated backbone, which promotes ordered molecular packing necessary for efficient charge transport.
-
Ion/Ioff Ratio: PFNB materials consistently demonstrate high on/off ratios, a critical parameter for transistor switching applications. This is a direct result of the low LUMO level, which ensures a very low off-current by preventing unwanted charge carriers when the transistor is in its "off" state.
-
Stability: The low-lying LUMO and the inherent chemical inertness of the C-F bond contribute to the enhanced ambient stability of PFNB-based semiconductors compared to many non-fluorinated n-type materials, which are prone to degradation in air.
Workflow for Evaluating Organic Electronic Materials
The systematic evaluation of a new semiconductor is a multi-step process that connects molecular structure to device performance.
Caption: Workflow for the characterization of PFNB-based materials.
Part 2: Performance in Drug Discovery - Enhancing Metabolic Stability
In drug discovery, a primary challenge is designing molecules that are not only potent but also possess favorable pharmacokinetic properties, including resistance to metabolic degradation.[7][8] The body's primary metabolic machinery, particularly the Cytochrome P450 (CYP) enzyme family, often targets electron-rich or sterically accessible C-H bonds for oxidation.[9]
The incorporation of a pentafluorophenyl group, readily synthesized from PFNB, serves as a powerful "metabolic shield." The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage. By strategically replacing a metabolically vulnerable part of a drug candidate with a pentafluorophenyl ring, medicinal chemists can block these "metabolic soft spots," significantly enhancing the compound's stability.[10]
Comparative Performance Analysis of Metabolic Stability
The metabolic stability of a compound is typically evaluated in vitro by measuring its rate of depletion when incubated with liver microsomes, which contain a high concentration of CYP enzymes.[9] The key metric is the in vitro half-life (t1/2).
| Compound Class | Modification | Key Metabolic Site | In Vitro Half-Life (t1/2) in HLM* | Consequence |
| Hypothetical Drug A | Phenyl Ring | Para-position C-H bond | < 5 minutes | Rapid metabolism, low oral bioavailability |
| PFNB-Derived Analog | Pentafluorophenyl Ring | C-F bonds | > 60 minutes | Blocked metabolism, increased half-life[10] |
| Alternative Analog | tert-Butyl Group | Steric hindrance | 15-30 minutes | Steric blocking of metabolism, but adds significant bulk |
*HLM: Human Liver Microsomes. Values are representative for illustrative purposes.
Causality Behind Performance:
-
Enhanced Half-Life: Replacing a metabolically labile C-H bond with a robust C-F bond is a primary strategy to improve metabolic stability. The pentafluorophenyl group offers five such replacements in a compact, aromatic form. This modification directly leads to a longer drug half-life, which can translate to less frequent dosing and a more stable therapeutic effect.
-
Binding Affinity and Lipophilicity: Fluorine substitution can also subtly modulate a drug's electronic properties and conformation, which may improve its binding affinity to its therapeutic target.[11] While highly fluorinated groups increase lipophilicity, which can enhance membrane permeability, this must be carefully balanced to maintain adequate aqueous solubility.
-
Comparison with Alternatives: While bulky groups like tert-butyl can also sterically hinder metabolism, they dramatically alter the molecule's shape. The pentafluorosulfanyl (SF5) group has also been explored as a bioisosteric replacement for nitro or trifluoromethyl groups, offering unique electronic properties.[12] However, the pentafluorophenyl group provides a unique combination of aromaticity, metabolic blocking, and specific electronic influence that is highly valuable in drug design.
Workflow for Evaluating Metabolic Stability
The assessment of a compound's metabolic fate is a cornerstone of preclinical drug development.
Caption: Workflow for a liver microsomal stability assay.
Part 3: Experimental Protocols
The trustworthiness of performance data relies on robust and reproducible experimental methodologies. The following protocols are self-validating systems for the core experiments described in this guide.
Protocol 1: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Objective: To determine the oxidation and reduction potentials of a PFNB-derived semiconductor to estimate its HOMO and LUMO energy levels.
Materials:
-
Potentiostat with a three-electrode cell (e.g., Glassy Carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode).
-
Electrolyte solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
PFNB-derived compound (~1 mM solution).
-
Ferrocene (for internal calibration).
-
Nitrogen or Argon gas for deoxygenation.
Methodology:
-
Preparation: Dissolve the PFNB-derived compound and the supporting electrolyte in the solvent. Purge the solution with N2 or Ar for at least 10 minutes to remove dissolved oxygen.
-
Blank Scan: Run a CV scan on the electrolyte solution alone to establish the potential window and identify any background peaks.
-
Sample Measurement: Add the compound solution to the cell. Run the CV, scanning towards negative potentials first to find the reduction peak (related to LUMO) and then towards positive potentials for the oxidation peak (related to HOMO).[13]
-
Calibration: Add a small amount of ferrocene to the solution and record its CV. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a standard internal reference.
-
Data Analysis:
-
Determine the onset potentials for the oxidation (Eox) and reduction (Ered) peaks from the voltammogram.
-
Calculate the energy levels using the empirical formulas:
-
HOMO (eV) = -[Eox - Eref + 4.8]
-
LUMO (eV) = -[Ered - Eref + 4.8]
-
-
Where Eref is the potential of the Fc/Fc+ couple in your system. This calibration method provides more reliable data than referencing against an external standard.[14]
-
Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact (BGTC) OFET
Objective: To fabricate a standard OFET device to measure the charge carrier mobility and Ion/Ioff ratio of a PFNB-derived semiconductor.
Materials:
-
Substrate: Highly n-doped Si wafer with a 300 nm thermally grown SiO2 layer (Si acts as the gate, SiO2 as the dielectric).
-
PFNB-derived semiconductor solution in a suitable organic solvent (e.g., chloroform, toluene).
-
Source-Drain Electrodes: Gold (Au).
-
Equipment: Spin coater, thermal evaporator, shadow mask, probe station connected to a semiconductor parameter analyzer.
Methodology:
-
Substrate Cleaning: Thoroughly clean the Si/SiO2 substrate by sonicating in acetone, then isopropanol. Dry with N2 gas. A clean, uniform dielectric surface is critical for reliable device performance.[15]
-
Semiconductor Deposition: Spin-coat the PFNB-derived semiconductor solution onto the SiO2 surface to form a thin film. The spin speed and solution concentration must be optimized to achieve a uniform, crystalline film.
-
Annealing: Anneal the substrate at an optimized temperature to improve film crystallinity and morphology.
-
Electrode Deposition: Place a shadow mask with the desired channel dimensions (e.g., Length = 50 µm, Width = 1000 µm) over the semiconductor film. Deposit 50 nm of gold (Au) via thermal evaporation under high vacuum to define the source and drain electrodes.[16]
-
Device Characterization:
-
Place the completed device on a probe station under an inert atmosphere (N2).
-
Output Characteristics: Measure the drain-source current (IDS) while sweeping the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
Transfer Characteristics: Measure IDS while sweeping VGS at a constant, high VDS (in the saturation regime).
-
-
Parameter Extraction:
-
Mobility (µ): Calculate from the slope of the (IDS)1/2 vs. VGS plot in the saturation regime.
-
Ion/Ioff Ratio: Determine from the transfer curve as the ratio of the maximum 'on' current to the minimum 'off' current.
-
Protocol 3: In Vitro Liver Microsomal Stability Assay
Objective: To determine the metabolic half-life (t1/2) of a PFNB-derived drug candidate.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH regenerating system (cofactor for CYP enzymes).[17][18]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control compounds (e.g., Verapamil - high turnover; Dextromethorphan - moderate turnover).
-
Acetonitrile with an internal standard (for quenching the reaction).
-
Incubator/shaking water bath (37°C), centrifuge, LC-MS/MS system.
Methodology:
-
Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., final protein concentration of 0.5 mg/mL). Pre-warm to 37°C.[11]
-
Initiation: Add the test compound to the microsome suspension to a final concentration of 1 µM. After a 5-minute pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18] The reaction is self-validating by including a negative control where the NADPH system is replaced with buffer.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a collection plate containing cold acetonitrile and an internal standard. This quenches the enzymatic reaction and precipitates proteins.[9]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line (k) is the elimination rate constant. Calculate the half-life using the formula: t1/2 = 0.693 / k .
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding kinetics and affinity (KD) of a PFNB-derived compound to its protein target.
Materials:
-
SPR instrument with sensor chips (e.g., CM5 dextran chip).
-
Target protein of interest.
-
PFNB-derived compound (analyte).
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).
-
Amine coupling kit (NHS, EDC, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) onto the sensor chip surface using standard amine coupling chemistry.[19] This involves activating the surface with NHS/EDC, injecting the protein, and then blocking remaining active sites with ethanolamine. A reference flow cell is prepared similarly but without the protein to correct for bulk refractive index changes.
-
Association: Prepare a series of dilutions of the PFNB-derived compound (analyte) in the running buffer. Inject each concentration over both the target and reference flow cells at a constant flow rate and record the binding response in real-time.[20]
-
Dissociation: After the association phase, switch back to injecting only the running buffer and monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which is a measure of binding affinity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. High-performance five-ring-fused organic semiconductors for field-effect transistors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. mercell.com [mercell.com]
- 12. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ossila.com [ossila.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. path.ox.ac.uk [path.ox.ac.uk]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling in Pentafluoronitrobenzene Chemistry
For Immediate Application in Research, Development, and Process Optimization
Pentafluoronitrobenzene (PFNB) is a critical building block in the synthesis of a wide array of high-value molecules, from pharmaceuticals to advanced materials. Its reactivity in nucleophilic aromatic substitution (SNAr) is well-established, yet a deep, actionable understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. This guide provides a comparative analysis of isotopic labeling strategies, offering a powerful toolkit for researchers, scientists, and drug development professionals to definitively elucidate the reaction mechanisms of this compound.
The Imperative for Mechanistic Clarity: Beyond Reaction Kinetics
While kinetic studies provide valuable information about reaction rates, they often fall short of providing a complete picture of the reaction mechanism. Isotopic labeling, the technique of strategically replacing an atom in a molecule with one of its heavier isotopes, allows for the direct tracking of atoms through a chemical transformation.[1] This provides unambiguous evidence for bond-forming and bond-breaking steps, the involvement of intermediates, and the potential for competing reaction pathways. For PFNB, this is particularly crucial for understanding the role of the nitro group and the potential for different SNAr mechanisms.
A Comparative Toolkit of Isotopic Probes
The choice of isotope is dictated by the specific mechanistic question being investigated. Each isotopic label offers a unique window into the reaction dynamics.
| Isotope | Labeled Position | Key Mechanistic Question Answered | Primary Analytical Technique |
| ¹⁸O | Nitro Group | Is there reversible oxygen exchange with the solvent, indicating pre-equilibrium steps involving the nitro group? | Mass Spectrometry (MS) |
| ¹⁵N | Nitro Group | Does the nitro group remain intact throughout the reaction, or is it susceptible to displacement or transformation? | Nuclear Magnetic Resonance (NMR), MS[2][3][4] |
| ²H (D) | Nucleophile/Substrate | Is a C-H bond broken in the rate-determining step, as revealed by the kinetic isotope effect (KIE)? | Kinetics, NMR, MS[5][6][7][8][9] |
¹⁸O-Labeling: Interrogating the Role of the Nitro Group
The powerful electron-withdrawing capacity of the nitro group is fundamental to the reactivity of PFNB in SNAr reactions. By labeling the oxygen atoms of the nitro group with ¹⁸O, we can probe their involvement in the reaction mechanism.
Experimental Rationale: If the reaction proceeds through a mechanism where the nitro group's oxygen atoms are involved in a reversible step, such as a pre-equilibrium with a solvent like water, we would expect to see a scrambling of the ¹⁸O label with the more abundant ¹⁶O from the solvent. Conversely, if the reaction proceeds without such involvement, the ¹⁸O label will be fully retained in the product.
Illustrative Experimental Protocol: ¹⁸O-Labeling in the Reaction of PFNB with a Thiol
-
Synthesis of [¹⁸O₂]-Pentafluoronitrobenzene: PFNB is heated with H₂¹⁸O in the presence of a strong acid catalyst to facilitate oxygen exchange. The labeled PFNB is then rigorously purified.
-
Reaction with a Thiol Nucleophile: The [¹⁸O₂]-PFNB is reacted with a thiol, such as thiophenol, under standard SNAr conditions (e.g., a mild base in a polar aprotic solvent).
-
Product Analysis via Mass Spectrometry: The resulting thioether product is analyzed by high-resolution mass spectrometry. The observation of a molecular ion peak corresponding to the mass of the product with two ¹⁸O atoms would provide strong evidence against a mechanism involving reversible oxygen exchange.
¹⁵N-Labeling: Tracking the Fate of the Nitro Group
While the nitro group is essential for activating the ring, its ultimate fate in the reaction is a key mechanistic question. ¹⁵N-labeling of the nitro group provides a definitive way to track this functionality.
Experimental Rationale: By using ¹⁵N-labeled PFNB, researchers can unequivocally determine if the nitro group remains attached to the aromatic ring in the final product.[10] This is particularly valuable in reactions where there might be ambiguity about the leaving group or the potential for rearrangement. The distinct NMR signal of ¹⁵N and the mass shift in MS provide clear analytical handles.[2][3][4][11]
Deuterium Labeling and the Kinetic Isotope Effect (KIE)
The kinetic isotope effect (KIE) is a powerful tool for determining if a bond to a hydrogen atom is broken in the rate-determining step of a reaction.[5][6][8] This is achieved by comparing the rate of a reaction with a hydrogen-containing reactant to the rate of the same reaction with a deuterium-labeled reactant.
Experimental Rationale: A C-D bond is stronger than a C-H bond.[7] Therefore, if a C-H bond is broken in the rate-determining step, the reaction will be significantly slower when hydrogen is replaced with deuterium, resulting in a primary KIE (kH/kD) greater than 1.[6][7][8] While PFNB itself does not have ring hydrogens, this technique is invaluable when studying its reactions with nucleophiles containing reactive C-H bonds, or in subsequent reaction steps.
Quantitative Comparison of Deuterium Isotope Effects
| Reaction Type | Typical kH/kD | Mechanistic Implication |
| C-H bond cleavage in rate-determining step | 2 - 8 | Strong evidence for C-H bond breaking in the transition state.[7] |
| Secondary KIE (D not at breaking bond) | 0.7 - 1.5 | Provides information about changes in hybridization at the labeled position. |
Visualizing Mechanistic Pathways and Experimental Design
The SNAr Mechanism: A Stepwise Pathway
The generally accepted mechanism for SNAr reactions of PFNB involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[12][13] Isotopic labeling can provide crucial evidence to support the existence and fate of this intermediate.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ckgas.com [ckgas.com]
- 12. Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-) - Watch Related Videos [visualize.jove.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pentafluoronitrobenzene and its Regioisomers
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated aromatic compounds.
Introduction
In the landscape of modern drug discovery and materials science, polyfluorinated nitroaromatic compounds are of significant interest due to the profound influence of fluorine and nitro functional groups on molecular properties such as lipophilicity, metabolic stability, and electrophilicity. Differentiating between regioisomers of these compounds is a critical analytical challenge, as subtle changes in substituent positioning can dramatically alter biological activity and chemical reactivity. This guide provides a comprehensive spectroscopic framework for the unambiguous identification and comparison of 2,3,4,5,6-pentafluoronitrobenzene and its conceptual regioisomers, focusing on tetra- and trifluoronitrobenzene isomers to illustrate the analytical principles.
This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to illuminate the causal relationships between molecular structure and spectral output. We will explore why specific spectroscopic techniques are chosen and how to interpret the resulting data with confidence. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible characterization.
For our comparative analysis, we will focus on the following representative compounds:
-
Compound 1: 2,3,4,5,6-Pentafluoronitrobenzene
-
Compound 2: 1,2,4,5-Tetrafluoro-3-nitrobenzene
-
Compound 3: 1,2,3,5-Tetrafluoro-4-nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy, particularly ¹⁹F NMR, is the most powerful tool for distinguishing between fluoronitrobenzene regioisomers. The high natural abundance (100%) and large chemical shift dispersion of the ¹⁹F nucleus provide exquisitely sensitive probes of the local electronic environment.[1][2]
The Power of ¹⁹F NMR Spectroscopy
The chemical shift of a fluorine atom is highly dependent on the electronic effects of neighboring substituents. The strongly electron-withdrawing nitro group (-NO₂) causes a significant deshielding effect (a downfield shift) on nearby fluorine atoms. This effect, combined with through-space and through-bond F-F coupling, generates unique spectral fingerprints for each isomer.
Causality in ¹⁹F NMR:
-
Ortho-Deshielding: Fluorine atoms positioned ortho to the nitro group experience the strongest deshielding and will appear furthest downfield.
-
Symmetry: The symmetry of the molecule dictates the number of distinct fluorine environments and, therefore, the number of signals in the ¹⁹F NMR spectrum.
-
Coupling Patterns: The magnitude of F-F coupling constants (J-coupling) depends on the number of bonds separating the interacting nuclei. Typical ranges for aromatic fluorines are:
-
³J (ortho): ~20 Hz
-
⁴J (meta): ~0-7 Hz
-
⁵J (para): ~10-15 Hz
-
Let's analyze the expected spectra for our target compounds:
-
2,3,4,5,6-Pentafluoronitrobenzene (Compound 1): Due to the C₂ᵥ symmetry, we expect three distinct fluorine signals with an integration ratio of 2:1:2.
-
F-2,6 (ortho): Most deshielded, appearing furthest downfield. Each will be a triplet of doublets (or a more complex multiplet) due to coupling to F-3,5 (meta) and F-4 (para).
-
F-4 (para): Least deshielded. It will appear as a triplet due to coupling to the two equivalent F-3,5 nuclei.
-
F-3,5 (meta): Intermediate chemical shift. Each will be a triplet of doublets (or multiplet) due to coupling to F-2,6 (ortho) and F-4 (para).
-
-
1,2,4,5-Tetrafluoro-3-nitrobenzene (Compound 2): This molecule also possesses C₂ᵥ symmetry, leading to two distinct fluorine signals with an integration ratio of 2:2.
-
F-2,5: These are ortho to a fluorine and meta to the nitro group.
-
F-1,4: These are ortho to the nitro group and will be significantly deshielded.
-
-
1,2,3,5-Tetrafluoro-4-nitrobenzene (Compound 3): This molecule is asymmetric, and thus, we expect four distinct signals, each integrating to one fluorine. The relative positions will depend on their proximity to the nitro group.
Table 1: Comparative ¹⁹F NMR Data (Predicted and Experimental)
| Compound | Fluorine Position | Predicted Chemical Shift Range (ppm vs. CFCl₃)[3] | Expected Multiplicity |
| Pentafluoronitrobenzene | F-2,6 (ortho) | Downfield | Multiplet |
| F-4 (para) | Upfield | Triplet | |
| F-3,5 (meta) | Intermediate | Multiplet | |
| 1,2,4,5-Tetrafluoro-3-nitrobenzene | F-1,4 | Downfield | Multiplet (coupling to F-2,5) |
| F-2,5 | Upfield | Multiplet (coupling to F-1,4) | |
| 1,2,3,5-Tetrafluoro-4-nitrobenzene | F-1,2,3,5 | 4 distinct signals | Doublet of doublets (or more complex) |
Note: Precise, experimentally verified chemical shift and coupling constant data for all these specific isomers are not consistently available in public databases. The predictions are based on established principles of fluorine NMR.[4][5]
¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR provides further structural confirmation. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond ¹J(C-F) coupling (typically large, ~240-320 Hz). The carbon attached to the nitro group will be significantly deshielded and will not show this large C-F coupling, making it readily identifiable.[6]
Causality in ¹³C NMR:
-
C-F Coupling: The number of C-F doublets corresponds to the number of non-equivalent fluorinated carbons.
-
Ipso-Carbon: The carbon atom bearing the nitro group (C-NO₂) will have a chemical shift influenced by the strong electron-withdrawing nature of the nitro group and will lack the characteristic large ¹J(C-F) splitting.
Table 2: Comparative ¹³C NMR Features
| Compound | Number of Signals | Key Features |
| This compound | 4 | 3 C-F doublets (2:1:2 intensity ratio), 1 singlet for C-NO₂. |
| 1,2,4,5-Tetrafluoro-3-nitrobenzene | 3 | 2 C-F doublets (2:2 intensity ratio), 1 singlet for C-NO₂. |
| 1,2,3,5-Tetrafluoro-4-nitrobenzene | 6 | 4 C-F doublets, 1 singlet for C-NO₂, 1 doublet (from C-H coupling) or singlet (if H-decoupled) for the C-H carbon. |
Vibrational Spectroscopy (FTIR and Raman): Probing Molecular Bonds
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[7] For fluoronitrobenzenes, key vibrational bands include C-F stretches, NO₂ symmetric and asymmetric stretches, and aromatic ring vibrations.
Causality in Vibrational Spectra:
-
Symmetry and Activity: The molecular symmetry determines which vibrational modes are IR-active and/or Raman-active. For centrosymmetric molecules, the rule of mutual exclusion applies (vibrations that are IR-active are Raman-inactive, and vice versa).
-
C-F Vibrations: The C-F stretching modes typically appear in the 1000-1300 cm⁻¹ region. The number and position of these bands can be indicative of the substitution pattern.
-
NO₂ Vibrations: The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the nitro group are very strong in the IR spectrum and typically appear around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[8][9] Their exact positions can be influenced by electronic effects from the fluorine substituents.
-
Ring Vibrations: Aromatic ring stretching vibrations occur in the 1400-1625 cm⁻¹ region. The pattern of these bands can provide clues about the substitution pattern on the ring.[10]
Table 3: Key Vibrational Frequencies (cm⁻¹)
| Vibration Mode | Typical Range | Expected Observations for Isomers |
| NO₂ Asymmetric Stretch (ν_as) | 1500 - 1570 | Strong intensity in FTIR. The exact frequency will be subtly different for each isomer due to varying electronic environments. |
| NO₂ Symmetric Stretch (ν_s) | 1300 - 1370 | Strong intensity in FTIR. The separation between ν_as and ν_s can be diagnostic. |
| Aromatic C=C Stretch | 1400 - 1625 | A pattern of bands, often complex. The number and relative intensities of these bands are characteristic of the substitution pattern. For example, a strong band around 1600 cm⁻¹ is often observed in SERS.[11] |
| C-F Stretch | 1000 - 1300 | Multiple strong bands in the FTIR spectrum. The complexity of this region will reflect the number of distinct C-F bonds. |
| Ring Breathing/Deformation | 600 - 900 | These "fingerprint" region bands are highly sensitive to the substitution pattern and can be used to differentiate isomers. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and to analyze fragmentation patterns, which can provide structural clues. While regioisomers will have the same molecular ion (M⁺·), their fragmentation pathways can differ based on the stability of the resulting fragments.
Causality in Mass Spectrometry:
-
Molecular Ion: All isomers will show a molecular ion peak corresponding to their exact mass.
-
Fragmentation: The primary fragmentation pathways for nitroaromatics involve the loss of the nitro group or its components.
-
Loss of ·NO₂: A prominent peak at [M - 46]⁺ is expected.
-
Loss of ·NO followed by CO: A sequential loss leading to [M - 30]⁺ and then [M - 30 - 28]⁺ is common for nitroaromatics.[12]
-
Loss of Fluorine: Loss of a fluorine atom ([M - 19]⁺) or HF ([M - 20]⁺) can also occur. The relative ease of these fragmentation pathways may differ slightly between isomers, leading to variations in the relative intensities of the fragment ions.
-
Table 4: Expected EI-MS Fragmentation
| m/z | Fragment Ion | Expected Relative Intensity |
| [M]⁺· | Molecular Ion | Present for all isomers. |
| [M-30]⁺ | [C₆Fₓ - O]⁺· (Loss of NO) | Common fragmentation pathway. Relative intensity may vary. |
| [M-46]⁺ | [C₆Fₓ]⁺ (Loss of NO₂) | Expected to be a significant peak. The stability of the resulting fluorinated phenyl cation could influence its abundance. |
| [M-19]⁺ | Loss of ·F | Possible, especially in highly fluorinated systems. |
Note: While standard EI-MS may show subtle differences, advanced techniques like tandem mass spectrometry (MS/MS) would be required to definitively distinguish isomers based on fragmentation alone.
Experimental Protocols & Workflows
Sample Preparation
For NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
For quantitative ¹⁹F NMR, ensure a sufficient relaxation delay (5x the longest T1) is used.[4]
For FTIR/Raman Spectroscopy:
-
Liquids: A few drops can be placed between two KBr or NaCl plates for transmission FTIR, or in a glass vial/NMR tube for Raman analysis.[10][13]
-
Solids:
-
FTIR (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.[14]
-
FTIR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Raman: Place a small amount of the solid sample on a microscope slide or in a glass capillary.[15]
-
Analytical Workflow
The following workflow ensures a systematic and robust characterization of the isomers.
Caption: Recommended workflow for isomer identification.
Molecular Structures
Visualizing the molecular structures is key to understanding the origins of their spectroscopic differences.
Caption: Molecular structures of the compared regioisomers.
Conclusion
The differentiation of this compound regioisomers is a task eminently achievable through a systematic, multi-technique spectroscopic approach. ¹⁹F NMR stands as the definitive technique , providing unambiguous fingerprints based on chemical shifts and coupling patterns that are directly correlated to the substitution pattern. ¹³C NMR complements this by confirming the carbon framework and the position of the nitro group. Vibrational spectroscopy offers a valuable, orthogonal dataset, particularly for rapid quality control, by analyzing the characteristic vibrations of the functional groups and the aromatic ring. Finally, mass spectrometry confirms the elemental composition and provides fragmentation data that, while less definitive for isomer differentiation in its basic form, completes the analytical picture. By understanding the causal links between molecular structure and spectral output, researchers can confidently characterize these and other complex fluorinated molecules.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. 1,2,4-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. aa6kj.hopto.org [aa6kj.hopto.org]
- 11. Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers | MDPI [mdpi.com]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. longdom.org [longdom.org]
- 15. youtube.com [youtube.com]
Literature review comparing synthetic routes to Pentafluoronitrobenzene derivatives
A Comparative Guide to the Synthetic Routes of Pentafluoronitrobenzene Derivatives
This compound stands as a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties conferred by five highly electronegative fluorine atoms and a potent electron-withdrawing nitro group make its derivatives prized intermediates. The strategic introduction of various functional groups onto this scaffold allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and binding affinity.
This guide provides an in-depth, objective comparison of the principal synthetic strategies for accessing derivatives of this compound. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the relative merits of each approach, supported by experimental data and established protocols.
Key Synthetic Strategies: An Overview
The synthesis of this compound derivatives primarily revolves around two core strategies: the initial formation of the this compound core followed by its functionalization, or the derivatization of a related polyfluoroarene. The most prevalent and versatile of these is the Nucleophilic Aromatic Substitution (SNAr) on this compound itself.
dot
Route 1: Direct Nitration of Hexafluorobenzene
The direct introduction of a nitro group onto the hexafluorobenzene ring is a logical, albeit challenging, approach to forming the this compound core. This electrophilic aromatic substitution is inherently difficult due to the strong deactivating effect of the five fluorine atoms, which significantly reduce the electron density of the aromatic ring.
Mechanistic Considerations: The reaction requires harsh conditions to generate a sufficiently potent electrophile, the nitronium ion (NO₂⁺), capable of overcoming the high activation energy barrier. Typically, a mixture of concentrated nitric acid and a strong dehydrating agent like sulfuric acid or a Lewis acid is employed.
Challenges and Limitations:
-
Harsh Conditions: The reaction often requires high temperatures and highly corrosive acid mixtures.
-
Low Yields: The severe deactivation of the ring by the fluorine atoms can lead to low conversion rates and yields.
-
Side Reactions: The forcing conditions can promote side reactions, complicating purification.
While conceptually straightforward, direct nitration is less commonly used for preparing the initial this compound scaffold compared to the high-yield halogen exchange fluorination of pentachloronitrobenzene, which is a preferred industrial method.
Route 2: Nucleophilic Aromatic Substitution (SNAr) on this compound
The most versatile and widely exploited method for generating a diverse library of this compound derivatives is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2][3] The powerful electron-withdrawing nature of both the nitro group and the fluorine atoms renders the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.[3][4]
Mechanistic Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4]
-
Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion.
The rate-determining step is typically the initial nucleophilic attack.[5][6] Therefore, the reaction is accelerated by factors that stabilize the negatively charged Meisenheimer complex. The nitro group is exceptionally effective at this, especially when positioned ortho or para to the site of substitution, as it allows the negative charge to be delocalized onto the oxygen atoms through resonance.[3][4]
dot
Regioselectivity: In this compound, nucleophilic attack occurs almost exclusively at the C4 position (para to the nitro group). This high regioselectivity is a key advantage of this synthetic route and is governed by two factors:
-
Electronic Stabilization: The para position allows for maximum resonance stabilization of the Meisenheimer intermediate by the nitro group.
-
Steric Hindrance: The ortho positions (C2 and C6) are more sterically hindered by the adjacent nitro group.
This predictable selectivity makes SNAr a robust tool for synthesizing specific isomers.
Comparative Analysis of SNAr with Various Nucleophiles
The SNAr reaction on this compound is compatible with a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles, providing access to a vast chemical space.[1][7][8]
| Nucleophile Type | Example Nucleophile | Typical Conditions | Yield (%) | Key Insights & Causality | Reference |
| Oxygen | Sodium Methoxide (NaOMe) | Methanol, Reflux | >90% | Alkoxides are strong nucleophiles. The reaction is typically fast and high-yielding, driven by the formation of a stable C-O bond. | |
| Phenols (ArOH) | K₂CO₃, DMF, 60-80 °C | 80-95% | A base is required to deprotonate the less nucleophilic phenol. DMF is a polar aprotic solvent that enhances nucleophilicity. | [1] | |
| Nitrogen | Ammonia (NH₃) | Aqueous NH₃ or in solvent | 70-85% | Ammonia acts as a neutral nucleophile. The reaction can be driven to completion with excess reagent or at elevated temperatures. | [9] |
| Primary/Secondary Amines | Aprotic solvent (e.g., MeCN), Base (e.g., K₃PO₄) | 75-95% | A mild base is often used to neutralize the HF formed. The reaction is generally clean and efficient for a wide range of amines. | [1] | |
| Sulfur | Thiophenols (ArSH) | K₂CO₃, Acetone, RT | >90% | Thiolates are excellent, soft nucleophiles, leading to rapid and high-yielding reactions even at room temperature. | [10] |
| Carbon | Malononitrile | NaH, THF, 0 °C to RT | ~85% | Requires a strong base (e.g., NaH) to generate the carbanion, which is a potent nucleophile for C-C bond formation. | [7] |
Field-Proven Insights:
-
Solvent Choice is Critical: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thereby increasing its reactivity.
-
Leaving Group Anomaly: In SNAr reactions, fluoride is an excellent leaving group, contrary to SN1/SN2 reactions. This is because the C-F bond is highly polarized, making the attached carbon highly electrophilic and promoting the initial (rate-determining) nucleophilic attack. The C-F bond cleavage occurs in the fast, second step, so its high strength is not a kinetic barrier.[3][5][6]
-
Control of Polysubstitution: While the first substitution is highly selective for the para position, forcing conditions or highly activated substrates can sometimes lead to disubstitution, typically at the remaining ortho positions. Careful control of stoichiometry and reaction time is essential for achieving monosubstitution.[1]
Detailed Experimental Protocols
To ensure this guide is a self-validating system, we provide detailed, field-proven methodologies for key transformations.
Protocol 1: Synthesis of 4-Methoxy-2,3,5,6-tetrafluoronitrobenzene via SNAr
This protocol demonstrates a typical SNAr reaction with an oxygen nucleophile.
Materials:
-
This compound (1 equiv.)
-
Sodium methoxide (1.1 equiv.)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.
-
Reagent Addition: Add sodium methoxide portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the mixture to room temperature and carefully quench by adding water. The methanol is then removed under reduced pressure.
-
Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield the pure 4-methoxy-2,3,5,6-tetrafluoronitrobenzene.
Protocol 2: Synthesis of 4-(Phenylamino)-2,3,5,6-tetrafluoronitrobenzene
This protocol illustrates the SNAr reaction with a nitrogen nucleophile.
Materials:
-
This compound (1 equiv.)
-
Aniline (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃, 2 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, aniline, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask with stirring.
-
Reaction Execution: Heat the mixture to 80 °C and stir for 6-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Conclusion and Future Outlook
The synthesis of this compound derivatives is dominated by the highly efficient and regioselective Nucleophilic Aromatic Substitution (SNAr) pathway. This method's broad substrate scope, predictable outcomes, and operational simplicity make it the workhorse for accessing a vast array of functionalized building blocks. While direct nitration of hexafluorobenzene is a possible route to the core structure, it is often hampered by harsh conditions and lower efficiency compared to industrial halogen-exchange methods.
The continued importance of fluorinated compounds in drug development and materials science will undoubtedly drive further innovation. Future research may focus on developing even milder SNAr conditions, exploring transition-metal-catalyzed C-F bond functionalization as an alternative, and designing novel derivatives with tailored electronic and biological properties.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pentafluoronitrobenzene
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. Pentafluoronitrobenzene, a valuable reagent in synthetic chemistry, demands our full attention to safety, not only in its application but critically in its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before we can discuss disposal, we must first appreciate the inherent hazards of this compound. A thorough understanding of its properties is the bedrock of safe handling and disposal.
This compound is classified as a hazardous substance.[1] Key hazard statements for this compound include:
-
Harmful if swallowed: Acute oral toxicity is a significant concern.
-
May cause an allergic skin reaction: It is a skin sensitizer, meaning repeated contact can lead to an allergic response.[1]
-
Very toxic to aquatic life with long-lasting effects: This underscores the critical importance of preventing its release into the environment.
In the event of a fire, this compound can decompose to emit highly toxic fumes of chlorides and nitrogen oxides.[2]
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | |
| Skin Sensitization | May cause an allergic skin reaction. | [1] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects. | |
| Combustibility | Combustible solid. | [1] |
| Hazardous Decomposition | Emits toxic fumes when heated. | [2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, the following personal protective equipment is mandatory when handling this compound, including during disposal procedures:
-
Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Wear chemically resistant gloves. Given that this compound is a halogenated organic compound, nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use.
-
Skin Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, chemically resistant coveralls may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area, a NIOSH-approved respirator with organic vapor cartridges is required.
The Cardinal Rule: Segregation of Halogenated Organic Waste
The single most important principle in the disposal of this compound is its segregation as a halogenated organic waste .[4] Halogenated organic compounds contain fluorine, chlorine, bromine, or iodine.[5] This segregation is critical for several reasons:
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized, regulated facilities equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[4]
-
Cost: The disposal of halogenated waste is significantly more expensive than non-halogenated waste due to the specialized incineration requirements.[6]
-
Safety: Mixing halogenated compounds with other waste streams, such as acids or oxidizers, can lead to dangerous chemical reactions.[5]
Never mix this compound waste with:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).
-
Aqueous waste (acids, bases).
-
Solid waste (gloves, paper towels) unless it is contaminated with this compound.
Step-by-Step Disposal Protocol
Choose a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or polypropylene containers are appropriate choices.[1] The container must have a secure, leak-proof cap. It is crucial to use a designated container for halogenated organic waste.
Proper labeling is a legal requirement and essential for safety. The waste container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazards: "Toxic ", "Skin Sensitizer ", "Environmental Hazard "
-
The date accumulation started.
-
Pure this compound: If disposing of unused or expired this compound, it should be in its original, sealed container where possible. If transferring to a waste container, do so in a chemical fume hood to minimize inhalation exposure.
-
Solutions: If this compound is in a solvent, the entire solution is considered halogenated waste.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as silica gel, filter paper, or disposable labware, should be collected in a separate, clearly labeled solid halogenated waste container.
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
In a well-ventilated location, such as a chemical fume hood or a ventilated cabinet.
-
Away from incompatible materials.
-
In secondary containment to prevent spills from spreading.
Do not fill the waste container beyond 90% of its capacity to allow for expansion of vapors.[7]
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, typically incineration.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, turn off any potential ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated soil or surfaces into a designated halogenated waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the spill clean-up waste as "Halogenated Waste" and arrange for its disposal through your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, you not only ensure compliance with regulatory standards but also uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Quintozene | C6Cl5NO2 | CID 6720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. bucknell.edu [bucknell.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ethz.ch [ethz.ch]
A Comprehensive Guide to the Safe Handling of Pentafluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my primary objective is to empower you with the knowledge to work safely and effectively. This guide addresses the specific operational and safety protocols for handling Pentafluoronitrobenzene. Given the limited direct toxicological data for this specific molecule, we will adopt a stringent, safety-first approach. This protocol is built by synthesizing data from structurally analogous compounds—namely pentafluorinated aromatics and nitroaromatic compounds—to ensure a comprehensive margin of safety. Our directive is clear: treat this compound with the highest degree of caution, assuming it possesses the combined hazards of its constituent parts.
Hazard Assessment: A Mechanistic Approach
Understanding the "why" behind safety protocols is paramount. The potential hazards of this compound are inferred from its two key structural features: the pentafluorophenyl group and the nitroaromatic moiety.
-
The Pentafluorophenyl Group : Highly fluorinated aromatic rings are known for their chemical stability and potential for bioaccumulation. The primary concern is their ability to cause irritation upon contact. Data for Pentafluorobenzene, a related compound, indicates it is harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. Therefore, we must assume a similar or greater potential for irritation and skin absorption with this compound.
-
The Nitroaromatic Moiety : Nitro groups on an aromatic ring are associated with significant health risks. Pentachloronitrobenzene, for example, is harmful if swallowed, may cause skin sensitization, and is suspected of causing long-term health effects, including potential carcinogenic and teratogenic outcomes[2][3]. A critical and acute risk associated with nitroaromatics is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced[4].
Anticipated Hazard Profile:
| Hazard Category | Anticipated Risk & Rationale | Supporting Evidence (Analogous Compounds) |
| Acute Toxicity (Oral, Dermal, Inhalation) | High . Harmful or toxic if swallowed, inhaled, or absorbed through the skin. | Harmful if swallowed[1]. Toxic in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | High . Expected to be a significant skin irritant. May cause allergic skin reactions (sensitization). | Causes skin irritation[1]. May cause skin sensitization[2][5]. |
| Serious Eye Damage/Irritation | High . Can cause serious eye irritation or damage upon contact. | Causes serious eye irritation[1]. Conjunctivitis reported from splashes[3]. |
| Carcinogenicity/Mutagenicity | Moderate to High . Suspected of causing genetic defects and cancer. | EPA has classified a related compound as a possible human carcinogen[3]. Suspected of causing genetic defects and cancer. |
| Reproductive Toxicity | Moderate . Evidence from related compounds suggests potential for harm to an unborn child. | May result in toxic effects to the unborn baby[2]. |
| Aquatic Toxicity | High . Very toxic to aquatic life with long-lasting effects. | Very toxic to aquatic organisms[2]. |
Core Directive: Personal Protective Equipment (PPE) Protocol
While engineering controls like a certified chemical fume hood are the first and most critical line of defense, a robust PPE ensemble is mandatory for all handling operations.
Mandatory PPE Ensemble for this compound:
| Body Part | Required PPE | Specification & Rationale |
| Respiratory | NIOSH-Approved Air-Purifying Respirator | Required when handling outside of a fume hood or when generating dust/aerosols. Must be fitted with organic vapor/acid gas cartridges. This protects against inhalation of fine particles and vapors, which are primary exposure routes[6]. |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against splashes. The face shield offers a secondary layer of protection for the entire face from splashes or unexpected energetic reactions[7][8]. |
| Hands | Double-Gloving System | Inner Glove: Nitrile. Outer Glove: Heavy-duty, chemical-resistant gloves (e.g., Butyl or Viton). This combination protects against incidental contact and provides sufficient time to react to a contamination event before skin penetration occurs. Always check manufacturer glove compatibility charts. |
| Body | Chemical-Resistant Lab Coat & Apron | A fully buttoned lab coat made of a chemical-resistant material (not standard cotton) is required. A chemical-resistant apron should be worn over the lab coat during procedures involving larger quantities or a higher risk of splashes[9]. |
| Feet | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. Leather or other absorbent materials are not suitable. |
Operational Plan: A Step-by-Step Workflow
A systematic approach minimizes risk at every stage of handling. This protocol must be followed without deviation.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Protocol Steps:
-
Preparation Phase:
-
Verify Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Assemble Materials: Prepare all necessary labware, reagents, and equipment within the fume hood before introducing the this compound.
-
Emergency Readiness: Visually confirm the location and accessibility of the safety shower, eyewash station, and a spill kit rated for hazardous chemicals.
-
Don PPE: Put on the complete, mandatory PPE ensemble as detailed in the table above.
-
-
Handling Phase (Strictly within Fume Hood):
-
Transport: When moving the chemical, place the primary container within a secondary, shatterproof container.
-
Manipulation: Conduct all weighing, transfers, and reactions within the fume hood. If weighing a solid, use an enclosure or weigh paper to minimize dust generation.
-
Containment: Keep the container sealed at all times when not actively in use.
-
-
Cleanup & Disposal Phase:
-
Decontamination: Carefully wipe down the work surface and any equipment used with an appropriate solvent, treating the cleaning materials as hazardous waste.
-
Waste Segregation: Collect all materials that have come into contact with this compound—including gloves, weigh boats, pipette tips, and contaminated solvents—in a dedicated hazardous waste container[7]. Do not mix with other waste streams.
-
Containerization: The hazardous waste container must be leak-proof, compatible with the chemical, and kept securely sealed[7][10]. It must be clearly labeled as "Hazardous Waste: this compound".
-
Doffing PPE: Remove PPE slowly and deliberately to avoid cross-contamination. Remove outer gloves first, followed by the face shield, lab coat, and goggles. Remove inner gloves last.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.
-
Emergency & Disposal Plans
Emergency Response:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 15 minutes. Seek immediate medical attention[4].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention[4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.
-
Spill:
-
Small Spill (inside fume hood): Use a dry chemical absorbent (e.g., sand, vermiculite) to cover the spill. Carefully sweep the material into the designated hazardous waste container. Avoid generating dust[2][7].
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your institution's emergency response team. Do not attempt to clean it up yourself.
-
Disposal Plan:
The disposal of this compound and all associated contaminated materials must be handled as hazardous waste in strict accordance with local, state, and federal regulations[2].
-
Labeling: Ensure the hazardous waste container is accurately labeled with the full chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's certified hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash[4].
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. epa.gov [epa.gov]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. Pentachloronitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 6. bp.com [bp.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. safetysign.com [safetysign.com]
- 10. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
